Kdm5B-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25ClN4O2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
YPOZVBBSPPQEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
Foundational & Exploratory
KDM5B-IN-3: A Technical Guide to its Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU1, is a histone demethylase belonging to the Jumonji C (JmjC) domain-containing family of enzymes. It specifically removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. By catalyzing this demethylation, KDM5B primarily functions as a transcriptional repressor.[1][2][3][4] Overexpression of KDM5B has been implicated in the pathogenesis of various cancers, including gastric, prostate, and breast cancer, making it a compelling target for therapeutic intervention.[1][5] KDM5B-IN-3 is a pyrazole derivative identified as an inhibitor of KDM5B, showing promise in the context of gastric cancer research.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of KDM5B Demethylase Activity
This compound exerts its effects through direct inhibition of the enzymatic activity of KDM5B. The core of this function lies in its ability to interfere with the demethylation of H3K4me2/3.
Biochemical Activity
This compound has been identified as an inhibitor of KDM5B with a half-maximal inhibitory concentration (IC50) in the micromolar range. This inhibitory action leads to an increase in the global levels of H3K4 methylation within cells.
Table 1: In Vitro Inhibitory Activity of this compound and Other KDM5 Inhibitors
| Compound | Target | IC50/Ki | Notes |
| This compound | KDM5B | 9.32 µM (IC50) | Identified as a pyrazole derivative with potential for gastric cancer research.[1] |
| KDM5B-IN-4 | KDM5B | 0.025 µM (IC50) | A 1H-pyrazole-[3,4-b]pyridine-based inhibitor that increases H3K4me1/2/3 levels in PC-3 cells and downregulates the PI3K/AKT pathway.[6] |
| CPI-455 | KDM5A | 10 nM (IC50) | A specific KDM5 inhibitor that elevates global H3K4 trimethylation.[7] |
| GSK467 | KDM5B | 10 nM (Ki) | A cell-penetrant and selective inhibitor of KDM5B.[7] |
| KDM5-C49 | KDM5A, KDM5B, KDM5C | 40 nM, 160 nM, 100 nM (IC50s) | A potent and selective inhibitor of KDM5 demethylases. |
Impact on Cellular Signaling Pathways
The inhibition of KDM5B by compounds like this compound has significant downstream effects on cellular signaling, most notably on the PI3K/AKT pathway.
The KDM5B-PI3K/AKT Signaling Axis
Recent studies have established a critical link between KDM5B and the hyper-activation of the PI3K/AKT signaling pathway, particularly in the context of prostate cancer.[8][9] KDM5B has been shown to directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[9] This binding is associated with increased transcription and protein stability of p110α, leading to elevated levels of PIP3 and subsequent hyper-activation of AKT.[8][10][9]
Inhibition of KDM5B is therefore expected to downregulate the PI3K/AKT pathway. This is supported by findings for the related inhibitor KDM5B-IN-4, which has been shown to decrease PI3K/AKT signaling.[6] The expected mechanism for this compound would be the prevention of KDM5B-mediated transcriptional regulation of PIK3CA, leading to reduced p110α levels and a dampening of the PI3K/AKT cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize KDM5B inhibitors.
In Vitro KDM5B Demethylase Assay (Chemiluminescent)
This assay is designed to measure the enzymatic activity of KDM5B and the inhibitory potential of compounds like this compound.
Materials:
-
Purified recombinant KDM5B enzyme
-
Methylated histone H3 peptide substrate (e.g., biotinylated H3K4me3 peptide)
-
Assay buffer (e.g., Tris-based buffer with cofactors Fe(II) and α-ketoglutarate)
-
This compound or other test compounds
-
Primary antibody specific for the demethylated product (e.g., anti-H3K4me2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplate
Protocol:
-
Substrate Coating: If not pre-coated, coat a 96-well plate with the methylated histone H3 peptide substrate.
-
Enzyme Reaction: Add KDM5B enzyme, assay buffer, and varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the demethylation reaction to proceed.
-
Primary Antibody: Add the primary antibody that recognizes the demethylated epitope.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and measure the signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., gastric cancer cell line)
-
This compound
-
Cell lysis buffer
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Anti-KDM5B antibody
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Harvest and Lyse: Harvest the cells and lyse them to release proteins.
-
Heat Challenge: Aliquot the lysates and heat them to a range of temperatures.
-
Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Western Blot: Run the supernatant (soluble protein fraction) on an SDS-PAGE gel and perform a Western blot using an anti-KDM5B antibody.
-
Analysis: In the presence of a binding inhibitor like this compound, KDM5B should be stabilized at higher temperatures compared to the vehicle control, resulting in a shift in the melting curve.
Western Blot for Histone Methylation and PI3K/AKT Pathway Proteins
This method is used to assess the downstream cellular effects of KDM5B inhibition.
Materials:
-
Cancer cells treated with this compound
-
Histone extraction buffer
-
RIPA lysis buffer
-
Antibodies against H3K4me3, total H3, p-AKT, total AKT, p110α, and a loading control (e.g., β-actin)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells (using histone extraction for histone analysis and RIPA buffer for pathway proteins).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membranes with the primary antibodies of interest, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.
Logical Relationships and Downstream Consequences
The inhibition of KDM5B by this compound sets off a cascade of events within the cell, leading to anti-cancer effects.
This compound is a valuable tool compound for studying the biological roles of KDM5B and for exploring the therapeutic potential of KDM5B inhibition. Its primary mechanism of action is the direct inhibition of KDM5B's demethylase activity, leading to increased H3K4me3 levels and subsequent alterations in gene expression. A key downstream consequence of this inhibition is the downregulation of the pro-survival PI3K/AKT signaling pathway. The experimental protocols outlined in this guide provide a framework for further investigation into the specific effects of this compound and other KDM5B inhibitors in various cancer models. Further research into the selectivity profile and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of KDM5B degraders against hematologic malignancy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
KDM5B-IN-3: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU-1, is a histone H3 lysine 4 (H3K4) demethylase that plays a critical role in transcriptional regulation. Its overexpression has been implicated in various cancers, including gastric cancer, by promoting cell proliferation and metastasis, making it a promising therapeutic target. This technical guide provides an in-depth overview of the discovery and development of KDM5B-IN-3, a pyrazole derivative identified as a cellularly active inhibitor of KDM5B.
Discovery and Optimization
This compound, initially identified as "compound 5," was discovered through a structure-based virtual screening and subsequent biochemical screening of a pyrazole derivative library.[1] The initial compound demonstrated inhibitory activity against KDM5B with a half-maximal inhibitory concentration (IC50) of 9.32 μM.[1]
Further optimization of this initial hit led to the development of compound 27ab (1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide), a significantly more potent inhibitor with an IC50 of 0.0244 μM.[1] This optimization represents a greater than 380-fold increase in potency, highlighting a successful structure-activity relationship (SAR) exploration.
Quantitative Data Summary
| Compound | Target | IC50 (μM) |
| This compound (compound 5) | KDM5B | 9.32 |
| Compound 27ab | KDM5B | 0.0244 |
Experimental Protocols
Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole scaffold and its derivatives, including this compound and compound 27ab, followed a multi-step synthetic route. While the full detailed protocol is outlined in the primary literature, the general scheme involves the construction of the core pyrazole ring followed by the addition of various substituents to explore the chemical space and optimize for potency and selectivity.
In Vitro KDM5B Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds against KDM5B was determined using a biochemical assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human KDM5B protein and a synthetic peptide corresponding to the N-terminal tail of histone H3 with trimethylated lysine 4 (H3K4me3) are prepared in an appropriate assay buffer.
-
Compound Incubation: A series of dilutions of the test compounds (e.g., this compound, compound 27ab) are incubated with the KDM5B enzyme.
-
Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K4me3 substrate and necessary co-factors (e.g., α-ketoglutarate, Fe(II), and ascorbate).
-
Detection: The reaction is allowed to proceed for a defined period, after which the level of demethylated product is quantified. This is often achieved using methods such as formaldehyde detection, antibody-based detection of the demethylated product, or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.
Cellular Assays
The cellular activity of the KDM5B inhibitors was evaluated in the human gastric cancer cell line, MKN45.[1]
-
Western Blot Analysis of Histone Methylation:
-
MKN45 cells are treated with varying concentrations of the inhibitor (e.g., compound 27ab) for a specified time.
-
Histones are extracted from the cell lysates.
-
Western blotting is performed using specific antibodies to detect the levels of H3K4me3, H3K4me2, H3K4me1, H3K9me2/3, and H3K27me2.
-
This assay confirms the on-target effect of the inhibitor by observing an accumulation of the KDM5B substrates (H3K4me3 and H3K4me2) without affecting other histone marks.[1]
-
-
Cell Proliferation Assay:
-
MKN45 cells are seeded in multi-well plates and treated with the KDM5B inhibitor at various concentrations.
-
Cell viability is assessed at different time points using a standard method like the MTT assay.
-
The effect of the inhibitor on cell proliferation is determined by comparing the growth of treated cells to untreated controls.[1]
-
-
Wound Healing and Migration Assays:
-
A "wound" or scratch is created in a confluent monolayer of MKN45 cells.
-
Cells are then treated with the KDM5B inhibitor.
-
The rate of wound closure is monitored over time through microscopy to assess cell migration.[1]
-
Transwell migration assays can also be employed for a more quantitative assessment of cell migration.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of KDM5B action and the workflow for inhibitor screening and evaluation.
References
Kdm5B-IN-3: An In-depth Technical Guide to a Novel KDM5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kdm5B-IN-3, a recently identified small molecule inhibitor of the histone lysine demethylase KDM5B. This document details the function of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Core Function of this compound
This compound is a pyrazole derivative that functions as an inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU-1). KDM5B is an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in the levels of H3K4 methylation, which in turn can alter gene expression. This inhibitory activity makes this compound a valuable research tool for studying the biological roles of KDM5B and a potential starting point for the development of therapeutics targeting KDM5B, which is implicated in various cancers, including gastric cancer.
Mechanism of Action
This compound was identified through a combination of structure-based virtual screening and subsequent biochemical screening. Its primary mechanism of action is the inhibition of the enzymatic activity of KDM5B. This leads to an accumulation of the substrate of KDM5B, specifically di- and tri-methylated H3K4 (H3K4me2/3), at the promoters of KDM5B target genes. The increase in these methylation marks can reverse the transcriptional repression mediated by KDM5B, affecting cellular processes such as proliferation and migration.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its optimized analogue, compound 27ab , as reported in the initial discovery.
| Compound | Target | IC50 (μM) | Assay Type |
| This compound (Compound 5) | KDM5B | 9.320 | Biochemical |
| 27ab | KDM5B | 0.0244 | Biochemical |
Table 1: In Vitro Inhibitory Activity of this compound and its Optimized Analogue. [1]
Signaling Pathways
KDM5B is known to be involved in several signaling pathways that are critical in cancer progression. Inhibition of KDM5B by molecules like this compound can therefore be expected to modulate these pathways.
One of the key pathways regulated by KDM5B is the PI3K/AKT signaling pathway . KDM5B can activate this pathway, which is crucial for cell proliferation and survival. By inhibiting KDM5B, this compound can potentially downregulate PI3K/AKT signaling, leading to anti-proliferative effects.
Additionally, KDM5B is a transcriptional repressor that often works in concert with other protein complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex , to regulate gene expression. The inhibition of KDM5B can disrupt this repressive activity, leading to the re-expression of tumor suppressor genes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro KDM5B Inhibition Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of KDM5B and its inhibition by compounds like this compound.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated histone H3 peptide substrate (containing methylated K4)
-
Assay buffer
-
Primary antibody specific for the demethylated substrate
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add KDM5B enzyme to the assay buffer.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction for 1 hour at 37°C.
-
Add the primary antibody that recognizes the demethylated product and incubate for 1 hour.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate for 30 minutes.
-
After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Culture of MKN45 Gastric Cancer Cells
Materials:
-
MKN45 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MKN45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, aspirate the old medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes until the cells detach.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Western Blot for Histone Methylation
This protocol is used to assess the effect of this compound on the levels of H3K4 methylation in cells.
Materials:
-
MKN45 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me3, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MKN45 cells and treat with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3, H3K4me2, and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated histones to total histone H3.
Cell Proliferation Assay (MTT)
Materials:
-
MKN45 cells
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MKN45 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay measures the effect of this compound on cell migration.
Materials:
-
MKN45 cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed MKN45 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration.
Materials:
-
MKN45 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Pre-treat MKN45 cells with this compound or vehicle control.
-
Resuspend the cells in serum-free medium.
-
Add complete medium to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours to allow for migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
References
KDM5B-IN-3: A Technical Guide to a KDM5B Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the histone demethylase KDM5B as a therapeutic target and details the characteristics of KDM5B-IN-3, a known inhibitor. Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is a critical epigenetic regulator that removes methyl groups from di- and trimethylated histone H3 lysine 4 (H3K4me2/3).[1][2] These histone marks are typically associated with active gene transcription.[2] Due to its overexpression in numerous malignancies, including breast, prostate, and gastric cancer, and its role in promoting cell proliferation and drug resistance, KDM5B has emerged as a significant target for cancer therapy.[3][4] This document consolidates quantitative data for KDM5B inhibitors, outlines key signaling pathways involving KDM5B, and provides detailed experimental protocols for its study.
This compound and Other KDM5B Inhibitors
This compound is a pyrazole derivative identified as an inhibitor of the histone lysine-specific demethylase KDM5B.[5] It demonstrates inhibitory activity with a half-maximal inhibitory concentration (IC50) of 9.32 μM.[5][6][7][8] This compound serves as a tool for investigating the therapeutic potential of KDM5B inhibition, particularly in the context of gastric cancer.[5][6]
For comparative purposes, the inhibitory activities of this compound and other notable KDM5B inhibitors are summarized below.
| Inhibitor | Type | IC50 (KDM5B) | Ki (KDM5B) | Notes |
| This compound | KDM5B Inhibitor | 9.32 µM | - | A pyrazole derivative for gastric cancer research.[5][6] |
| KDM5B-IN-4 | KDM5B Inhibitor | 0.025 µM | - | Downregulates the PI3K/AKT pathway.[6] |
| GSK467 | Selective KDM5B Inhibitor | 26 nM | 10 nM | Cell-penetrant with high selectivity over KDM4C.[6][9] |
| KDOAM-25 | Pan-KDM5 Inhibitor | 19 nM | - | Potent inhibitor of all KDM5 family members (A, B, C, D).[6] |
| CPI-455 | Pan-KDM5 Inhibitor | ~3 nM | - | Pan-KDM5 inhibitor that binds competitively to cofactor sites.[4] |
| PBIT | JARID1 Inhibitor | ~3 µM | - | Inhibits JARID1A, JARID1B (KDM5B), and JARID1C.[6] |
| KDM5-C49 | KDM5 Inhibitor | 160 nM | - | Selective inhibitor of KDM5 demethylases.[6] |
| TK-129 | KDM5B Inhibitor | 44 nM | - | Orally active and blocks the KDM5B-associated Wnt pathway.[6] |
Key Signaling Pathways and Functions of KDM5B
KDM5B's role extends beyond simple histone demethylation; it is a crucial node in several signaling networks that govern cell fate. Its enzymatic activity—the removal of activating H3K4me3/2 marks—is central to its function as a transcriptional repressor.
PI3K/AKT Signaling Pathway
In prostate cancer, KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway. It achieves this by increasing both the transcription and protein stability of p110α (PIK3CA), a catalytic subunit of PI3K. This leads to increased PIP3 levels and subsequent phosphorylation and activation of AKT, promoting cell proliferation and tumorigenesis.
DNA Damage Response and Genome Stability
KDM5B is a key component of the DNA damage response (DDR). It is recruited to sites of double-strand breaks (DSBs) and is required for the efficient recruitment of essential repair proteins like Ku70 and BRCA1. Deficiency in KDM5B impairs DSB repair, leading to spontaneous DNA damage, which in turn activates p53 signaling and can cause cell-cycle arrest.
Interaction with the NuRD Complex
KDM5B can associate with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, such as HDAC1. This interaction links H3K4 demethylation with histone deacetylation, creating a powerful mechanism for shutting off actively transcribed genes and enforcing transcriptional repression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors.
Biochemical KDM5B Inhibition Assay (AlphaLISA)
This protocol is based on a homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format, commonly used for measuring demethylase activity.
Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5B. A specific antibody recognizes the demethylated product. Donor and acceptor beads, brought into proximity by this interaction, generate a luminescent signal.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
This compound or other test inhibitors
-
Demethylase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.02% Triton X-100, 1 mM TCEP)
-
Cofactors: α-ketoglutarate (2-OG), Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
Anti-H3K4me1/2 antibody (specific to the product)
-
AlphaLISA Acceptor beads (e.g., anti-Rabbit IgG coated)
-
Streptavidin-coated Donor beads
-
384-well microtiter plate (e.g., ProxiPlate)
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in Demethylase Assay Buffer.
-
Enzyme Reaction:
-
To each well, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 10 µL of a master mix containing KDM5B enzyme and the biotinylated H3K4me3 substrate in assay buffer with cofactors. Final concentrations might be ~50 nM for the enzyme and ~3 µM for the substrate.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the detection antibody diluted in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a mix containing AlphaLISA Acceptor and Donor beads (prepared in the dark).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 520-620 nm).
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K4me3 Quantification by Western Blot
This protocol assesses the ability of this compound to increase global H3K4me3 levels in cells.
Materials:
-
Cancer cell line of interest (e.g., gastric cancer cell line AGS)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours.
-
Histone Extraction:
-
Wash cells with cold PBS.
-
Lyse cells directly on the plate with RIPA buffer.
-
Scrape and collect the lysate. Sonicate briefly to shear DNA.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot:
-
Normalize protein amounts (e.g., 20 µg per lane) and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control. Quantify band intensities to determine the relative change in H3K4me3 levels upon treatment.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if KDM5B inhibition by this compound leads to increased H3K4me3 at specific gene promoters.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. This compound | KDM5B抑制剂 | MCE [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
The Role of KDM5B in Gene Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the histone demethylase KDM5B and its intricate role in the regulation of gene transcription. While the specific inhibitor KDM5B-IN-3 is not extensively documented in publicly available literature, this document will focus on the function of its target, KDM5B, and the therapeutic potential of its inhibition. The information presented is based on a comprehensive review of current scientific literature.
Introduction to KDM5B: A Key Epigenetic Regulator
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] It plays a critical role in epigenetic regulation by specifically removing methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/me3).[2][3] The H3K4me3 mark is predominantly associated with the promoters of actively transcribed genes; therefore, KDM5B has traditionally been viewed as a transcriptional repressor.[1][4]
KDM5B possesses a multi-domain structure that is crucial for its function, including a JmjC domain for catalytic activity, an ARID domain for DNA binding, and PHD fingers that recognize specific histone modifications.[1][2] Dysregulation of KDM5B has been implicated in various developmental processes and is frequently observed in numerous cancers, making it a compelling target for therapeutic intervention.[1][5][6]
Mechanisms of KDM5B in Gene Transcription Regulation
KDM5B's role in transcription is complex, functioning as both a repressor and, paradoxically, an activator, depending on the cellular context and its interacting partners.
The primary mechanism of KDM5B-mediated gene repression involves the demethylation of H3K4me3 at gene promoters. By removing this activating mark, KDM5B contributes to a more condensed chromatin state, hindering the binding of transcriptional machinery and leading to gene silencing.[1][4] KDM5B has been shown to repress a variety of genes, including several tumor suppressors.
-
Direct Target Gene Repression: Studies have demonstrated that KDM5B directly binds to the promoters of tumor suppressor genes such as BRCA1, CAV1, and HOXA5 and represses their expression.[1][7] Depletion of KDM5B leads to increased H3K4me3 levels at these promoters and subsequent re-expression of the genes.[7] In hepatocellular carcinoma, KDM5B directly targets and negatively regulates the cell cycle checkpoint proteins p15 and p27.[8]
-
Interaction with Repressive Complexes: KDM5B often functions as part of larger protein complexes to enact transcriptional repression. It has been shown to associate with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, including HDAC1 and CHD4.[2][9] This interaction links H3K4 demethylation with histone deacetylation, providing a robust mechanism for shutting down gene expression.[2][9] KDM5B also interacts with other transcriptional repressors like the Groucho co-repressor family via transcription factors such as FOXG1 and PAX9.[7]
Contrary to its role as a repressor, KDM5B can also act as a transcriptional activator, particularly in the context of embryonic stem cell (ESC) self-renewal.[10]
-
Repression of Cryptic Intragenic Transcription: In ESCs, KDM5B is predominantly found in the body of actively transcribed genes, a region marked by H3K36me3.[10] It is recruited to these regions through an interaction with the chromodomain protein MRG15.[10] Within the gene body, KDM5B's demethylase activity removes H3K4me3, which can otherwise lead to spurious transcription initiation from cryptic promoters within the gene.[10] By suppressing this intragenic transcription, KDM5B ensures the fidelity and efficiency of transcriptional elongation of full-length transcripts for genes associated with self-renewal.[10]
KDM5B Signaling Pathways
Quantitative Data on KDM5B Inhibition and Function
The following tables summarize quantitative data from various studies on KDM5B, providing insights into its inhibition and impact on gene expression.
Table 1: Inhibitory Activity of Compounds Against KDM5B
| Compound | IC50 (µM) | Assay Type | Reference |
| CPI-455 | 0.003 | Biochemical Assay | [5] |
| GSK467 | 0.026 | Biochemical Assay | [5] |
| Compound 54j | 0.014 | Biochemical Assay | [5] |
| Compound 54k | 0.023 | Biochemical Assay | [5] |
| Succinate | 15 ± 10 | MALDI-TOF-MS | [11] |
| Oxaloacetate | 62 ± 19 | MALDI-TOF-MS | [11] |
| KDOAM-25 | Induces H3K4me3 at low concentrations | Western Blot | [9] |
| Covalent Inhibitor 7 (PZ series) | 0.01 | AlphaScreen | [12] |
Table 2: Effects of KDM5B Modulation on Gene Expression and Cellular Processes
| Cellular Context/Condition | Target Gene/Process | Observed Effect | Quantitative Change | Reference |
| Transient KDM5B overexpression in mESCs | Egr1 mRNA | Repression | ~50% decrease | [13] |
| Transient KDM5B overexpression in mESCs | p27 mRNA | Repression | ~60% decrease | [13][14] |
| Transient KDM5B overexpression in mESCs | BMI1 mRNA | Repression | ~40% decrease | [13] |
| Transient KDM5B overexpression in mESCs | H3K4me3 at Egr1 promoter | Reduction | 70% decrease | [13] |
| Transient KDM5B overexpression in mESCs | H3K4me3 at p27 promoter | Reduction | 50% decrease | [13] |
| Transient KDM5B overexpression in mESCs | H3K4me3 at BMI1 promoter | Reduction | 90% decrease | [13] |
| KDM5B knockdown in HCC cells | p15 and p27 mRNA | Upregulation | Significant increase | [8] |
| KDM5B knockout in LNCaP cells | PIK3CA mRNA | Downregulation | Significant decrease | [15] |
| KDM5B depletion | Homologous Recombination Repair | Reduction | Comparable to BRCA1 knockdown | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate KDM5B function.
This technique is used to determine the genomic locations where KDM5B binds or to assess the levels of histone modifications like H3K4me3 at specific gene loci.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.[17]
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.[17]
-
Immunoprecipitation: The chromatin is pre-cleared, and then an antibody specific to KDM5B or H3K4me3 is added to immunoprecipitate the protein-DNA complexes overnight.[17]
-
Washing and Elution: The antibody-protein-DNA complexes are captured on protein A/G beads, washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification and Analysis: The DNA is purified and can be analyzed by quantitative real-time PCR (ChIP-qPCR) to assess binding at specific sites or by high-throughput sequencing (ChIP-Seq) for genome-wide analysis.[8][17]
RNA-Seq is employed to perform a global analysis of gene expression changes following KDM5B knockdown, knockout, or inhibition.
-
RNA Isolation: Total RNA is extracted from control and experimental cells using a method like Trizol.[10]
-
Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to the experimental condition.[2]
This assay measures the enzymatic activity of KDM5B and the potency of inhibitors.
-
Reaction Setup: Recombinant KDM5B is incubated with a histone peptide substrate (e.g., H3K4me2(1-21)), co-factors (Fe(II), 2-oxoglutarate, L-ascorbate), and the test inhibitor in a suitable buffer.[11][18]
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.[11]
-
Quenching: The reaction is stopped, typically by adding an acid like formic acid.[11]
-
Analysis: The reaction mixture is analyzed using MALDI-TOF mass spectrometry to quantify the ratio of methylated to demethylated peptide substrate.[11][18]
-
IC50 Determination: The percentage of inhibition is calculated at various inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.[11]
Experimental and Logical Workflows
Conclusion and Future Directions
KDM5B is a multifaceted epigenetic regulator with profound effects on gene transcription. Its ability to act as both a repressor and an activator highlights the context-dependent nature of epigenetic control. The overexpression of KDM5B in numerous cancers and its role in repressing tumor suppressor genes have established it as a significant target for cancer therapy.[3][5] The development of potent and specific KDM5B inhibitors holds great promise for novel therapeutic strategies. Future research should focus on elucidating the precise mechanisms that dictate KDM5B's dual functionality, identifying the full spectrum of its target genes in different cancer types, and advancing the clinical development of KDM5B inhibitors like this compound. A deeper understanding of KDM5B's role in transcriptional regulation will be paramount to successfully translating these findings into effective treatments for patients.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting histone demethylase KDM5B for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Targeting KDM5B in Oncology: A Technical Overview of Inhibitor-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The lysine-specific demethylase 5B (KDM5B), an epigenetic modulator frequently overexpressed in a variety of malignancies, has emerged as a promising therapeutic target in oncology. KDM5B plays a crucial role in cancer progression by regulating gene transcription, promoting cancer stemness, and contributing to therapeutic resistance. While information on the specific inhibitor Kdm5B-IN-3 is not publicly available, a growing body of research on other small molecule inhibitors of KDM5B provides significant insight into the biological consequences of its inhibition in cancer cells. This technical guide synthesizes the current understanding of the effects of KDM5B inhibitors on cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to KDM5B as a Cancer Target
KDM5B, also known as JARID1B or PLU-1, is a histone demethylase that specifically removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[1] By erasing this mark, KDM5B primarily acts as a transcriptional repressor.[2][3] Its overexpression has been linked to poor prognosis in several cancers, including breast, prostate, lung, and bladder cancer.[3][4] The oncogenic roles of KDM5B are multifaceted, involving the repression of tumor suppressor genes, promotion of cell cycle progression, and enhancement of DNA repair mechanisms, which can lead to therapeutic resistance.[5][6]
Quantitative Effects of KDM5B Inhibitors on Cancer Cells
The development of small molecule inhibitors targeting the KDM5 family has enabled the pharmacological interrogation of KDM5B's function in cancer. These inhibitors have demonstrated a range of biological effects, from increasing global histone methylation to inducing cell death. The following tables summarize the quantitative data for several key KDM5B inhibitors.
| Table 1: In Vitro Inhibitory Activity of KDM5B Inhibitors | ||||
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| CPI-455 | Pan-KDM5 | 10 (for KDM5A) | Enzymatic | [7][8] |
| KDOAM-25 | KDM5B | 19 | Enzymatic | [9] |
| KDOAM-25 | KDM5A | 71 | Enzymatic | [9] |
| KDOAM-25 | KDM5C | 69 | Enzymatic | [9] |
| KDOAM-25 | KDM5D | 69 | Enzymatic | [9] |
| KDM5-C49 | KDM5 family | - | - | [5] |
| Table 2: Cellular Effects of KDM5B Inhibitors on Cancer Cell Lines | ||||
| Inhibitor | Cell Line(s) | Effect | Concentration/IC50 | Reference |
| CPI-455 | MCF-7, T-47D, EFM-19 (luminal breast cancer) | Decreased cell viability | IC50: 35.4 µM, 26.19 µM, 16.13 µM respectively | [7] |
| CPI-455 | Multiple cancer cell lines | Decreased number of drug-tolerant persister cells | - | [10] |
| KDOAM-25 | MM1S (multiple myeloma) | Reduced cell viability | IC50: ~30 µM | [9] |
| KDOAM-25 | MM1S (multiple myeloma) | G1 cell cycle arrest | - | [9] |
| KDOAM-25 | 92.1-R (MEK inhibitor-resistant uveal melanoma) | Suppressed cell viability, abolished colony formation | 5 µM | [11] |
| KDOAM-25 | OMM1-R (MEK inhibitor-resistant uveal melanoma) | Increased apoptosis | 5 µM | [11] |
| RS5033, RS3195, KDOAM-25 | MCF-7 (breast cancer) | Increased sensitivity to ionizing radiation | 3 µM (RS compounds), 0.3 µM (KDOAM-25) | [12] |
Key Biological Effects and Underlying Mechanisms
Inhibition of KDM5B in cancer cells triggers a cascade of events, primarily initiated by the increase in global and gene-specific H3K4me3 levels. These epigenetic alterations translate into significant phenotypic changes, including cell cycle arrest, induction of apoptosis, and reversal of drug resistance.
Epigenetic Reprogramming: Increased H3K4 Trimethylation
The primary molecular consequence of KDM5B inhibition is the global increase in H3K4me3 levels.[8][10] This is a direct result of blocking the demethylase activity of KDM5B. For instance, treatment of multiple myeloma cells with KDOAM-25 led to a twofold increase in H3K4me3.[9] This re-establishment of an active chromatin mark at promoter regions can lead to the re-expression of silenced tumor suppressor genes.[2][13]
Caption: Mechanism of KDM5B inhibitor-induced re-expression of tumor suppressor genes.
Cell Cycle Arrest and Inhibition of Proliferation
A consistent outcome of KDM5B inhibition is the suppression of cancer cell proliferation, often accompanied by cell cycle arrest.[3] For example, KDOAM-25 induces a G1 phase arrest in multiple myeloma cells.[9] This effect is often mediated by the upregulation of cell cycle inhibitors. Knockdown of KDM5B has been shown to increase the expression of p15 and p27, leading to G1/S phase arrest in hepatocellular carcinoma cells.[14]
Induction of Apoptosis
In several cancer models, inhibition of KDM5B leads to programmed cell death. In MEK inhibitor-resistant uveal melanoma cells, KDOAM-25 treatment significantly increased the percentage of apoptotic cells.[11] This pro-apoptotic effect can be synergistic with other anti-cancer agents. For instance, KDOAM-25 has been shown to sensitize triple-negative breast cancer cells to doxorubicin-induced apoptosis.[15]
Overcoming Therapeutic Resistance
KDM5B is implicated in the development of resistance to various cancer therapies.[6][16] Its inhibition can re-sensitize resistant cells to treatment. In uveal melanoma cells resistant to the MEK inhibitor trametinib, KDOAM-25 robustly inhibited cell viability and colony formation.[11][17] Similarly, the pan-KDM5 inhibitor CPI-455 has been shown to decrease the number of drug-tolerant persister cells in multiple cancer cell lines.[10][18]
Caption: Logical flow of KDM5B inhibition in overcoming therapeutic resistance.
Detailed Experimental Protocols
The following section provides an overview of common experimental methodologies used to assess the biological effects of KDM5B inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To quantify the effect of KDM5B inhibitors on cancer cell growth.
-
Methodology (MTT/CCK8 Assay):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the KDM5B inhibitor (e.g., CPI-455, KDOAM-25) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.[11][17]
-
Apoptosis Assay
-
Objective: To detect and quantify inhibitor-induced apoptosis.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the KDM5B inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11][17]
-
Western Blotting for Histone Methylation
-
Objective: To measure changes in global H3K4me3 levels following inhibitor treatment.
-
Methodology:
-
Treat cells with the KDM5B inhibitor for a defined period (e.g., 24-48 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine the occupancy of KDM5B and the levels of H3K4me3 at specific gene promoters.
-
Methodology:
-
Cross-link cells with 1% formaldehyde, followed by quenching with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with specific antibodies against KDM5B, H3K4me3, or a non-specific IgG as a control.[19]
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes and reverse the cross-linking.
-
Purify the DNA and analyze by qPCR using primers for target gene promoters.[19]
-
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
The inhibition of KDM5B represents a compelling strategy for the treatment of various cancers. The available preclinical data for inhibitors such as CPI-455 and KDOAM-25 demonstrate that targeting KDM5B can effectively induce cancer cell death, halt proliferation, and overcome therapeutic resistance by remodeling the epigenetic landscape. While the specific biological effects of this compound remain to be elucidated, the consistent findings across multiple KDM5B inhibitors provide a strong rationale for the continued development of this class of epigenetic drugs. Future research should focus on the development of highly selective KDM5B inhibitors to minimize off-target effects and on the identification of predictive biomarkers to guide their clinical application in stratified patient populations. The combination of KDM5B inhibitors with other targeted therapies or immunotherapies holds significant promise for improving patient outcomes.
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Kdm5B-IN-3: A Technical Guide to its Impact on H3K4me3 Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B, a member of the lysine-specific demethylase 5 (KDM5) family, is a critical epigenetic regulator that removes methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). This demethylation activity is crucial for regulating gene expression, and its dysregulation has been implicated in various diseases, most notably cancer. KDM5B is frequently overexpressed in several cancers, including gastric cancer, where it promotes cell proliferation and metastasis. Consequently, KDM5B has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of Kdm5B-IN-3, a pyrazole derivative identified as an inhibitor of KDM5B, and its impact on H3K4me3 demethylation.
This compound: A Novel KDM5B Inhibitor
This compound is a pyrazole derivative that has been identified as an inhibitor of KDM5B. It was discovered through structure-based virtual screening and subsequent biochemical screening.
Mechanism of Action
KDM5B is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase. This compound is believed to act as a competitive inhibitor at the 2-OG binding site, thereby preventing the demethylation of H3K4me3. Inhibition of KDM5B by this compound leads to an accumulation of H3K4me3 at the promoter regions of target genes, which in turn can alter gene expression, leading to anti-cancer effects such as inhibition of cell proliferation and migration.
Quantitative Data on KDM5B Inhibitors
The following table summarizes the inhibitory activity of this compound and other notable KDM5B inhibitors.
| Inhibitor | KDM5B IC50 | Selectivity Notes | Reference |
| This compound | 9.32 μM | Investigated in gastric cancer. | [1] |
| KDOAM-25 | 19 nM | Highly selective for KDM5 family over other KDM subfamilies. | [2] |
| CPI-455 | Data not specific for KDM5B, pan-KDM5 inhibitor | Over 200-fold selective for KDM5 members over KDM4 demethylases. | [3] |
| GSK467 | Ki of 10 nM | Apparent 180-fold selectivity for KDM4C. | [4] |
| PBIT | ~3 μM | Also inhibits JARID1A (KDM5A) and JARID1C (KDM5C). | [3] |
| 2,4-PDCA | 3 ± 1 µM | Non-specific inhibitor of 2-OG dependent oxygenases. | [4] |
Signaling Pathways
KDM5B has been shown to play a significant role in various signaling pathways, particularly in the context of cancer. One of the key pathways influenced by KDM5B is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in gastric cancer and promotes cell growth, proliferation, and survival. KDM5B can regulate the expression of genes involved in this pathway, and its inhibition can lead to the downregulation of this pro-survival signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors like this compound.
In Vitro KDM5B Demethylase Assay (AlphaLISA)
This assay is used to quantify the demethylase activity of KDM5B and assess the potency of inhibitors.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA anti-unmethylated H3K4 antibody acceptor beads
-
Streptavidin-donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O
-
This compound or other inhibitors
-
384-well white opaque microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2-OG, ascorbate, and (NH4)2Fe(SO4)2·6H2O.
-
Add this compound at various concentrations to the wells of the microplate.
-
Add the recombinant KDM5B enzyme to the wells and incubate for a short period.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA acceptor beads.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the demethylase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., MKN45)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed gastric cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on the migration of cancer cells.
Materials:
-
Gastric cancer cell lines
-
6-well or 12-well plates
-
Complete cell culture medium
-
Sterile pipette tip (e.g., p200)
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure to quantify cell migration.
Transwell Migration Assay
This assay provides a quantitative measure of cancer cell migration in response to a chemoattractant.
Materials:
-
Gastric cancer cell lines
-
Transwell inserts (with 8.0 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium with a chemoattractant to the lower chamber.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated cells between the different treatment groups.
Conclusion
This compound represents a valuable tool for studying the biological functions of KDM5B and for exploring its therapeutic potential, particularly in the context of gastric cancer. Its ability to inhibit KDM5B and subsequently increase H3K4me3 levels provides a mechanism to counteract the pro-tumorigenic effects of KDM5B overexpression. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of more potent and selective KDM5B inhibitors for cancer therapy. Further research is warranted to fully elucidate the downstream effects of this compound on global gene expression and its efficacy in in vivo models of gastric cancer.
References
- 1. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of Kdm5B-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Kdm5B-IN-3, a pyrazole derivative identified as an inhibitor of the histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts in oncology and other relevant fields.
Core Target and Potency
This compound was identified through a structure-based virtual screening and subsequent biochemical screening as a direct inhibitor of KDM5B. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).
Table 1: In vitro Potency of this compound
| Compound | Target | IC50 (μM) |
| This compound (Compound 5) | KDM5B/JARID1B | 9.32 |
This initial finding established this compound as a moderately potent inhibitor of its primary target, KDM5B. Further optimization of this compound led to the development of more potent derivatives, such as compound 27ab with an IC50 of 0.0244 μM, which has been shown to induce the accumulation of H3K4me2/3 in cellular assays.[1]
Cellular Effects and Mechanism of Action
KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4 methylation, thereby altering gene expression.
Studies on an optimized derivative of this compound in the gastric cancer cell line MKN45 have demonstrated the following cellular effects:
-
Increased H3K4me2/3 levels: Inhibition of KDM5B's demethylase activity leads to the accumulation of its substrates.
-
Inhibition of cell proliferation: Suggesting a role in cell cycle control.
-
Inhibition of wound healing and migration: Indicating an impact on cell motility and potentially metastasis.[1]
These cellular outcomes are consistent with the known roles of KDM5B in cancer progression.
Key Signaling Pathways as Potential Cellular Targets
While direct studies on the effects of this compound on specific signaling pathways are still emerging, the known functions of its target, KDM5B, provide a strong rationale for investigating its impact on several critical cellular signaling networks.
The PI3K/AKT Signaling Pathway
KDM5B is a crucial regulator of the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth.[2] Mechanistic studies have shown that KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and regulate its transcription.[2] Loss of KDM5B has been shown to abolish the hyper-activation of the PI3K/AKT pathway.[2] Therefore, inhibition of KDM5B by this compound is hypothesized to downregulate this pro-survival pathway.
Caption: KDM5B's role in the PI3K/AKT signaling pathway.
p53 Signaling and DNA Damage Response
KDM5B has been implicated in the regulation of the p53 tumor suppressor pathway and the DNA damage response. Depletion of KDM5B has been shown to lead to the activation of p53 signaling, including increased levels of p53 and its downstream target, p21.[3] This suggests that KDM5B normally acts to repress this pathway. Therefore, this compound may sensitize cancer cells to DNA damaging agents by relieving the KDM5B-mediated repression of the p53 pathway.
Caption: KDM5B's inhibitory effect on the p53 pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies relevant to the investigation of this compound's cellular targets.
In vitro KDM5B Inhibition Assay (Biochemical Screening)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of KDM5B.
Principle: This assay measures the demethylation of a histone H3K4me3 peptide substrate by recombinant KDM5B enzyme. The inhibitory effect of a compound is quantified by measuring the decrease in the demethylated product in its presence.
Materials:
-
Recombinant human KDM5B protein
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA® acceptor beads
-
Streptavidin-coated donor beads
-
Antibody specific for the demethylated product (H3K4me2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20)
-
384-well microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions, recombinant KDM5B enzyme, and the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding a solution containing EDTA.
-
Add the AlphaLISA® acceptor beads conjugated with the anti-H3K4me2 antibody and incubate in the dark.
-
Add the streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader to measure the signal, which is proportional to the amount of demethylated product.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro KDM5B inhibition assay.
Western Blot Analysis for Histone Methylation
Objective: To assess the effect of this compound on global levels of H3K4 methylation in cells.
Procedure:
-
Culture cells (e.g., MKN45) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against H3K4me3, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of histone methylation.
Cell Proliferation Assay
Objective: To evaluate the impact of this compound on the growth of cancer cells.
Procedure:
-
Seed cells (e.g., MKN45) in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Measure cell viability using a reagent such as MTT, MTS, or a CellTiter-Glo® luminescent assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Conclusion and Future Directions
This compound is a valuable tool compound for investigating the biological roles of KDM5B. Its ability to inhibit KDM5B's demethylase activity and impact cancer cell proliferation and migration highlights its potential as a starting point for the development of novel anti-cancer therapeutics. Future research should focus on:
-
Comprehensive selectivity profiling: Assessing the inhibitory activity of this compound against other KDM family members and other histone-modifying enzymes.
-
Direct investigation of signaling pathway modulation: Utilizing this compound to directly probe its effects on the PI3K/AKT and p53 signaling pathways in various cancer cell lines.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound or its optimized analogs in animal models of cancer.
-
Combination therapy studies: Exploring the synergistic potential of this compound with existing chemotherapeutics or targeted agents.
This in-depth technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting KDM5B with inhibitors like this compound.
References
Kdm5B-IN-3's effect on embryonic stem cell differentiation
An In-depth Technical Guide to the Role of KDM5B Inhibition in Embryonic Stem Cell Differentiation
Introduction: KDM5B, a Guardian of Pluripotency
Embryonic stem cells (ESCs) possess the unique dual capabilities of indefinite self-renewal and the potential to differentiate into all somatic cell lineages. This delicate balance is maintained by a complex network of transcription factors and epigenetic regulators. Among these, the Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1, has emerged as a critical player in preserving the pluripotent state.[1][2] KDM5B is a histone demethylase that specifically removes di- and tri-methylation from lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark strongly associated with active gene transcription.[1]
KDM5B expression is directly regulated by the core pluripotency factors Nanog and Oct4, placing it centrally within the self-renewal circuitry.[3][4] Its primary role is to prevent the premature expression of differentiation-associated genes, thereby acting as a barrier to lineage commitment.[1][5] Consequently, the inhibition of KDM5B presents a powerful strategy to modulate cell fate and direct ESC differentiation. This guide provides a comprehensive overview of the molecular mechanisms of KDM5B, the quantitative effects of its inhibition on ESCs, and detailed protocols for relevant experimental analyses.
Molecular Mechanism of KDM5B Action
KDM5B's function extends beyond the canonical model of a simple transcriptional repressor that acts at gene promoters. While it does repress prodifferentiation genes, its mechanism is more nuanced:
-
Intragenic Demethylation: Chromatin immunoprecipitation sequencing (ChIP-Seq) has revealed that KDM5B is predominantly targeted to the intragenic regions (gene bodies) of actively transcribed genes, rather than being confined to promoters.[3][4][6]
-
Prevention of Cryptic Transcription: Within these gene bodies, KDM5B removes H3K4me3 marks. This activity is crucial for preventing spurious or "cryptic" transcription initiation from within the gene, which can interfere with the production of full-length, functional mRNA.[3][6][7]
-
Maintaining Transcriptional Elongation: By ensuring a proper gradient of H3K4me3 (high at the promoter, low in the gene body), KDM5B safeguards productive transcriptional elongation of key self-renewal-associated genes.[3][4][6]
Inhibition of KDM5B disrupts this process, leading to an accumulation of intragenic H3K4me3, an increase in cryptic transcription, and impaired elongation of self-renewal genes, ultimately destabilizing the pluripotent state and promoting differentiation.[3][4][6]
Quantitative Effects of KDM5B Inhibition on ESCs
The functional inhibition of KDM5B, primarily studied through RNA interference, induces significant and measurable changes in ESC gene expression, epigenetic landscape, and overall phenotype.
Data Presentation: Summary of Changes Post-KDM5B Inhibition
The following tables summarize the key quantitative and qualitative changes observed in mouse embryonic stem cells following the knockdown of KDM5B.
Table 1: Gene Expression Changes Following KDM5B Knockdown
| Gene Category | Representative Genes | Direction of Change | Notes |
|---|---|---|---|
| Pluripotency Markers | Nanog, Oct4 (Pou5f1) | Downregulated | Reduction is observed after prolonged knockdown, indicating a loss of the self-renewal state.[3][4] |
| Self-Renewal Network | Mcm3-7, Orc1/2/3/5/6, Pola1 | Downregulated | KDM5B activates a network of genes involved in DNA replication and cell cycle, which are repressed upon its knockdown.[3] |
| Lineage-Associated | Gata6 (Endoderm), Fgf5 (Ectoderm) | Up-regulated | Transient knockdown is sufficient to increase the expression of genes associated with differentiation into various lineages.[3][4] |
Table 2: Phenotypic and Cellular Consequences of KDM5B Knockdown
| Parameter | Observation | Consequence |
|---|---|---|
| Morphology | Loss of compact, dome-shaped colony structure | Morphological evidence of spontaneous differentiation.[3][4] |
| Alkaline Phosphatase | Decreased staining activity | Loss of a key pluripotency marker.[3][4] |
| Cell Proliferation | Markedly decreased | Attributed to a reduction in the S phase population and an increase in the G1 phase population.[3] |
| Differentiation Propensity | Increased spontaneous differentiation | Destabilization of the pluripotent state leads to entry into differentiation pathways.[3][4] |
Table 3: Epigenetic Alterations Following KDM5B Knockdown
| Histone Mark | Location | Direction of Change | Consequence |
|---|---|---|---|
| H3K4me3 | Global | Modest Increase | Indicates widespread impact of KDM5B inhibition on the epigenome.[3][6] |
| H3K4me3 | Intragenic Regions (of target genes) | Significant Increase | Leads to cryptic transcription and impaired gene expression.[3][6][7] |
| Other Marks (H3K9me3, H3K27me3) | Global | No significant change | Highlights the specificity of KDM5B for the H3K4 mark.[3] |
Visualizing KDM5B Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex biological and experimental processes involved in studying KDM5B.
Caption: KDM5B's role in the ESC pluripotency network.
Caption: Workflow for analyzing KDM5B inhibition effects.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are standard protocols used to investigate KDM5B function in mouse ESCs.
Mouse ESC Culture and siRNA-Mediated Knockdown
This protocol describes the maintenance of mESCs and transient knockdown of KDM5B.
-
Cell Culture:
-
Plate mouse ESCs (e.g., J1 cell line) on 0.1% gelatin-coated dishes.
-
Culture in standard mESC medium: DMEM supplemented with 15% FBS, 1x Non-Essential Amino Acids, 1x GlutaMAX, 1x Penicillin-Streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF).
-
Maintain cells in a 37°C, 5% CO₂ incubator. Passage every 2-3 days.
-
-
siRNA Transfection:
-
One day before transfection, plate ESCs to be 60-70% confluent on the day of transfection.
-
Prepare siRNA complexes using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Use a non-targeting control siRNA (siCon) and a KDM5B-targeting siRNA (siKDM5B) at a final concentration of 20-50 nM.
-
Add the siRNA complexes to the cells and incubate for 48 to 72 hours.
-
After incubation, harvest cells for downstream analysis (RNA, protein, etc.). For prolonged knockdown, a second round of transfection may be performed.[3]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is for quantifying mRNA levels of pluripotency and differentiation markers.[8][9]
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including an on-column DNase digestion step to remove genomic DNA.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio ~2.0).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 10-20 µL final volume containing: 2x SYBR Green Master Mix, 300-500 nM each of forward and reverse primers, and diluted cDNA (e.g., 1-5 ng).
-
Use primers designed to span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Run the reaction on a real-time PCR system with a standard thermal profile: 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) for each gene.
-
Normalize the Cq value of the gene of interest to a stably expressed housekeeping gene (e.g., Gapdh, Actb).
-
Calculate relative gene expression using the ΔΔCq method.[10]
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the enrichment of H3K4me3 at specific genomic loci.[1]
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Wash cells with ice-cold PBS, then scrape and pellet them.
-
Lyse cells in a buffer containing protease inhibitors.
-
-
Chromatin Sonication:
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to shear DNA into fragments of 200-800 bp. Centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the chromatin (input control) separately.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K4me3 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the promoter or gene body regions of interest.
-
Calculate enrichment as a percentage of the input DNA.
-
Alkaline Phosphatase (AP) Staining
This is a rapid, colorimetric assay to identify undifferentiated pluripotent stem cells.[3]
-
Cell Fixation:
-
Aspirate the culture medium from the ESCs.
-
Wash the cells once with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the AP staining solution according to the manufacturer's protocol (e.g., using a Vector Red or BCIP/NBT substrate kit).
-
Incubate the fixed cells with the staining solution in the dark for 15-30 minutes, or until a distinct color develops.
-
Monitor the color change under a microscope.
-
-
Imaging:
-
Stop the reaction by washing the cells with PBS.
-
Add PBS or glycerol to the dish to prevent drying.
-
Image the colonies using a bright-field microscope. Undifferentiated colonies will stain bright red or purple/blue, depending on the substrate used.
-
Conclusion and Future Outlook
The inhibition of KDM5B in embryonic stem cells is a potent method for inducing differentiation. By disrupting the epigenetic machinery that safeguards the pluripotent state, KDM5B inhibition leads to the de-repression of lineage-specific genes and the loss of self-renewal capacity. The available data, largely from genetic knockdown experiments, provide a strong foundation for understanding the expected effects of small molecule inhibitors.
For researchers and drug development professionals, specific and potent inhibitors of KDM5B, such as KDM5-C70 or potentially this compound, represent valuable chemical tools.[11][12] They can be used to dissect the epigenetic requirements of lineage specification and to develop more efficient and controlled differentiation protocols for therapeutic applications. Future work should focus on characterizing the dose-dependent effects of specific inhibitors on ESCs, profiling their impact on different differentiation lineages, and exploring their potential in regenerative medicine.
References
- 1. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. stemcell.com [stemcell.com]
- 8. assay.dev [assay.dev]
- 9. Gene Expression Analysis in Stem Cell-derived Cortical Neuronal Cultures Using Multi-well SYBR Green Quantitative PCR Arrays [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The KDM5 Inhibitor KDM5-C70 Induces Astrocyte Differentiation in Rat Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of KDM5B Inhibition in Oncology: A Technical Guide to Kdm5B-IN-3 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is an epigenetic modifier that removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription. Overexpressed in a wide range of malignancies—including gastric, breast, prostate, and lung cancers—KDM5B functions as an oncogene by repressing tumor suppressor genes and promoting pathways that drive cell proliferation, metastasis, and drug resistance. Its pivotal role in tumorigenesis has positioned it as a compelling therapeutic target. This technical guide explores the therapeutic potential of targeting KDM5B, with a specific focus on Kdm5B-IN-3, an early pyrazole-based inhibitor, and its subsequent optimization. We provide a consolidated overview of quantitative data, detailed experimental protocols for evaluating KDM5B inhibitors, and visualizations of key signaling pathways and experimental workflows to support ongoing research and development in this promising area of oncology.
KDM5B: An Epigenetic Driver in Cancer
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases. By demethylating H3K4me3 and H3K4me2, KDM5B silences the expression of critical tumor suppressor genes. Its upregulation is frequently correlated with advanced tumor stages and poor patient prognosis.[1][2] A key mechanism of its oncogenic function involves the hyperactivation of the PI3K/AKT signaling pathway, a central regulator of cell growth and survival.[3] In prostate cancer, KDM5B directly enhances the transcription and stability of the PI3K catalytic subunit p110α, leading to sustained AKT signaling.[3] Given its widespread dysregulation and critical functions in cancer biology, the development of small molecule inhibitors targeting KDM5B is an active area of therapeutic research.[4]
This compound: A Novel Pyrazole-Based Inhibitor Scaffold
This compound (also referred to as Compound 5) was identified through structure-based virtual screening and subsequent biochemical evaluation as a novel, pyrazole-containing inhibitor of KDM5B.[5] While demonstrating modest initial potency, this scaffold provided a critical starting point for medicinal chemistry optimization.
Lead Optimization and the Emergence of 27ab
Subsequent structure-activity relationship (SAR) studies on the this compound scaffold led to the development of 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide (Compound 27ab) , a highly potent derivative.[5][6] This optimized compound exhibits significantly improved inhibitory activity and demonstrates promising anti-cancer effects in cellular models of gastric cancer, validating the therapeutic potential of this chemical series.[5]
Data Presentation: Quantitative Inhibitor Activity
The following tables summarize the in vitro biochemical potency of this compound, its optimized derivative 27ab, and other well-characterized KDM5B inhibitors for comparative purposes.
Table 1: Biochemical Potency of this compound and its Optimized Derivative
| Compound | Target | IC50 (μM) | Reference |
| This compound (Compound 5) | KDM5B | 9.32 | [5][7] |
| Compound 27ab | KDM5B | 0.0244 | [5][6] |
Table 2: Comparative Biochemical Potency of Selected KDM5 Family Inhibitors
| Compound | Target(s) | KDM5B IC50 (nM) | Selectivity Notes | Reference(s) |
| KDOAM-25 | Pan-KDM5 | 19 | Potent inhibitor of KDM5A/C/D as well (IC50s: 71/69/69 nM) | |
| GSK467 | KDM5B | 26 | ~180-fold selective over KDM4C | |
| CPI-455 | Pan-KDM5 | (10 nM for KDM5A) | Potent pan-KDM5 inhibitor | |
| KDM5-C49 | Pan-KDM5 | 160 | Also inhibits KDM5A (40 nM) and KDM5C (100 nM) | |
| PBIT | KDM5B | 3000 |
Signaling and Logic Pathways
KDM5B-PI3K/AKT Signaling Pathway
The diagram below illustrates the mechanism by which KDM5B promotes tumorigenesis through the PI3K/AKT pathway. KDM5B-mediated demethylation of H3K4me3 at the PIK3CA promoter leads to its transcriptional activation, driving cell proliferation and survival.
Caption: KDM5B-mediated activation of the PI3K/AKT signaling pathway.
Consequences of KDM5B Inhibition
This diagram outlines the downstream cellular effects resulting from the inhibition of KDM5B's enzymatic activity.
Caption: Logical flow of the anti-cancer effects of KDM5B inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of KDM5B inhibitors. The following protocols are based on published methods used in the characterization of this compound, its derivatives, and other KDM5 inhibitors.[3][5]
In Vitro KDM5B Enzymatic Assay (FDH-Coupled Assay)
This assay quantifies the enzymatic activity of KDM5B by measuring the formaldehyde produced during demethylation.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% Tween-20, 0.2 mg/mL BSA.
-
Recombinant human KDM5B protein.
-
Substrate: H3K4me3 peptide (e.g., ARTKQTARK(me3)STGGKAPRKQLA).
-
Cofactors: 100 μM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbic acid, 100 μM 2-oxoglutarate.
-
Detection Reagents: 0.5 U/mL Formaldehyde Dehydrogenase (FDH), 2.5 mM NAD⁺.
-
-
Procedure:
-
Add 25 µL of Assay Buffer containing KDM5B enzyme to the wells of a 96-well plate.
-
Add 5 µL of the test inhibitor (e.g., this compound) at various concentrations (dissolved in DMSO, final concentration ≤1%).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing H3K4me3 peptide, 2-OG, ascorbic acid, and Fe(II).
-
Incubate for 1 hour at 37°C.
-
Stop the demethylation and start the detection reaction by adding 50 µL of a solution containing FDH and NAD⁺.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence of the resulting NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values by fitting the dose-response curves using a non-linear regression model.
-
Western Blot for Cellular H3K4me3 Levels
This protocol assesses the target engagement of a KDM5B inhibitor in a cellular context by measuring changes in the global levels of the H3K4me3 mark.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MKN45 gastric cancer cells) and allow them to adhere overnight.
-
Treat cells with various concentrations of the KDM5B inhibitor (e.g., Compound 27ab) or vehicle (DMSO) for 48-72 hours.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 5-10 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against H3K4me3 (e.g., rabbit anti-H3K4me3).
-
Also, probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative change in H3K4me3 levels.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability as an indicator of proliferation.
-
Procedure:
-
Seed cells (e.g., MKN45) in a 96-well plate at a density of 5,000 cells/well and allow to attach for 24 hours.
-
Treat cells with serial dilutions of the KDM5B inhibitor for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Study
This protocol provides a representative framework for evaluating the anti-tumor efficacy of a KDM5B inhibitor in a mouse model.
-
Animal Model and Cell Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Subcutaneously inject 2-5 x 10⁶ cancer cells (e.g., MCF7 or MKN45) suspended in a Matrigel/PBS mixture into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer the KDM5B inhibitor (formulated in a suitable vehicle like 0.5% methylcellulose) via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot for H3K4me3) or histopathology.
-
Experimental Workflow for KDM5B Inhibitor Evaluation
The following workflow provides a logical progression for the preclinical assessment of a novel KDM5B inhibitor.
References
- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of KDM5B Inhibition in Genome Stability and DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of genomic stability is paramount for cellular homeostasis, and defects in the DNA damage response (DDR) are a hallmark of cancer. The histone lysine demethylase KDM5B (also known as JARID1B or PLU-1) is emerging as a critical epigenetic regulator in the DDR. As a demethylase of histone H3 lysine 4 di- and tri-methylation (H3K4me2/3), KDM5B has a well-established role in transcriptional repression.[1][2] More recent evidence has unequivocally identified KDM5B as a bona fide DDR protein essential for the efficient repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[3][4][5] Consequently, inhibition of KDM5B, for instance by small molecules like KDM5B-IN-3, represents a promising therapeutic strategy to compromise the DNA repair capabilities of cancer cells, potentially sensitizing them to genotoxic agents. This technical guide provides an in-depth overview of the core mechanisms by which KDM5B influences genome stability, the consequences of its inhibition, and detailed experimental protocols for investigating these processes.
Core Mechanism of KDM5B in the DNA Damage Response
Upon the induction of DNA double-strand breaks (DSBs) by ionizing radiation (IR) or radiomimetic chemicals, KDM5B is actively recruited to the sites of damage.[3][5] This process is not passive but is orchestrated by a specific signaling cascade initiated by the DNA damage sensor, Poly(ADP-ribose) polymerase 1 (PARP1).
The recruitment pathway involves several key steps:
-
PARP1 Activation: DSBs trigger the enzymatic activity of PARP1.
-
KDM5B PARylation: PARP1 physically associates with and covalently modifies KDM5B with Poly(ADP-ribose) (PAR) chains.[3]
-
Recruitment by macroH2A1.1: The PARylated KDM5B is then recognized and recruited to the damaged chromatin by the histone variant macroH2A1.1, which acts as a reader for this specific post-translational modification.[3][6]
Once localized at the DSB, KDM5B's catalytic activity is required for the efficient repair of the lesion.[3] It plays a crucial role in orchestrating the recruitment of key factors for the two major DSB repair pathways:
-
Non-Homologous End Joining (NHEJ): KDM5B facilitates the recruitment of Ku70, an essential component of the NHEJ machinery.[3][4][5]
-
Homologous Recombination (HR): KDM5B is also required for the recruitment of BRCA1, a critical factor for initiating the HR repair pathway.[3][4][5]
By influencing the recruitment of these central repair proteins, KDM5B acts as a master regulator of DSB repair, ensuring genetic fidelity.
Consequences of KDM5B Inhibition on Genome Stability
Given its central role, inhibiting KDM5B's function has profound effects on a cell's ability to repair DNA damage. Small molecule inhibitors that target the catalytic JmjC domain of KDM5B, such as this compound, CPI-455, and JIB-04, effectively phenocopy KDM5B deficiency.[7][8][9]
Key consequences include:
-
Impaired DSB Repair: Inhibition of KDM5B leads to defects in both NHEJ and HR pathways, resulting in the accumulation of unrepaired DNA breaks.[6][7]
-
Increased Genomic Instability: Cells treated with KDM5B inhibitors show a significant increase in markers of DNA damage, such as γH2AX foci, even without exogenous damage, indicating a role for KDM5B in repairing spontaneous DNA lesions.[10]
-
Sensitization to Genotoxic Agents: By crippling the DNA repair machinery, KDM5B inhibitors sensitize cancer cells to DNA damaging agents, including ionizing radiation and chemotherapy drugs like cisplatin.[4][7][11] This effect is particularly pronounced in radioresistant cancers.[7]
-
Synthetic Lethality with PARP Inhibitors: The reliance of KDM5B on PARP1 for its recruitment to DSBs suggests a strong rationale for combination therapy. Inhibiting KDM5B could create a synthetic lethal interaction with PARP inhibitors, a therapeutic strategy already successful in HR-deficient cancers.
| Inhibitor | Cell Line | Treatment | Endpoint | Result | Reference |
| JIB-04 | H1299 (NSCLC) | 2 Gy IR + Inhibitor | γH2AX foci at 6h | Significant increase in remaining foci vs. control | [7] |
| JIB-04 | H1299 (NSCLC) | 2 Gy IR + Inhibitor | 53BP1 foci at 6h | Significant increase in remaining foci vs. control | [7] |
| KDM5B Knockdown | Goat Granulosa Cells | shRNA | γH2AX protein level | Significant increase vs. control | [10] |
| KDM5B Knockdown | Goat Granulosa Cells | shRNA | DNA DSB sites (comet) | Significant increase vs. control | [10] |
| CPI-455 | Multiple Cancer Lines | Chemotherapy + CPI-455 | Drug-Tolerant Persister Cells | Significant decrease in DTPs | [8] |
Table 1: Summary of quantitative data on the effects of KDM5B inhibition or depletion on DNA damage markers.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | KDM5B | 9.32 µM | Biochemical | [9][12] |
| CPI-455 | KDM5A | 10 nM | Biochemical | [13] |
| JIB-04 | Pan-JmjC (inc. KDM5B) | ~0.14-1 µM (cell-based) | Cell Proliferation | [14] |
Table 2: Biochemical and cellular potency of selected KDM5B inhibitors.
Experimental Protocols
Investigating the role of KDM5B inhibitors requires a combination of molecular and cellular biology techniques. Below are outlines for key experimental protocols.
Chromatin Immunoprecipitation (ChIP) for KDM5B Recruitment
This protocol is used to determine if KDM5B is recruited to specific DNA break sites.
-
Cell Culture and Treatment: Plate cells (e.g., U2OS-DR-GFP containing an I-SceI cut site) to ~80% confluency. Transfect with an I-SceI expression vector to induce DSBs. Treat with vehicle or KDM5B inhibitor for a specified time.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[15][16]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a sonication buffer (e.g., containing 0.1% SDS) and sonicate to shear chromatin into fragments of 200-1000 bp. Centrifuge to remove debris.[15][16]
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate a portion of the chromatin (e.g., corresponding to 2x10^6 cells) overnight at 4°C with an anti-KDM5B antibody or an IgG control.[15][17]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[16]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction.[15]
-
Analysis: Use quantitative PCR (qPCR) with primers flanking the I-SceI break site to quantify the enrichment of KDM5B at the DSB.
Western Blot for γH2AX (DNA Damage Marker)
This protocol quantifies the level of DSBs by detecting the phosphorylated form of histone H2AX.
-
Sample Preparation: Treat cells with a KDM5B inhibitor and/or a DNA damaging agent (e.g., 6 Gy IR). Harvest cells at various time points post-treatment.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[18]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-polyacrylamide gel.[18][19]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Note: For phospho-antibodies, BSA is often preferred.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139). Also probe a separate blot or strip the same blot for total H2AX or another loading control (e.g., GAPDH, β-actin, or total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[20] Visualize the bands using a chemiluminescence imager. Quantify band intensity using densitometry software.
Clonogenic Survival Assay (Radiosensitization)
This assay is the gold standard for measuring cell reproductive death after treatment with ionizing radiation.[21]
-
Cell Plating: Prepare a single-cell suspension. Count the cells and plate a precise number of cells into 6-well plates. The number of cells plated per well must be adjusted for each radiation dose to result in ~50-100 countable colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).[22][23]
-
Inhibitor Treatment: Allow cells to attach for several hours or overnight. Treat the cells with the KDM5B inhibitor or vehicle control for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the inhibitor-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.[23][24]
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde. Stain the colonies with 0.5% crystal violet solution.[22][23]
-
Colony Counting: Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group (PE = colonies counted / cells seeded). Calculate the Surviving Fraction (SF) for each dose (SF = colonies counted / (cells seeded x PE)). Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
Conclusion and Future Directions
KDM5B is a critical component of the cellular machinery that maintains genome stability. Its role in facilitating the repair of DNA double-strand breaks makes it a high-value target for cancer therapy. Inhibitors like this compound can disarm the DNA repair capabilities of tumor cells, leading to increased genomic instability and creating vulnerabilities that can be exploited by radiation and other DNA-damaging agents. Future research should focus on the clinical development of specific and potent KDM5B inhibitors, exploring their efficacy in combination with PARP inhibitors and standard-of-care chemotherapies, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM5B is a key regulator of genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. ptglab.com [ptglab.com]
- 17. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of KDM5B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting the histone lysine demethylase KDM5B. Due to the absence of public information on a specific compound designated "Kdm5B-IN-3," this document focuses on the broader principles of KDM5B inhibition, leveraging data from well-characterized chemical scaffolds. The content herein is intended to facilitate a deeper understanding of the molecular interactions governing inhibitor potency and selectivity, and to provide detailed experimental frameworks for the evaluation of novel compounds.
Introduction to KDM5B as a Therapeutic Target
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the KDM5 family of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1][2] KDM5B plays a crucial role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), marks associated with active gene transcription.[3][4] Consequently, KDM5B is predominantly a transcriptional repressor.[4][5] Overexpression of KDM5B has been implicated in various cancers, including breast, prostate, and lung cancer, where it is linked to cancer cell proliferation, drug resistance, and metastasis.[5][6][7] This oncogenic role has positioned KDM5B as a compelling target for therapeutic intervention.[6]
The development of potent and selective KDM5B inhibitors is a key objective in the field of epigenetic drug discovery. Understanding the SAR of these inhibitors is fundamental to optimizing their efficacy and minimizing off-target effects. This guide will delve into the key chemical scaffolds, their binding modes within the KDM5B active site, and the experimental protocols used to characterize their activity.
Structure-Activity Relationship of KDM5B Inhibitors
The catalytic activity of KDM5B is centered within its Jumonji C (JmjC) domain, which coordinates an Fe(II) ion and the co-substrate 2-oxoglutarate.[6] Most KDM5B inhibitors are designed to chelate the active site iron and occupy the binding pocket of the 2-OG co-substrate.[6] Structural biology has been instrumental in elucidating the binding modes of various inhibitor chemotypes, providing a basis for rational drug design.[1][2][8]
Several distinct chemical scaffolds have been explored for KDM5B inhibition. The following table summarizes the quantitative data for representative compounds from different series.
| Compound ID | Scaffold | KDM5B IC50 (µM) | Selectivity Notes | Reference |
| 2,4-PDCA | Pyridinedicarboxylic acid | 3 ± 1 | Broad-spectrum 2-OG oxygenase inhibitor | [6] |
| GSK-J1 | Pyridyl-containing | 0.55 | Also inhibits KDM6 family | [6] |
| KDM5-C49 | Pyridyl-containing | N/A (potent nM inhibitor) | 25-100-fold selective for KDM5B over KDM6B | [1][9] |
| KDM5-C70 | Pyridyl-containing (prodrug) | N/A (cell-permeable) | Prodrug of KDM5-C49 | [1][9] |
| GSK467 | N/A | 0.026 | Also inhibits KDM4 family | [6] |
| 33 | Pyrazolylpyridine | Potent KDM5A/B inhibitor | Orally available, promising selectivity | [10] |
Note: IC50 values can vary depending on the assay conditions. N/A indicates that a specific value was not provided in the cited literature, though the compound was described as a potent inhibitor.
The pyrazolylpyridine series, exemplified by compound 33 , demonstrates the potential for developing orally available and selective KDM5B inhibitors.[10] Structure-based design efforts, utilizing crystal structures of KDM5B in complex with inhibitors like KDM5-C49 and GSK467, have been pivotal in guiding the SAR exploration of these scaffolds.[10][11] The selectivity of KDM5-C49 for KDM5B over the KDM6 family highlights the feasibility of achieving subfamily-selective inhibition.[1]
Experimental Protocols
The characterization of KDM5B inhibitors requires a suite of biochemical and cellular assays to determine potency, selectivity, and cellular effects.
1. Formaldehyde Dehydrogenase (FDH)-Coupled Enzyme Assay
This assay quantitatively measures the formaldehyde produced as a byproduct of the demethylation reaction.
-
Principle: The demethylation of a histone H3K4me3 peptide substrate by KDM5B produces formaldehyde. Formaldehyde dehydrogenase (FDH) then catalyzes the oxidation of formaldehyde to formate, with the concomitant reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored over time.
-
Reagents:
-
Recombinant KDM5B enzyme
-
H3K4me3 peptide substrate (e.g., H3(1-21)K4me3)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate, 100 µM L-ascorbic acid)
-
FDH enzyme
-
NAD+
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and FDH.
-
Add the H3K4me3 peptide substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant KDM5B.
-
Immediately measure the increase in absorbance at 340 nm in a plate reader.
-
Calculate initial reaction velocities and determine IC50 values by fitting the data to a dose-response curve.
-
2. AlphaLISA® Homogeneous Assay
This is a bead-based immunoassay that detects the demethylated product.[3]
-
Principle: A biotinylated H3K4me3 peptide substrate is incubated with KDM5B. A specific antibody that recognizes the demethylated product (H3K4me2/1) is added, followed by AlphaLISA® acceptor beads conjugated to Protein A and streptavidin-coated donor beads. In the presence of the demethylated product, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Reagents (often available as a kit, e.g., BPS Bioscience #50414): [3]
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
Antibody specific for the demethylated product
-
AlphaLISA® Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer
-
-
Procedure:
-
Incubate KDM5B with the biotinylated substrate and test inhibitor in a microtiter plate.
-
Add the acceptor beads and the primary antibody.
-
Add the donor beads.
-
Read the Alpha-counts on a compatible plate reader.
-
Inhibitor activity is measured as a decrease in the AlphaLISA® signal.
-
1. Cellular H3K4me3 Quantification by Western Blot or In-Cell ELISA
This assay measures the target engagement of the inhibitor in a cellular context.
-
Principle: Treatment of cells with a KDM5B inhibitor should lead to an accumulation of its substrate, H3K4me3. This can be detected by immunoblotting or ELISA using an antibody specific for H3K4me3.
-
Procedure (Western Blot):
-
Culture cells (e.g., ZR-75-1 breast cancer cells) and treat with the test inhibitor for a specified time (e.g., 24-72 hours).
-
Harvest cells and prepare whole-cell lysates or histone extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against H3K4me3 and a loading control (e.g., total Histone H3).
-
Add a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the relative increase in H3K4me3 levels.
-
2. Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay assesses the impact of KDM5B inhibition on the growth of cancer cells.
-
Principle: The proliferation of cancer cells that are dependent on KDM5B activity will be inhibited by a potent KDM5B inhibitor. Assays like CCK-8 or MTT measure cell viability as a proxy for proliferation.
-
Procedure (CCK-8):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the test inhibitor.
-
Incubate for a period of time (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
3. Chromatin Immunoprecipitation (ChIP)
ChIP assays can be used to determine if KDM5B is displaced from the promoters of its target genes upon inhibitor treatment, and to measure the corresponding changes in H3K4me3 levels at these specific loci.[7]
-
Principle: Cells are treated with an inhibitor, and then chromatin is cross-linked, sheared, and immunoprecipitated with an antibody against KDM5B or H3K4me3. The associated DNA is then purified and quantified by qPCR to assess the occupancy at specific gene promoters.
-
Procedure:
-
Treat cells with the inhibitor.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments.
-
Incubate the chromatin with an antibody against KDM5B or H3K4me3.
-
Precipitate the antibody-chromatin complexes using protein A/G beads.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of known KDM5B target genes (e.g., BRCA1, HOXA5).
-
Visualizations of Key Processes and Workflows
References
- 1. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Structure-based design and discovery of potent and selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
The Role of KDM5B Inhibition in Regulating Cancer Cell Identity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Lysine-Specific Demethylase 5B (KDM5B) in regulating cancer cell identity, with a specific focus on the utility of chemical inhibitors to probe its function. KDM5B, a histone H3 lysine 4 (H3K4) demethylase, is frequently overexpressed in a multitude of cancers, including breast, lung, prostate, and gastric cancer, where it plays a critical role in maintaining oncogenic transcriptional programs and promoting therapeutic resistance.[1][2][3] Inhibition of KDM5B has emerged as a promising therapeutic strategy to reverse these effects and restore a less aggressive cancer cell phenotype.
KDM5B: A Key Regulator of Epigenetic Plasticity
KDM5B is a member of the JmjC domain-containing family of histone demethylases that specifically removes di- and tri-methyl groups from H3K4 (H3K4me2/3).[4] These histone marks are predominantly associated with active gene promoters. By removing these marks, KDM5B generally acts as a transcriptional repressor, contributing to the silencing of tumor suppressor genes and the maintenance of a differentiated state in certain contexts.[5] However, the dysregulation of KDM5B activity in cancer cells leads to an altered epigenetic landscape, promoting what is known as "epigenetic plasticity." This allows cancer cells to adapt to changing environments, evade therapies, and acquire stem-cell-like characteristics.[2]
Chemical Probes for KDM5B: Unraveling its Function in Cancer
The development of small molecule inhibitors targeting KDM5B has been instrumental in elucidating its role in cancer biology. These chemical probes allow for the acute and reversible inhibition of KDM5B's catalytic activity, enabling researchers to study the downstream consequences on gene expression, cell signaling, and cancer cell phenotype.
One such inhibitor is Kdm5B-IN-3 (also referred to as Compound 5), a pyrazole derivative identified through structure-based virtual screening.[1] While exhibiting modest potency, it has served as a foundational tool for developing more potent and selective inhibitors.
Quantitative Data on KDM5B Inhibitors
The following table summarizes the in vitro potencies of this compound and other notable KDM5B inhibitors against their target.
| Inhibitor | Target(s) | IC50 (KDM5B) | Cell-Based Assay Potency (EC50) | Cancer Type Studied | Reference(s) |
| This compound | KDM5B | 9.32 µM | Not Reported | Gastric Cancer | [1] |
| Compound 27ab | KDM5B | 0.0244 µM | Not Reported | Gastric Cancer | [1] |
| CPI-455 | pan-KDM5 | 10 nM (KDM5A) | ~16-35 µM (luminal breast cancer) | Multiple Cancers | [6][7] |
| KDOAM-25 | pan-KDM5 | 19 nM | ~30-50 µM (multiple myeloma) | Multiple Myeloma, Uveal Melanoma | [8][9][10] |
| KDM5-C70 | pan-KDM5 | Not Reported | 1 µM (MCF7) | Breast Cancer | [11] |
Signaling Pathways Modulated by KDM5B Inhibition
Inhibition of KDM5B leads to the accumulation of H3K4me3 at the promoters of its target genes, resulting in the reactivation of their expression. This can have profound effects on various signaling pathways critical for cancer cell identity and survival.
-
Tumor Suppressor Re-expression: KDM5B inhibition can lead to the re-expression of tumor suppressor genes that are silenced in cancer cells. For example, inhibition of KDM5B has been shown to upregulate the expression of the tumor suppressor HEXIM1.[12]
-
Interferon Signaling: KDM5B has been implicated in the repression of the cGAS-STING pathway, a key component of the innate immune response. Inhibition of KDM5B can activate this pathway, leading to the production of interferons and an anti-tumor immune response.[11][13]
-
PI3K/AKT Signaling: In prostate cancer, KDM5B has been shown to be essential for the hyperactivation of the PI3K/AKT signaling pathway. KDM5B directly binds to the promoter of PIK3CA (encoding the p110α catalytic subunit of PI3K) and promotes its expression.[12]
Below is a diagram illustrating the central role of KDM5B in regulating gene expression and how its inhibition can impact downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving KDM5B inhibitors. Below are representative protocols for key experiments.
In Vitro KDM5B Demethylase Assay (Chemiluminescent)
This assay is used to determine the IC50 of an inhibitor against KDM5B.
Materials:
-
JARID1B (KDM5B) Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat. No. 50517)[14]
-
Purified recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
Primary antibody specific for demethylated H3K4
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White 96-well microplate
-
Luminometer
Protocol:
-
Prepare a serial dilution of the KDM5B inhibitor (e.g., this compound) in assay buffer.
-
To each well of the 96-well plate, add the KDM5B enzyme and the inhibitor at various concentrations.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the plate for 1 hour at 37°C to allow for the demethylation reaction to occur.
-
Add the primary antibody that recognizes the demethylated product and incubate for 1 hour at room temperature.
-
Add the HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate to remove unbound antibodies.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Histone Modifications
This protocol is used to assess the cellular activity of KDM5B inhibitors by measuring changes in global H3K4me3 levels.
Materials:
-
Cancer cell line of interest (e.g., MKN45 for gastric cancer)
-
KDM5B inhibitor (e.g., Compound 27ab)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the KDM5B inhibitor or vehicle control (DMSO) for the desired time (e.g., 24-72 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of H3K4me3 at specific gene promoters following KDM5B inhibition.
Materials:
-
Cancer cells treated with a KDM5B inhibitor or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Protocol:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin by incubating overnight with an anti-H3K4me3 antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions using qPCR with primers flanking the target sites.
Cell Viability Assay (MTT or CellTiter-Glo)
These assays measure the effect of KDM5B inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line
-
KDM5B inhibitor
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the KDM5B inhibitor for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a novel KDM5B inhibitor.
Conclusion
The inhibition of KDM5B represents a compelling strategy for targeting the epigenetic vulnerabilities of cancer cells. By reversing the aberrant epigenetic landscape established by this demethylase, inhibitors like this compound and its more potent successors can reactivate tumor suppressor pathways, stimulate anti-tumor immunity, and sensitize cancer cells to other therapies. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate the role of KDM5B in cancer and to advance the development of novel epigenetic therapies.
References
- 1. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
KDM5B-IN-3: A Novel Pyrazole-Based Inhibitor Influencing Epigenetic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of KDM5B-IN-3, a novel pyrazole derivative identified as an inhibitor of the histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B. The document details its mechanism of action, its influence on epigenetic plasticity, and the subsequent development of a more potent analog. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KDM5B in oncology and other diseases driven by epigenetic dysregulation.
Core Concepts: KDM5B and Epigenetic Plasticity
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark generally associated with active gene transcription. By erasing these "on" marks, KDM5B primarily acts as a transcriptional repressor.[1]
Epigenetic plasticity refers to the ability of a cell to dynamically alter its gene expression patterns in response to environmental cues, without changes to the underlying DNA sequence. This is largely governed by modifications to chromatin, such as histone methylation. Dysregulation of KDM5B can lead to aberrant epigenetic landscapes, promoting a state of heightened plasticity that allows cancer cells to adapt, resist therapy, and metastasize.[2][3] Inhibition of KDM5B is therefore a promising therapeutic strategy to reverse these effects and restore normal cellular programming.
This compound and its Optimized Analogs: Quantitative Data
This compound was discovered through a structure-based virtual screening and subsequent biochemical evaluation. While showing initial promise, further optimization led to the development of a significantly more potent compound, 27ab . The following tables summarize the key quantitative data for these compounds.[4]
| Compound | Target | IC50 (μM) | Assay Type |
| This compound (5) | KDM5B | 9.320 | In vitro biochemical |
| 27ab | KDM5B | 0.0244 | In vitro biochemical |
| 27ab | KDM5A | 0.531 | In vitro biochemical |
| 27ab | KDM5C | 1.09 | In vitro biochemical |
| 27ab | KDM5D | 0.892 | In vitro biochemical |
| 27ab | KDM4A | >50 | In vitro biochemical |
| 27ab | KDM4C | >50 | In vitro biochemical |
| 27ab | KDM6B | >50 | In vitro biochemical |
Table 1: Inhibitory Activity of this compound and its Optimized Analog 27ab. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly improved potency of 27ab against KDM5B and its selectivity over other histone demethylases.[4]
| Cell Line | Treatment | Effect on H3K4me3 | Effect on H3K4me2 | Effect on H3K4me1 |
| MKN45 | 27ab (2.5 µM) | Increased | Increased | No Change |
| MKN45 | 27ab (5 µM) | Increased | Increased | No Change |
Table 2: Cellular Activity of KDM5B Inhibitor 27ab on Histone Methylation. Treatment of the gastric cancer cell line MKN45 with 27ab leads to a dose-dependent increase in the global levels of H3K4me3 and H3K4me2, the direct substrates of KDM5B, confirming target engagement in a cellular context.[4]
| Cell Line | Treatment | Inhibition of Proliferation (IC50, µM) |
| MKN45 | 27ab | 4.12 |
Table 3: Anti-proliferative Effects of KDM5B Inhibitor 27ab. The compound demonstrates a potent inhibitory effect on the growth of the MKN45 gastric cancer cell line.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to the study of this compound and its influence on epigenetic plasticity.
Mechanism of KDM5B Action and Inhibition
Epigenetic Plasticity and the Role of KDM5B
Experimental Workflow for KDM5B Inhibitor Characterization
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its derivatives.[4]
In Vitro KDM5B Demethylase Assay (Biochemical Screening)
-
Principle: This assay measures the enzymatic activity of KDM5B by detecting the demethylation of a biotinylated H3K4me3 peptide substrate. The reaction product is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Materials:
-
Recombinant human KDM5B protein.
-
Biotinylated H3(1-21)K4me3 peptide substrate.
-
Assay buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Cofactors: 50 µM Ascorbic acid, 2 µM (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Co-substrate: 1 µM α-ketoglutarate (α-KG).
-
This compound or other test compounds dissolved in DMSO.
-
HTRF detection reagents: Europium cryptate-labeled anti-H3K4me2 antibody and streptavidin-XL665.
-
-
Procedure:
-
Prepare the reaction mixture containing assay buffer, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Add KDM5B protein to the reaction mixture.
-
Add the test compound (this compound) at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3K4me3 peptide substrate and α-KG.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence signal on a suitable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Histone Methylation
-
Principle: This method is used to determine the global levels of specific histone modifications (e.g., H3K4me3) in cells following treatment with a KDM5B inhibitor.
-
Materials:
-
MKN45 cells or other relevant cell lines.
-
KDM5B inhibitor (e.g., 27ab).
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Histone extraction buffer.
-
Primary antibodies: anti-H3K4me3, anti-H3K4me2, anti-H3K4me1, anti-total H3.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed MKN45 cells and allow them to adhere overnight.
-
Treat the cells with the KDM5B inhibitor at desired concentrations for 48-72 hours.
-
Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total H3 loading control.
-
Cell Proliferation Assay
-
Principle: This assay quantifies the effect of the KDM5B inhibitor on the viability and proliferation of cancer cells over time.
-
Materials:
-
MKN45 cells.
-
KDM5B inhibitor.
-
96-well plates.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
-
Procedure:
-
Seed MKN45 cells in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with serial dilutions of the KDM5B inhibitor.
-
Incubate the cells for 72 hours.
-
Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 for cell proliferation by plotting viability against inhibitor concentration.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of potent and selective inhibitors of KDM5B. The successful optimization to compound 27ab demonstrates the tractability of this chemical scaffold. The ability of these inhibitors to increase H3K4me3/2 levels in cancer cells and inhibit their proliferation underscores the therapeutic potential of targeting KDM5B. By modulating the epigenetic landscape, KDM5B inhibitors can counteract the epigenetic plasticity that drives tumor progression and drug resistance.
Future research should focus on:
-
In vivo efficacy and pharmacokinetic studies of optimized KDM5B inhibitors in relevant cancer models.
-
Exploration of the broader effects of KDM5B inhibition on the transcriptome and epigenome through techniques like RNA-seq and ChIP-seq.
-
Investigation of combination therapies where KDM5B inhibitors may re-sensitize tumors to conventional chemotherapies or immunotherapies.
The continued development of chemical probes like this compound and its analogs will be instrumental in further dissecting the biological roles of KDM5B and advancing a new class of epigenetic drugs toward clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. A truncated and catalytically inactive isoform of KDM5B histone demethylase accumulates in breast cancer cells and regulates H3K4 tri-methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Kdm5B-IN-3: A Technical Guide to Toxicity and Off-Target Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive strategy for the initial assessment of toxicity and off-target effects of a novel KDM5B inhibitor, here designated as Kdm5B-IN-3. As a member of the lysine-specific demethylase 5 (KDM5) family, KDM5B is a critical epigenetic regulator that removes methyl groups from histone H3 lysine 4 (H3K4), primarily acting as a transcriptional repressor.[1][2] Its overexpression is implicated in the progression of various cancers, including breast, prostate, and lung cancer, making it a compelling therapeutic target.[3][4] However, the clinical translation of KDM5B inhibitors is contingent on a thorough understanding of their safety and selectivity profile.[3]
This document provides a framework of essential experimental protocols, data presentation standards, and conceptual workflows to guide the preclinical evaluation of this compound.
In Vitro Toxicity Assessment
The initial phase of toxicity screening involves evaluating the cytotoxic effects of this compound on various cell lines. These assays are crucial for determining the compound's therapeutic window and identifying potential liabilities early in development.[5][6]
Quantitative Cytotoxicity Data
A panel of both cancerous and non-cancerous cell lines should be used to determine the half-maximal inhibitory concentration (IC50) for cell viability. This provides a preliminary assessment of the compound's general toxicity and cancer-specific effects.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MM1S | Multiple Myeloma | Data | Data |
| MCF-7 | Breast (ER+) | Data | Data |
| MDA-MB-231 | Breast (Triple-Negative) | Data | Data |
| LNCaP | Prostate | Data | Data |
| A549 | Lung | Data | Data |
| HEK293 | Normal Kidney | Data | Data |
| MCF 10A | Normal Breast Epithelial | Data | Data |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
Materials:
-
This compound, stock solution in DMSO
-
Target cell lines (e.g., MM1S, MCF-7, HEK293)
-
Complete growth medium (specific to cell line)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for In Vitro Toxicity Screening
Off-Target Effects and Selectivity Profiling
A critical step in drug development is to ensure the inhibitor is selective for its intended target, as off-target activity can lead to toxicity or unexpected side effects.[8][9]
Quantitative Selectivity Data
This compound should be screened against other histone demethylases, particularly those within the KDM family, and a broad panel of kinases, as the ATP-binding pocket is a common site for off-target interactions.[10]
Table 2.1: Histone Demethylase Selectivity Panel
| Target | Family | This compound IC50 (nM) | Fold Selectivity vs. KDM5B |
| KDM5B | KDM5 | Data | 1 |
| KDM5A | KDM5 | Data | Data |
| KDM5C | KDM5 | Data | Data |
| KDM5D | KDM5 | Data | Data |
| KDM4A | KDM4 | Data | Data |
| KDM4C | KDM4 | Data | Data |
| KDM6B | KDM6 | Data | Data |
| KDM1A (LSD1) | KDM1 | Data | Data |
Table 2.2: Kinase Selectivity Panel (Representative)
| Target Kinase | Family | % Inhibition @ 1 µM this compound |
| CDK2 | CMGC | Data |
| GSK3B | CMGC | Data |
| PIM1 | CAMK | Data |
| SRC | TK | Data |
| EGFR | TK | Data |
Experimental Protocol: In Vitro Demethylase Inhibition Assay (AlphaScreen)
This protocol describes a homogenous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of KDM5B's demethylase activity.
Materials:
-
Recombinant human KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA anti-H3K4me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (containing Fe(II), α-ketoglutarate, and ascorbic acid)
-
This compound
-
384-well ProxiPlate
Procedure:
-
Compound Plating: Dispense this compound at various concentrations into the 384-well plate.
-
Enzyme Addition: Add recombinant KDM5B enzyme to each well and incubate briefly with the compound.
-
Reaction Initiation: Add the biotinylated H3K4me3 substrate to initiate the demethylation reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the AlphaLISA acceptor beads and streptavidin donor beads.
-
Incubation: Incubate in the dark for 60 minutes to allow bead proximity binding.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. A lower signal indicates less H3K4me2 product, meaning stronger inhibition of KDM5B.
-
Analysis: Calculate percent inhibition relative to controls and determine IC50 values.
Workflow for Off-Target Profiling
References
- 1. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shop.carnabio.com [shop.carnabio.com]
Methodological & Application
Application Notes and Protocols for Kdm5B-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Kdm5B-IN-3, a pyrazole derivative that acts as an inhibitor of the histone lysine-specific demethylase 5B (KDM5B/JARID1B), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this inhibitor in research and drug development.
Introduction
KDM5B is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly di- and tri-methylated forms (H3K4me2/3). The dysregulation of KDM5B has been implicated in various cancers, including gastric cancer, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor of KDM5B with a reported half-maximal inhibitory concentration (IC50) of 9.32 μM.[1][2] By inhibiting KDM5B, this compound can induce the accumulation of H3K4me2/3 at the promoter regions of target genes, leading to alterations in gene expression and subsequent cellular effects such as inhibition of cell proliferation and migration.[1]
Mechanism of Action
KDM5B is a member of the JmjC domain-containing family of histone demethylases, which are iron (Fe2+) and α-ketoglutarate (2-OG)-dependent oxygenases. This compound is believed to act as a competitive inhibitor at the active site of KDM5B, thereby preventing the demethylation of its histone substrates. This leads to a global or gene-specific increase in H3K4me2/3 levels, which are generally associated with active gene transcription. The inhibition of KDM5B has been shown to impact downstream signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell growth and survival.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a more potent, structurally related compound, KDM5B-IN-4.
| Compound | Target | IC50 (μM) | Cell Line | Application | Reference |
| This compound | KDM5B | 9.32 | MKN45 (Gastric Cancer) | Gastric Cancer Research | [1][2][3] |
| KDM5B-IN-4 | KDM5B | 0.025 | PC-3 (Prostate Cancer) | Prostate Cancer Research | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KDM5B signaling pathway and a general experimental workflow for evaluating the effects of this compound in cell culture.
Caption: KDM5B Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Note: These protocols are based on methodologies described for KDM5B inhibitors in gastric cancer cell lines and should be optimized for your specific experimental conditions.[1][4][5]
Preparation of this compound Stock and Working Solutions
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
Cell Culture and Treatment
-
Cell Line: The human gastric cancer cell line MKN45 is a suitable model for studying the effects of this compound.[1] Other gastric cancer cell lines like NCI-N87 or GES-1 can also be used.[4][5]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., a dose range of 0, 1, 5, 10, 20 μM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.
Cell Viability Assay (MTT or Resazurin)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for 48-72 hours.
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) and measure the absorbance at 570 nm.[6]
-
For Resazurin assay: Add resazurin solution to each well and incubate for 2-4 hours at 37°C. Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Histone Marks and Protein Expression
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 μM) for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-H3K4me3
-
anti-H3K4me2
-
anti-KDM5B
-
anti-p21
-
anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Wound Healing (Scratch) Assay for Cell Migration
-
Seed cells in a 6-well plate and grow them to confluency.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and quantify the rate of wound closure.
Transwell Migration Assay
-
Seed cells (e.g., 5 x 10^4 cells) in the upper chamber of a Transwell insert (8 μm pore size) in serum-free medium containing this compound or vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
Concluding Remarks
This compound is a valuable tool for investigating the biological roles of KDM5B and for exploring its potential as a therapeutic target in gastric cancer and other malignancies. The protocols provided here offer a framework for conducting cell-based experiments with this inhibitor. It is essential to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results. Further studies with more potent analogs like KDM5B-IN-4 may also be warranted for in-depth preclinical investigations.
References
- 1. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Stimulates SUMOylation-Dependent Stabilization of KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDM5B-IN-3 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-specific demethylase 5B), also known as JARID1B or PLU-1, is a histone demethylase that specifically removes di- and tri-methylation from histone H3 at lysine 4 (H3K4me2/3).[1][2][3] This enzymatic activity is crucial in regulating gene expression, and dysregulation of KDM5B has been implicated in various cancers and developmental disorders.[1][2][4] KDM5B primarily acts as a transcriptional repressor by removing the activating H3K4me3 mark from gene promoters.[1][5] Furthermore, emerging evidence highlights its role in key signaling pathways, including the PI3K/AKT pathway, where it can promote tumorigenesis.[2][6][7]
KDM5B-IN-3 is a small molecule inhibitor designed to target the catalytic activity of KDM5B. By inhibiting KDM5B, researchers can study the downstream effects on global H3K4me3 levels and the expression of KDM5B target genes. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide localization of DNA-binding proteins, including histone modifications.[8][9][10] This document provides a detailed protocol and application notes for utilizing this compound in a ChIP-seq experiment to map the changes in H3K4me3 occupancy upon KDM5B inhibition.
Mechanism of Action of KDM5B
KDM5B is a member of the JmjC domain-containing family of histone demethylases.[1] Its catalytic activity is dependent on Fe(II) and α-ketoglutarate as cofactors.[1] The primary substrates of KDM5B are H3K4me3 and H3K4me2. By demethylating these marks, KDM5B converts the chromatin state from an active to a more repressive one, leading to the downregulation of target gene expression.[1] KDM5B has been shown to be involved in cell cycle regulation, DNA repair, and the maintenance of genomic stability.[4][11]
KDM5B Signaling Pathway
KDM5B has been shown to be a critical regulator of the PI3K/AKT signaling pathway, particularly in the context of prostate cancer.[6][7] It can transcriptionally upregulate the p110α catalytic subunit of PI3K (PIK3CA), leading to increased PIP3 levels and subsequent hyperactivation of AKT signaling.[6] This promotes cell proliferation and tumor progression.[6][7]
Experimental Protocol: H3K4me3 ChIP-seq using this compound
This protocol outlines the key steps for performing a ChIP-seq experiment to investigate the genome-wide changes in H3K4me3 marks following treatment with this compound.
I. Cell Culture and Inhibitor Treatment
-
Cell Line Selection: Choose a cell line known to express KDM5B and where its activity is relevant to the biological question.
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.
-
Inhibitor Treatment:
-
Determine the optimal concentration and treatment time for this compound. This should be established empirically through dose-response and time-course experiments, assessing the global levels of H3K4me3 by Western blot.
-
On the day of the experiment, treat the cells with the predetermined concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate for the determined optimal time.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Sonify the lysate to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell line and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
III. Immunoprecipitation
-
Antibody Selection: Use a validated ChIP-grade antibody specific for H3K4me3. The quality of the antibody is critical for a successful ChIP-seq experiment.[8]
-
Immunoprecipitation Reaction:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the pre-cleared chromatin with the H3K4me3 antibody overnight at 4°C with rotation.
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
IV. DNA Elution, Reverse Cross-linking, and Purification
-
Elution: Elute the chromatin from the beads using an elution buffer.
-
Reverse Cross-linking: Add NaCl to the eluted chromatin and the input sample and incubate at 65°C overnight to reverse the formaldehyde cross-links.
-
Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
V. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA using a commercial library preparation kit.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
VI. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of H3K4me3 enrichment (peaks) in the this compound treated and vehicle control samples, using the input DNA as a background control.
-
Differential Binding Analysis: Compare the H3K4me3 peaks between the treated and control samples to identify regions with significantly altered H3K4me3 levels.
-
Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis on the differentially bound regions to understand the biological implications of KDM5B inhibition.
Experimental Workflow Diagram
Data Presentation
Quantitative data from the ChIP-seq experiment should be summarized in tables for clear comparison.
Table 1: Summary of Sequencing and Alignment Statistics
| Sample | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| Vehicle Control - H3K4me3 IP | |||
| Vehicle Control - Input | |||
| This compound - H3K4me3 IP | |||
| This compound - Input |
Table 2: Summary of Peak Calling and Differential Binding Analysis
| Comparison | Number of Peaks (Vehicle) | Number of Peaks (this compound) | Number of Differentially Enriched Peaks (Increased H3K4me3) | Number of Differentially Enriched Peaks (Decreased H3K4me3) |
| This compound vs. Vehicle |
Conclusion
The use of this compound in conjunction with ChIP-seq provides a powerful approach to elucidate the genome-wide consequences of KDM5B inhibition. This detailed protocol and the accompanying notes offer a comprehensive guide for researchers to successfully design and execute these experiments. The resulting data will be invaluable for understanding the role of KDM5B in gene regulation and for the development of novel therapeutic strategies targeting this important epigenetic modifier.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for KDM5B Inhibition in In Vitro Assays
These application notes provide guidance for researchers, scientists, and drug development professionals on the use of KDM5B inhibitors in various in vitro assays. The protocols and recommended concentrations are based on published data for the well-characterized, potent, and selective pan-KDM5 inhibitor, CPI-455, as a representative compound for inhibiting KDM5B activity.
Introduction to KDM5B
KDM5B, also known as JARID1B or PLU-1, is a histone lysine demethylase that specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[1][2] H3K4 methylation is a key epigenetic mark associated with active gene transcription.[1] By removing these marks, KDM5B primarily acts as a transcriptional repressor.[3][4] Its activity is implicated in various biological processes, including cell differentiation, proliferation, and tumorigenesis.[2][5][6] Dysregulation of KDM5B has been observed in numerous cancers, making it an attractive therapeutic target.[1]
KDM5B Signaling Pathway
KDM5B functions as an epigenetic regulator, influencing multiple signaling pathways by controlling the expression of key genes. One critical pathway involves the PI3K/AKT signaling cascade, where KDM5B is essential for its hyperactivation in certain cancers.[7] Additionally, KDM5B can regulate the expression of cell cycle checkpoint proteins such as p15 and p27.[5]
Caption: KDM5B signaling pathway and point of inhibition.
Quantitative Data for KDM5B Inhibitor (CPI-455)
The following tables summarize the reported in vitro activities of CPI-455, a potent and selective pan-KDM5 inhibitor. These values can serve as a starting point for designing experiments with this compound or other KDM5B inhibitors.
Table 1: Biochemical Assay Data
| Inhibitor | Target | Assay Type | IC50 | Reference |
| CPI-455 | KDM5A (full-length) | Enzymatic Assay | 10 nM | [8][9] |
| CPI-455 | KDM5B (2-751) | AlphaLISA | 0.337 µM | [10] |
| 2,4-PDCA | KDM5B | In Vitro Demethylation | 3 ± 1 µM | [11] |
Table 2: Cellular Assay Data
| Inhibitor | Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Reference |
| CPI-455 | Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9) | H3K4me3 Upregulation | 6.25 - 25 µM | 4 days | [8] |
| CPI-455 | HeLa | H3K4me3 Upregulation | Dose-dependent | Not specified | [10] |
| CPI-455 | MCF-7 (Luminal Breast Cancer) | Cell Viability | 35.4 µM | Not specified | [9] |
| CPI-455 | T-47D (Luminal Breast Cancer) | Cell Viability | 26.19 µM | Not specified | [9] |
| CPI-455 | EFM-19 (Luminal Breast Cancer) | Cell Viability | 16.13 µM | Not specified | [9] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the activity of KDM5B inhibitors.
In Vitro KDM5B Enzymatic Assay (AlphaLISA)
This protocol is adapted from methodologies used to characterize KDM5B inhibitors.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KDM5B enzymatic activity.
Materials:
-
Recombinant human KDM5B (e.g., residues 2-751)
-
Biotinylated H3(1-21)K4me3 peptide substrate
-
AlphaLISA anti-H3K4me2 antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES, 0.01% Tween-20, 0.1% BSA, pH 7.5)
-
Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate
-
Test compound (this compound)
-
384-well microplate
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add KDM5B enzyme to each well.
-
Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and cofactors.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro KDM5B enzymatic assay.
Cellular Assay for H3K4me3 Levels (Western Blot)
This protocol is designed to assess the effect of a KDM5B inhibitor on global H3K4me3 levels within cells.[5]
Objective: To determine if the test compound increases H3K4 trimethylation in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., 1-25 µM) for a specified duration (e.g., 24-96 hours).
-
Lyse the cells using RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative change in H3K4me3 levels normalized to total H3.
Cell Proliferation/Viability Assay (e.g., CCK-8)
This protocol measures the effect of KDM5B inhibition on cell growth and viability.[6]
Objective: To determine the IC50 of a test compound on the proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Test compound (this compound)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 72-120 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Selectivity Profile of KDM5 Inhibitors
It is crucial to assess the selectivity of a KDM5B inhibitor against other histone demethylases. For instance, CPI-455 has been shown to be highly selective for the KDM5 family over other KDM subfamilies.[8] A comprehensive selectivity panel should ideally include representatives from KDM2, KDM3, KDM4, KDM6, and KDM7 families. This is typically performed using a panel of enzymatic assays as described in section 3.1.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of KDM5B inhibitors like this compound. The recommended concentration ranges, derived from studies on the well-characterized inhibitor CPI-455, should serve as a valuable starting point for experimental design. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific assay and cell line.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for KDM5B Inhibitor Treatment in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of KDM5B inhibitors in prostate cancer cell line research. While the specific compound KDM5B-IN-3 was initially queried, publicly available research literature does not detail its specific application in prostate cancer cell lines. Therefore, this document leverages data from studies on other potent KDM5B inhibitors, namely CPI-455 and PBIT , to provide a comprehensive guide. These protocols and data serve as a valuable resource for investigating the therapeutic potential of KDM5B inhibition in prostate cancer.
The lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is an epigenetic modifier that plays a crucial role in prostate cancer progression by regulating gene expression through the demethylation of histone H3 lysine 4 (H3K4).[1][2] Elevated KDM5B expression is observed in prostate cancer and is associated with the regulation of androgen receptor (AR) signaling and the PI3K/AKT pathway, both critical for tumor growth and survival.[1][3] Inhibition of KDM5B has emerged as a promising therapeutic strategy for prostate cancer, particularly in castrate-resistant prostate cancer (CRPC).[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing KDM5B inhibitors in various prostate cancer cell lines.
Table 1: Effects of KDM5B Inhibitor CPI-455 on Prostate Cancer Cell Lines
| Cell Line | Inhibitor | Concentration(s) | Treatment Duration | Observed Effects |
| LNCaP | CPI-455 | 25-50 µM | 72 hours (3 days) | Attenuated androgen-induced AR target gene expression.[1] |
| LNCaP:C4-2 | CPI-455 | 50 µM | 3 and 6 days | Reduced cell proliferation.[2] |
| 22RV1 | CPI-455 | 50 µM | 3 and 6 days | Reduced cell proliferation.[2] |
| PC3 | CPI-455 | 50 µM | 3 and 6 days | Reduced cell proliferation.[2] |
| DU145 | CPI-455 | 50 µM | 3 and 6 days | Reduced cell proliferation.[2] |
Table 2: Effects of KDM5B Inhibitor PBIT on Prostate Cancer Cell Lines
| Cell Line | Inhibitor | Concentration(s) | Treatment Duration | Observed Effects |
| LNCaP | PBIT | Micromolar concentrations | Not specified | Altered proliferation.[5] |
| C4-2B | PBIT | 10 µM | 1-4 days | Significantly reduced cell proliferation; induced cell cycle arrest and senescence.[5][6] |
| PC-3 | PBIT | 10 µM | 1-4 days | Significantly reduced cell proliferation; induced cell cycle arrest and senescence.[5][6][7] |
| LNCaP-MDV3100 | PBIT | Micromolar concentrations | Not specified | Altered proliferation.[6] |
Signaling Pathway
The PI3K/AKT signaling pathway is a critical downstream target of KDM5B activity in prostate cancer. KDM5B can regulate the transcription of key components of this pathway, thereby promoting cell proliferation and survival.[3] Inhibition of KDM5B leads to the downregulation of this pathway.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: LNCaP, C4-2B, PC-3, DU145, and 22RV1 human prostate cancer cell lines can be obtained from ATCC.
-
Culture Media:
-
LNCaP and C4-2B cells are typically grown in RPMI 1640 medium.
-
PC-3 and DU145 cells are maintained in DMEM or F-12K medium.
-
22RV1 cells are cultured in RPMI 1640 medium.
-
-
Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
KDM5B Inhibitor Preparation and Application
-
Inhibitor Stock Solution:
-
CPI-455: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM).[1]
-
PBIT: Dissolve in DMSO to create a stock solution.
-
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[1]
-
Treatment: Replace the existing medium with the medium containing the KDM5B inhibitor. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Proliferation Assay (CyQUANT or PrestoBlue Assay)
This protocol is used to assess the effect of KDM5B inhibitors on cell viability and proliferation.
-
Materials:
-
96-well plates
-
Prostate cancer cells
-
KDM5B inhibitor and vehicle control
-
CyQUANT™ NF Cell Proliferation Assay Kit or PrestoBlue™ Cell Viability Reagent
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the KDM5B inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 1, 2, 3, 4, or 6 days).
-
At each time point, remove the medium and add the CyQUANT or PrestoBlue reagent according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Calculate cell proliferation relative to the vehicle control.
-
Western Blot Analysis
This protocol is used to determine the protein levels of KDM5B, components of the PI3K/AKT pathway (e.g., p-AKT, AKT), and cell cycle regulators (e.g., p21).
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-KDM5B, anti-p-AKT, anti-AKT, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of a KDM5B inhibitor in prostate cancer cell lines.
References
- 1. The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KDM5 inhibitor PBIT reduces proliferation of castration-resistant prostate cancer cells via cell cycle arrest and the induction of senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Assessing the In Vivo Efficacy of Kdm5B-IN-3: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the in vivo efficacy of Kdm5B-IN-3, a small molecule inhibitor of the histone demethylase KDM5B. KDM5B is a critical epigenetic regulator implicated in the progression of various cancers, making it a promising target for therapeutic intervention. These guidelines detail the necessary experimental workflows, from selecting appropriate cancer models to pharmacodynamic endpoint analysis, to robustly assess the anti-tumor activity of this compound.
Introduction to KDM5B and Its Inhibition
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1] In numerous cancers, including breast, prostate, lung, and gastric cancer, KDM5B is overexpressed and functions as an oncogene by repressing tumor suppressor genes and activating oncogenic signaling pathways.[2][3][4][5] Inhibition of KDM5B's catalytic JmjC domain is a key strategy to reactivate tumor suppressor gene expression and halt cancer progression.[6] this compound is a small molecule designed to inhibit KDM5B, and its in vivo characterization is a critical step in its development as a potential anti-cancer therapeutic.
Key Signaling Pathways Involving KDM5B
KDM5B has been shown to influence several critical cancer-related signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
Caption: KDM5B signaling pathways in cancer and the point of intervention for this compound.
Experimental Workflow for In Vivo Efficacy Assessment
A systematic approach is necessary to evaluate the anti-tumor effects of this compound. The following workflow outlines the key stages of the in vivo assessment.
Caption: A stepwise experimental workflow for assessing the in vivo efficacy of this compound.
Detailed Experimental Protocols
Cell Line Selection and Xenograft Model Establishment
Objective: To establish a robust subcutaneous xenograft model using a cancer cell line with high KDM5B expression.
Protocol:
-
Cell Line Selection: Select a human cancer cell line with documented high expression of KDM5B. Suitable candidates include gastric (e.g., NCI-N87), breast (e.g., MCF-7), lung (e.g., A549), or prostate (e.g., PC-3) cancer cell lines.[2][3][4][5] Confirm KDM5B expression levels via Western blot or qRT-PCR.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks of age.
-
Cell Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium (e.g., RPMI-1640) at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5 x 10^6 cells) into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm^3.
-
This compound Formulation and Administration
Objective: To prepare a stable formulation of this compound for in vivo administration and determine a suitable dose range.
Protocol:
-
Formulation:
-
Based on the physicochemical properties of this compound, prepare a vehicle for administration. A common vehicle for oral administration of small molecules is 0.5% (w/v) methylcellulose and 0.5% (w/v) Tween 80 in sterile water.[7]
-
-
Dose Range Finding (Pilot Study):
-
Conduct a pilot study with a small number of non-tumor-bearing mice to assess the maximum tolerated dose (MTD).
-
Administer a range of doses (e.g., 10, 30, 100 mg/kg) daily for 5-7 days.
-
Monitor for signs of toxicity, including weight loss (>15-20%), changes in behavior, and other adverse effects.
-
-
Efficacy Study Dosing:
-
Based on the MTD, select 2-3 dose levels for the efficacy study (e.g., 25 and 50 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage daily or as determined by pharmacokinetic studies.
-
Tumor Growth Inhibition Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound by measuring its effect on tumor growth.
Protocol:
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
(Optional) Group 4: Positive Control (a standard-of-care chemotherapy for the selected cancer type)
-
-
Treatment and Monitoring:
-
Administer the assigned treatments for a predefined period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.[8]
-
Monitor animal health daily.
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm^3), show signs of ulceration, or if significant toxicity is observed, in accordance with IACUC guidelines.[9]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all animals.
-
Excise tumors, weigh them, and collect a portion for pharmacodynamic analysis.
-
Collect major organs (liver, spleen, kidneys) for toxicity assessment.
-
Data Presentation and Analysis
Summarize quantitative data in clear, structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition Data
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 8 | N/A | |||
| This compound (25 mg/kg) | 8 | ||||
| This compound (50 mg/kg) | 8 | ||||
| Positive Control | 8 |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Table 2: Animal Body Weight Data
| Treatment Group | N | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 8 | |||
| This compound (25 mg/kg) | 8 | |||
| This compound (50 mg/kg) | 8 | |||
| Positive Control | 8 |
Pharmacodynamic Biomarker Analysis
Objective: To confirm that this compound engages its target in the tumor and modulates downstream signaling pathways.
Protocol:
-
Tissue Collection: Collect tumor samples at the end of the efficacy study. For a more detailed time-course analysis, a satellite group of animals can be used where tumors are collected at various time points after the final dose.
-
Histone Extraction and Western Blot:
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the levels of H3K4me3 and other relevant biomarkers such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
-
Downstream Pathway Analysis:
Table 3: Pharmacodynamic Biomarker Analysis
| Treatment Group | Mean H3K4me3 Level (Relative to Vehicle) | Mean p-AKT/Total AKT Ratio (Relative to Vehicle) | Mean Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | |
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) |
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound. By employing appropriate cancer models, systematic efficacy studies, and comprehensive pharmacodynamic analyses, researchers can generate the critical data needed to advance the development of this promising epigenetic inhibitor for cancer therapy. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for informed decision-making in the drug development process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B is overexpressed in gastric cancer and is required for gastric cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Growth Inhibition Analysis [bio-protocol.org]
- 8. Tumor Growth Inhibition Assay [bio-protocol.org]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
- 10. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for RT-PCR Analysis of Gene Expression Following KDM5B Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that specifically removes activating methyl marks (di- and tri-methylation) from Histone 3 Lysine 4 (H3K4me2/3).[1] These H3K4 methylation marks are typically enriched at the promoters of actively transcribed genes. By removing them, KDM5B acts as a transcriptional repressor.[1]
In numerous cancers, including breast, prostate, and lung cancer, KDM5B is frequently overexpressed.[2] Its repressive activity often targets tumor suppressor genes, such as HEXIM1, PTEN, and BRCA1.[1][3][4] By silencing these critical genes, KDM5B promotes cancer cell proliferation, survival, and drug resistance.[2][4] Consequently, KDM5B has emerged as a promising therapeutic target, and the development of small molecule inhibitors is an active area of research.[2][5]
Application
These notes provide a comprehensive protocol for utilizing quantitative reverse transcription PCR (RT-PCR) to analyze changes in gene expression in cancer cells following treatment with a KDM5B inhibitor, such as Kdm5B-IN-3. This method allows for the precise quantification of mRNA levels of specific target genes, thereby validating the inhibitor's mechanism of action and elucidating its downstream biological effects. Key applications include confirming the de-repression (upregulation) of tumor suppressor genes and assessing the modulation of genes within critical oncogenic pathways like the PI3K/AKT signaling cascade.[6][7]
Overall Experimental Workflow
The following diagram outlines the complete experimental process, from initial cell culture to the final analysis of gene expression data.
Caption: Workflow for analyzing gene expression after KDM5B inhibitor treatment.
KDM5B Signaling and Inhibition Mechanism
KDM5B functions by removing H3K4me3 marks at gene promoters, leading to chromatin condensation and transcriptional repression of target genes, including tumor suppressors. Treatment with a KDM5B inhibitor blocks this demethylase activity, restoring the H3K4me3 marks and reactivating gene expression.
Caption: Mechanism of KDM5B inhibition leading to gene de-repression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines known to overexpress KDM5B (e.g., MCF-7 breast cancer, LNCaP prostate cancer).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound (or other KDM5B inhibitor)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells. Add 2 mL of the medium containing the KDM5B inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
-
Harvesting: After incubation, aspirate the medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction.
Total RNA Extraction
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (e.g., Buffer RLT) with β-mercaptoethanol
-
70% Ethanol
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Lysis: Add 350 µL of lysis buffer directly to each well of the 6-well plate. Use a cell scraper to collect the lysate and transfer it to an RNase-free microcentrifuge tube.
-
Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe or use a rotor-stator homogenizer.
-
Ethanol Addition: Add 1 volume (approx. 350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding: Transfer the sample to an RNA-binding spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Washing: Perform the wash steps as per the manufacturer's protocol (typically involving one wash with Buffer RW1 and two washes with Buffer RPE).
-
Elution: Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis (Reverse Transcription)
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Extracted total RNA (1 µg per reaction is recommended)
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the reverse transcription reaction mix in a PCR tube according to the manufacturer's instructions. A typical 20 µL reaction includes:
-
5X Reaction Mix: 4 µL
-
Reverse Transcriptase: 1 µL
-
Total RNA Template: 1 µg (in volume X µL)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling: Place the tubes in a thermal cycler and run the following program:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Quantitative Real-Time PCR (qPCR)
Materials:
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Forward and reverse primers for target genes (e.g., HEXIM1, PTEN, PIK3CA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Synthesized cDNA
-
qPCR instrument
Procedure:
-
Primer Design: Design primers to be 18-30 bases long, with a Tm of ~60-62°C and a GC content of 35-65%. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. A typical 20 µL reaction includes:
-
2X qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA Template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
Set up each reaction in triplicate. Include a no-template control (NTC) for each gene.
-
-
qPCR Cycling: Run the plate on a qPCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green): Ramp from 65°C to 95°C.
-
References
- 1. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 3. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone demethylase KDM5B for cancer treatment PMID: 32883639 | MCE [medchemexpress.cn]
- 6. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Kdm5B-IN-3 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU-1, is a histone demethylase that specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). As a key epigenetic regulator, KDM5B is implicated in various cellular processes, including gene expression, cell cycle control, and DNA damage response.[1][2] Dysregulation of KDM5B activity is associated with the development and progression of numerous cancers, including gastric, prostate, and breast cancer, making it a promising therapeutic target.[2][3][4] Kdm5B-IN-3 is a small molecule inhibitor of KDM5B with a reported IC50 of 9.32 μM, serving as a valuable tool for studying the biological functions of KDM5B and for high-throughput screening (HTS) campaigns aimed at discovering novel, more potent inhibitors.[3][5]
This document provides detailed application notes and protocols for the use of this compound in various high-throughput screening assays designed to identify and characterize KDM5B inhibitors.
Data Presentation: this compound and Related Assay Parameters
A summary of key quantitative data for this compound and typical parameters for KDM5B biochemical assays are presented in the tables below for easy reference and comparison.
Table 1: Inhibitor Activity
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | KDM5B | 9.32 | Biochemical | [3][5] |
Table 2: KDM5B Biochemical Assay Parameters (MALDI-TOF MS-Based)
| Parameter | Value | Conditions | Reference |
| Kₘ (2-oxoglutarate) | 2.6 ± 0.6 μM | Recombinant KDM5B, H3K4me2(1-21) peptide | [1] |
| Kₘ (H3K4me2 peptide) | ~0.5 μM | Recombinant KDM5B, 2-oxoglutarate | [1] |
| kcat | 0.015 ± 0.01 s⁻¹ | Recombinant KDM5B | [1] |
Signaling Pathways Involving KDM5B
KDM5B is involved in multiple signaling pathways that are critical for cell proliferation and survival. Understanding these pathways is crucial for designing cell-based assays and interpreting screening results.
Caption: Key signaling pathways modulated by KDM5B.
Experimental Protocols
Biochemical High-Throughput Screening (HTS) Protocol: AlphaLISA Assay
This protocol is adapted for a 384-well format and is suitable for screening large compound libraries to identify inhibitors of KDM5B's demethylase activity.
References
- 1. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting histone demethylase KDM5B for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes: Detecting KDM5B Inhibition by Kdm5B-IN-3 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a key epigenetic regulator belonging to the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] KDM5B specifically removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark generally associated with active gene transcription.[1][3] By erasing these active marks, KDM5B primarily functions as a transcriptional repressor, playing critical roles in cell differentiation, development, and genome stability.[4][5][6]
Overexpression of KDM5B has been linked to various cancers, including breast, prostate, and lung cancer, where it often promotes cell proliferation and drug resistance by silencing tumor suppressor genes.[7][8] This has made KDM5B an attractive therapeutic target. Small molecule inhibitors, such as Kdm5B-IN-3, are being developed to counteract its oncogenic functions.
This document provides a detailed protocol for assessing the efficacy of this compound by monitoring changes in the KDM5B substrate, H3K4me3, using Western blotting. The principle of this assay is that effective inhibition of KDM5B's demethylase activity will lead to an accumulation of its substrate, resulting in a detectable increase in global H3K4me3 levels.
Signaling Pathway and Inhibition Mechanism
KDM5B is a central regulator of the histone methylation landscape. It directly impacts gene expression by removing the trimethyl mark from H3K4 at gene promoters, leading to transcriptional repression.[3] This can affect various downstream pathways, including the repression of tumor suppressor genes like BRCA1 and HOXA5.[9][10] Furthermore, KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer, highlighting its role in promoting tumorigenesis.[8][11][12] The inhibitor this compound blocks the catalytic activity of KDM5B, preventing the demethylation of H3K4me3. This leads to the restoration of the active H3K4me3 mark, subsequent de-repression of tumor suppressor genes, and attenuation of pro-growth signaling pathways.
Caption: KDM5B signaling and mechanism of inhibition.
Experimental Workflow
The overall experimental process involves treating cultured cancer cells with the KDM5B inhibitor, followed by histone extraction and subsequent analysis of protein levels by Western blot. This allows for the direct measurement of changes in H3K4 trimethylation, the key indicator of KDM5B inhibition.
Caption: Western blot workflow for KDM5B inhibition.
Experimental Protocols
Materials and Reagents
Cell Lines:
-
HeLa (human cervical cancer)[14]
-
Other relevant cancer cell lines with documented KDM5B expression.[15][16]
Inhibitor:
-
This compound (or other KDM5B inhibitors like PBIT)[17]
-
DMSO (Vehicle control)
Primary and Secondary Antibodies:
| Antibody Target | Host/Type | Recommended Dilution | Supplier (Example Cat. #) |
| KDM5B / JARID1B | Rabbit Polyclonal | 1:500 - 1:2000 | Thermo Fisher (PA5-35905)[13], RayBiotech (144-07772)[1] |
| KDM5B / JARID1B | Mouse Monoclonal | 1:500 - 1:2000 | Thermo Fisher (MA5-24627, MA5-31785)[18][19] |
| H3K4me3 | Rabbit Polyclonal | 1:1000 | (Consult supplier datasheets) |
| Total Histone H3 | Rabbit Polyclonal | 1:1000 - 1:5000 | (Loading Control) |
| β-Actin | Mouse Monoclonal | 1:3000 | (Loading Control for total KDM5B)[15] |
| Anti-Rabbit IgG-HRP | Goat | 1:5000 - 1:10000 | (Standard Supplier) |
| Anti-Mouse IgG-HRP | Goat | 1:5000 - 1:10000 | (Standard Supplier) |
Buffers and Reagents:
-
Cell Culture Media (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and protease inhibitor cocktail.[20]
-
0.2 N Hydrochloric Acid (HCl)
-
RIPA Lysis Buffer (for total KDM5B detection)[15]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels (5% for KDM5B, 15% for Histones)
-
Tris-Glycine Running Buffer
-
Transfer Buffer (Tris-Glycine with 20% Methanol)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
TBST (Wash Buffer)
-
Enhanced Chemiluminescence (ECL) Detection Kit
Cell Culture and Treatment with this compound
-
Culture cells in appropriate media until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤ 0.1%). Include a vehicle-only (DMSO) control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in histone methylation.
Histone Extraction (Acid Extraction Method)
This protocol is optimized for the isolation of core histones.[20][21] For detection of total KDM5B, a standard RIPA buffer extraction from a parallel set of treated cells is recommended.[15]
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS, scrape the cells, and transfer the suspension to a microcentrifuge tube.
-
Pellet the cells by centrifuging at 2000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Triton Extraction Buffer (TEB) and lyse on a rotator for 10 minutes at 4°C to release the nuclei.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with TEB and centrifuge again.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate on a rotator overnight at 4°C to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the histone proteins, to a new tube.
-
Neutralize the acid by adding Tris-HCl (pH 8.0) or proceed to protein quantification.
Protein Quantification
-
Determine the protein concentration of the histone extracts and total cell lysates using a BCA Protein Assay Kit according to the manufacturer’s instructions.
-
Calculate the volume of lysate required to load an equal amount of protein for each sample.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto two separate SDS-PAGE gels:
-
Run the gels until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membranes with Blocking Buffer for 1 hour at room temperature.
Immunoblotting and Detection
-
Incubate the membranes with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Membrane 1 (5% gel): Anti-KDM5B and Anti-β-Actin.
-
Membrane 2 (15% gel): Anti-H3K4me3 and Anti-Total Histone H3.
-
-
Wash the membranes three times for 10 minutes each with TBST.
-
Incubate the membranes with the corresponding HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membranes again three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent according to the manufacturer's protocol and visualize the bands using a chemiluminescence imaging system.
Data Presentation and Expected Results
The primary endpoint is the dose-dependent increase in H3K4me3 levels upon treatment with this compound. Total KDM5B levels should remain relatively unchanged, confirming the inhibitor's effect is on enzymatic activity, not protein expression. Total Histone H3 or β-Actin serves as a loading control to ensure equal protein loading across lanes.
Table 1: Expected Quantitative Western Blot Results
| This compound Conc. | Relative KDM5B Level (Normalized to β-Actin) | Relative H3K4me3 Level (Normalized to Total H3) |
| 0 µM (Vehicle) | 1.0 (Baseline) | 1.0 (Baseline) |
| 0.1 µM | ~1.0 | > 1.0 |
| 0.5 µM | ~1.0 | >> 1.0 |
| 1.0 µM | ~1.0 | >>> 1.0 |
| 5.0 µM | ~1.0 | >>>> 1.0 |
Data should be presented as mean ± SD from at least three independent experiments. A significant increase in the H3K4me3/Total H3 ratio indicates successful KDM5B inhibition.[17][23]
References
- 1. raybiotech.com [raybiotech.com]
- 2. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. KDM5B Polyclonal Antibody (BS-6139R) [thermofisher.com]
- 10. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KDM5B Polyclonal Antibody (PA5-35905) [thermofisher.com]
- 14. Anti-KDM5B Antibody, clone 15G8.1 clone 15G8.1, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 15. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KDM5B Monoclonal Antibody (CL1147) (MA5-24627) [thermofisher.com]
- 19. KDM5B Monoclonal Antibody (7H3D7) (MA5-31785) [thermofisher.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Histone Extraction Kit | Proteintech [ptglab.com]
- 22. Anti-KDM5B/PLU1/Jarid1B Antibody (A10219) | Antibodies.com [antibodies.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Kdm5B-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-specific demethylase 5B), also known as JARID1B, is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 lysine 4 (H3K4), a mark generally associated with active transcription.[1][2] Overexpression of KDM5B has been implicated in the progression of various cancers, where it often contributes to tumorigenesis by repressing tumor suppressor genes, including those that regulate the cell cycle.[3][4] KDM5B has been shown to be a transcriptional repressor of cell cycle checkpoint proteins such as p15, p21, and p27.[3][5] Inhibition of KDM5B is therefore a promising therapeutic strategy to halt cancer cell proliferation.
Kdm5B-IN-3 is a potent and selective small molecule inhibitor of KDM5B. By blocking the demethylase activity of KDM5B, this compound is expected to increase H3K4 methylation at the promoter regions of target genes, leading to the upregulation of cell cycle inhibitors and subsequent cell cycle arrest. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound in cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. Treatment of cells with this compound is hypothesized to cause an accumulation of cells in the G1 phase, which can be quantified by this method.
Data Presentation
The following table summarizes representative data from a study analyzing the effect of a KDM5B inhibitor on the cell cycle of a cancer cell line. While the inhibitor used in the cited study is Cpd1, the results are illustrative of the expected outcome for a potent KDM5B inhibitor like this compound. In this example, WM3734 melanoma cells were treated with the inhibitor for 72 hours.[6]
Table 1: Effect of KDM5B Inhibition on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.8 | 28.3 | 15.9 |
| This compound (Cpd1 data) | 10 | 75.2 | 15.1 | 9.7 |
Data is adapted from a study using the KDM5B inhibitor Cpd1 on WM3734 cells for illustrative purposes.[6]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HepG2, WM3734)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Protocol for Cell Treatment
-
Seed the cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Protocol for Cell Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and add at least 5 mL of complete medium to inactivate the trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the more buoyant fixed cells.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a histogram to visualize the PI fluorescence intensity of the single-cell population.
-
Set the gates for G0/G1, S, and G2/M phases based on the DNA content.
-
Collect at least 10,000 events for each sample.
-
Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations
Caption: KDM5B Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - KDM5B - activates - cell cycle [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying KDM5B-IN-3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to KDM5B and the Inhibitor KDM5B-IN-3
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3). This epigenetic modification plays a crucial role in regulating gene expression. KDM5B is frequently overexpressed in various cancers, including gastric, breast, and prostate cancer, where it acts as a transcriptional repressor of tumor suppressor genes, promoting cancer cell proliferation and survival.[1][2][3] The inhibition of KDM5B has emerged as a promising therapeutic strategy in oncology.
This compound is a pyrazole derivative identified as an inhibitor of KDM5B.[4] While in vivo studies for this compound have not been published, this document provides the available in vitro data, proposes a suitable animal model for future in vivo studies, and offers a detailed protocol based on a similar, well-characterized KDM5B inhibitor. Additionally, it outlines the key signaling pathway affected by KDM5B inhibition.
In Vitro Activity of this compound and Analogs
This compound (referred to as compound 5 in its discovery publication) and its optimized analog, compound 27ab , have been characterized in vitro against the human gastric cancer cell line MKN45.[4][5]
| Compound | Target | IC50 (μM) | Cell Line | Effect | Reference |
| This compound | KDM5B | 9.32 | MKN45 | Inhibits KDM5B activity | [4] |
| Compound 27ab | KDM5B | 0.0244 | MKN45 | Potent KDM5B inhibitor, inhibits cell proliferation and migration | [4][5] |
Proposed Animal Model: Gastric Cancer Xenograft
Given that this compound has been primarily studied in the context of gastric cancer, a subcutaneous xenograft model using a human gastric cancer cell line is the most relevant animal model for in vivo efficacy studies.
Recommended Model:
-
Animal: Athymic Nude (nu/nu) or NOD/SCID mice, 5-6 weeks old, female. These immunocompromised mice are standard for hosting human tumor xenografts.
-
Cell Line: MKN45 human gastric adenocarcinoma cells. This cell line was used for the in vitro characterization of this compound.[4] Other gastric cancer cell lines with high KDM5B expression could also be considered.[6]
-
Implantation: Subcutaneous injection of 2-5 x 10^6 MKN45 cells in a 1:1 mixture of sterile PBS and Matrigel into the flank of the mice.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating a KDM5B inhibitor in a xenograft mouse model.
Representative In Vivo Experimental Protocol
As there is no published in vivo protocol for this compound, the following is a representative protocol adapted from studies with other KDM5B inhibitors, such as C48, in a xenograft model.[7]
Objective: To evaluate the anti-tumor efficacy of a KDM5B inhibitor in a gastric cancer xenograft model.
Materials:
-
MKN45 human gastric cancer cells
-
Athymic nude mice (5-6 weeks old, female)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel Basement Membrane Matrix
-
This compound (or other KDM5B inhibitor)
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture MKN45 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 10-50 mg/kg, requiring dose-finding studies) via oral gavage or intraperitoneal injection once daily.
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse twice weekly as a measure of toxicity.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and divide them for further analysis (e.g., histology, immunohistochemistry, Western blot).
-
KDM5B Signaling Pathway and Mechanism of Action
KDM5B is a key regulator of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[4] By demethylating H3K4me3 at the promoter of PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), KDM5B promotes its transcription. Inhibition of KDM5B is expected to increase H3K4me3 at the PIK3CA promoter, leading to its transcriptional repression and subsequent downregulation of the PI3K/AKT pathway.
Data Presentation and Analysis
Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent TGI (%) | p-value vs. Vehicle |
| Vehicle | 10 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 750 ± 120 | 40 | <0.05 |
| This compound (50 mg/kg) | 10 | 480 ± 95 | 61.6 | <0.01 |
| TGI (Tumor Growth Inhibition) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100 |
Table 2: Pharmacodynamic Marker Analysis (from excised tumors)
| Treatment Group | N | Relative H3K4me3 Level (fold change vs. Vehicle) ± SEM | Relative p-AKT Level (fold change vs. Vehicle) ± SEM |
| Vehicle | 5 | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound (50 mg/kg) | 5 | 2.8 ± 0.45 | 0.4 ± 0.08 |
Conclusion
While this compound is a promising inhibitor of KDM5B, further in vivo studies are necessary to validate its therapeutic potential. The proposed gastric cancer xenograft model provides a robust platform for these investigations. The provided protocols and workflows offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of this compound and other KDM5B inhibitors. The key to successful studies will be rigorous dose-finding experiments and thorough pharmacodynamic analysis to correlate target engagement with anti-tumor activity.
References
- 1. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Stimulates SUMOylation-Dependent Stabilization of KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Validating KDM5B Inhibitor Effects using CRISPR/Cas9-Mediated Gene Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that plays a crucial role in tumorigenesis by removing activating methyl marks (H3K4me2/3) from histone H3.[1][2][3] Overexpression of KDM5B has been observed in a variety of cancers, including breast, prostate, lung, and bladder cancer, and is often associated with poor prognosis and drug resistance.[1][4][5] As a transcriptional repressor of tumor suppressor genes, KDM5B is a promising therapeutic target for cancer therapy.[2][3]
This application note provides a detailed protocol for validating the on-target effects of KDM5B inhibitors by utilizing CRISPR/Cas9-mediated knockout of the KDM5B gene. By comparing the phenotypic and molecular effects of a KDM5B inhibitor in wild-type cells versus KDM5B knockout cells, researchers can confirm that the inhibitor's mechanism of action is directly mediated through the inhibition of KDM5B.
Experimental Workflow
The overall experimental workflow involves generating a KDM5B knockout cell line, treating both wild-type and knockout cells with a KDM5B inhibitor, and subsequently assessing the effects on cell viability, target protein levels, and downstream gene expression.
Caption: A flowchart illustrating the major steps from generating KDM5B knockout cell lines to validating inhibitor effects.
KDM5B Signaling Pathway
KDM5B is a central regulator of gene expression and is involved in multiple signaling pathways implicated in cancer progression. It directly demethylates H3K4me3, leading to the repression of tumor suppressor genes like BRCA1 and HOXA5.[1][4] Furthermore, KDM5B can influence critical cancer-related pathways such as the PI3K/AKT and E2F/RB1 pathways.[5][6]
Caption: A diagram showing the role of KDM5B in regulating gene expression and key cancer-related signaling pathways.
Experimental Protocols
CRISPR/Cas9-Mediated KDM5B Knockout
Objective: To generate a stable KDM5B knockout cell line.
Materials:
-
Cas9-expressing cancer cell line (e.g., MCF-7, A549)
-
Lentiviral transfer plasmid (e.g., lentiCRISPRv2)
-
KDM5B-specific sgRNA sequences (design using a tool like CHOPCHOP)
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA isolation kit
-
PCR primers for sequencing
-
Sanger sequencing service
Protocol:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the KDM5B gene to induce frameshift mutations.[7][8]
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiviral transfer plasmid containing the KDM5B sgRNA, along with packaging and envelope plasmids. b. Harvest the lentiviral supernatant 48 and 72 hours post-transfection. c. Concentrate the viral particles if necessary.
-
Transduction: a. Seed the Cas9-expressing target cells. b. Transduce the cells with the KDM5B sgRNA-containing lentivirus in the presence of polybrene.
-
Selection and Clonal Isolation: a. 48 hours post-transduction, select for transduced cells using puromycin. The optimal concentration should be determined via a kill curve.[9] b. After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: a. Expand individual clones and screen for KDM5B knockout via Western blot and qPCR. b. For promising clones, isolate genomic DNA and perform PCR amplification of the target region. c. Confirm the presence of insertions or deletions (indels) by Sanger sequencing.[10]
Cell Viability Assay
Objective: To assess the effect of a KDM5B inhibitor on the proliferation of wild-type versus KDM5B knockout cells.
Materials:
-
Wild-type (WT) and KDM5B knockout (KO) cells
-
KDM5B inhibitor
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Seed WT and KDM5B KO cells in separate 96-well plates at a predetermined optimal density.[11]
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the KDM5B inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate IC50 values.
Western Blot Analysis
Objective: To confirm KDM5B knockout and assess changes in protein levels of KDM5B and H3K4me3 upon inhibitor treatment.
Materials:
-
WT and KDM5B KO cell lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-KDM5B, anti-H3K4me3, anti-total H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse WT and KDM5B KO cells (both untreated and treated with the inhibitor) and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative PCR (qPCR)
Objective: To measure the mRNA expression levels of KDM5B and its downstream target genes.
Materials:
-
WT and KDM5B KO cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for KDM5B, target genes (e.g., BRCA1, HOXA5), and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Isolate total RNA from WT and KDM5B KO cells (untreated and treated).
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers for the genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
Data Presentation
Table 1: Validation of KDM5B Knockout
| Cell Line | KDM5B mRNA Expression (Fold Change vs. WT) | KDM5B Protein Level (Relative to WT) |
| Wild-Type (WT) | 1.00 | 100% |
| KDM5B KO Clone 1 | <0.1 | Not detectable |
| KDM5B KO Clone 2 | <0.1 | Not detectable |
Table 2: Effect of KDM5B Inhibitor on Cell Viability
| Cell Line | KDM5B Inhibitor IC50 (µM) |
| Wild-Type (WT) | 5.2 |
| KDM5B KO | >100 (No significant effect) |
Table 3: Western Blot Quantification of H3K4me3 Levels
| Treatment | Cell Line | H3K4me3 Level (Relative to WT Vehicle) |
| Vehicle | Wild-Type (WT) | 1.0 |
| KDM5B Inhibitor (10 µM) | Wild-Type (WT) | 2.5 |
| Vehicle | KDM5B KO | 2.8 |
| KDM5B Inhibitor (10 µM) | KDM5B KO | 2.9 |
Table 4: qPCR Analysis of Downstream Target Gene Expression
| Treatment | Cell Line | BRCA1 mRNA Expression (Fold Change vs. WT Vehicle) | HOXA5 mRNA Expression (Fold Change vs. WT Vehicle) |
| Vehicle | Wild-Type (WT) | 1.0 | 1.0 |
| KDM5B Inhibitor (10 µM) | Wild-Type (WT) | 3.2 | 4.1 |
| Vehicle | KDM5B KO | 3.5 | 4.5 |
| KDM5B Inhibitor (10 µM) | KDM5B KO | 3.6 | 4.7 |
Logical Relationship for Inhibitor Validation
The validation of a KDM5B inhibitor's on-target effect relies on the logic that the inhibitor's effects should be phenocopied by the genetic knockout of KDM5B and that the inhibitor should have minimal to no effect in cells already lacking KDM5B.
Caption: A diagram depicting the logical framework for validating the on-target activity of a KDM5B inhibitor.
Conclusion
The combination of CRISPR/Cas9-mediated gene knockout and subsequent phenotypic and molecular assays provides a robust platform for validating the on-target effects of KDM5B inhibitors. A successful validation will demonstrate that the inhibitor's activity is dependent on the presence of KDM5B, thereby confirming its mechanism of action and supporting its further development as a potential cancer therapeutic.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies [bio-protocol.org]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 11. Single-gene short-term CRISPR ko viability assay [protocols.io]
Application Notes and Protocols for Immunofluorescence Staining of H3K4me3 following Kdm5B-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications play a critical role in regulating gene expression and chromatin structure. One of the key activating marks is the trimethylation of lysine 4 on histone H3 (H3K4me3), which is predominantly found at the promoters of actively transcribed genes.[1] The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases.
Kdm5B (also known as JARID1B or PLU-1) is a member of the JmjC domain-containing family of histone demethylases that specifically removes the methyl groups from di- and trimethylated H3K4.[2][3] Overexpression of Kdm5B has been implicated in various cancers, where it contributes to tumorigenesis by altering the epigenetic landscape.[1][4]
Kdm5B-IN-3 is a chemical inhibitor of Kdm5B with a reported IC50 of 9.32 μM.[5] By inhibiting the demethylase activity of Kdm5B, this compound is expected to lead to an increase in the global levels of H3K4me3. This application note provides a detailed protocol for the immunofluorescence staining of H3K4me3 in cells treated with this compound, allowing for the visualization and quantification of changes in this key epigenetic mark.
Signaling Pathway and Mechanism of Action
Kdm5B acts as a transcriptional repressor by demethylating H3K4me3 at gene promoters.[3][6] This enzymatic activity is a crucial component of epigenetic regulation. This compound inhibits this process, leading to an accumulation of H3K4me3 and potentially altering gene expression.
Caption: Kdm5B signaling and inhibition.
Quantitative Data Summary
Treatment of cells with this compound is expected to result in a dose-dependent increase in the mean fluorescence intensity of H3K4me3 staining. Below is a representative table summarizing expected quantitative data obtained from image analysis of immunofluorescence experiments.
| Treatment Group | Concentration (µM) | Mean H3K4me3 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 100 | 15 | 1.0 |
| This compound | 1 | 120 | 18 | 1.2 |
| This compound | 5 | 180 | 25 | 1.8 |
| This compound | 10 | 250 | 35 | 2.5 |
| This compound | 20 | 265 | 38 | 2.65 |
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol for assessing H3K4me3 levels after this compound treatment.
Caption: Immunofluorescence workflow.
Detailed Experimental Protocol
This protocol is optimized for cultured cells grown on coverslips.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-H3K4me3 antibody
-
Secondary Antibody: Alexa Fluor conjugated anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to fix the cells.
-
Incubate at room temperature for 10-15 minutes.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add 0.1% Triton X-100 in PBS to permeabilize the cells.
-
Incubate at room temperature for 10 minutes.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add 1% BSA in PBS to block non-specific antibody binding.
-
Incubate at room temperature for 1 hour.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K4me3 antibody in the blocking buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the coverslips.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution to stain the nuclei.
-
Incubate at room temperature for 5 minutes, protected from light.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images from multiple random fields for each treatment group, ensuring consistent acquisition settings (e.g., exposure time, gain).
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity of H3K4me3 staining within the DAPI-defined nuclear regions.
-
Logical Relationship Diagram
The following diagram illustrates the expected logical relationship between this compound treatment and H3K4me3 levels.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JARID1B - Wikipedia [en.wikipedia.org]
- 3. Histone demethylase JARID1B/KDM5B is a corepressor of TIEG1/KLF10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KDM5B Inhibitor Experiments
This guide provides troubleshooting advice for researchers and scientists who are observing a lack of expected demethylase inhibition with KDM5B inhibitors, including compounds such as Kdm5B-IN-3. While specific data for this compound is not widely available in public literature, the following principles and troubleshooting steps are applicable to the broader class of KDM5B inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KDM5B inhibitor, this compound, is not showing any inhibition of demethylase activity. What are the possible reasons?
There are several potential reasons why an inhibitor may not be effective in an assay. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the assay conditions.
Possible Causes & Solutions:
-
Inhibitor Integrity:
-
Degradation: The inhibitor may have degraded due to improper storage (e.g., exposure to light, moisture, or incorrect temperature).
-
Solution: Ensure the inhibitor is stored according to the manufacturer's instructions. Use a fresh stock of the inhibitor.
-
-
Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Solution: Verify the solubility of the inhibitor in your chosen solvent and assay buffer. You may need to use a different solvent or sonicate the solution to ensure it is fully dissolved.
-
-
-
Experimental Protocol:
-
Incorrect Concentration: The concentration of the inhibitor may be too low to elicit an effect.
-
Solution: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the optimal inhibitory concentration and the IC50 value.
-
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme may be insufficient for binding to occur, especially for irreversible or slow-binding inhibitors.[1]
-
Solution: Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
-
-
Assay Conditions:
-
Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[2] If the assay conditions are not optimal for KDM5B, you may not observe significant activity to inhibit.
-
Solution: Ensure your assay buffer pH is within the optimal range for KDM5B activity (typically around pH 7.5).[3] Run the assay at the optimal temperature for the enzyme.
-
-
Cofactor Concentration: KDM5B is an Fe(II) and 2-oxoglutarate (2-OG) dependent demethylase.[4][5]
-
Solution: Ensure that the concentrations of Fe(II) and 2-OG in your assay are not limiting. However, be aware that high concentrations of 2-OG can compete with 2-OG-competitive inhibitors.[3]
-
-
Q2: How can I be sure that my KDM5B enzyme is active?
It is crucial to have a positive control to ensure that the enzyme is active and the assay is working correctly.
-
Positive Control:
-
Solution: Run a reaction with the enzyme and substrate but without the inhibitor. You should observe a high level of demethylase activity. If not, there may be an issue with the enzyme's integrity or the assay setup.
-
-
Reference Inhibitor:
-
Solution: Use a well-characterized KDM5B inhibitor with a known IC50 as a positive control for inhibition. This will help to validate your assay system.
-
Q3: Could the type of substrate I'm using affect the inhibitor's performance?
Yes, the choice of substrate can influence the outcome of the inhibition assay.
-
Substrate Competition: For inhibitors that are competitive with the histone substrate, a high concentration of the substrate could outcompete the inhibitor, leading to reduced apparent inhibition.
-
Solution: If you suspect substrate competition, try running the assay with varying concentrations of the substrate.
-
-
Substrate Specificity: KDM5B demethylates H3K4me3 and H3K4me2.[4][6] Ensure you are using the correct substrate for your assay.
-
Solution: Use a peptide or histone substrate with the appropriate methylation mark (H3K4me3 or H3K4me2).
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. Below is a table summarizing the IC50 values for several known KDM5B inhibitors. This can be used as a reference to gauge the expected potency of your inhibitor.
| Inhibitor | KDM5B IC50 (µM) | Notes |
| Oxaloacetate | 15 ± 10 | 2-oxoglutarate competitive inhibitor.[3] |
| Succinate | 62 ± 19 | 2-oxoglutarate competitive inhibitor.[3] |
| D-2-hydroxyglutarate (D-2HG) | 203 ± 90 | Oncometabolite with inhibitory activity.[3] |
| L-2-hydroxyglutarate (L-2HG) | 150 ± 40 | Oncometabolite with inhibitory activity.[3] |
Experimental Protocols
General Protocol for In Vitro KDM5B Demethylase Assay
This is a generalized protocol and may need to be optimized for your specific experimental conditions.
-
Reaction Mixture Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl).
-
Add cofactors: Fe(II) (e.g., 10 µM) and L-ascorbate (e.g., 500 µM) to the buffer.
-
Add the KDM5B enzyme to the buffer at the desired concentration (e.g., 0.6 µM).[3]
-
Add your KDM5B inhibitor (e.g., this compound) at various concentrations.
-
Include a "no inhibitor" control.
-
-
Pre-incubation:
-
Incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at the optimal temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Add the substrate (e.g., H3K4me3 peptide, 5 µM) and 2-oxoglutarate (e.g., 3 µM) to initiate the reaction.[3]
-
-
Incubation:
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
-
Quenching and Detection:
-
Stop the reaction by adding a quenching solution (e.g., 1% formic acid).[3]
-
Detect the demethylated product using a suitable method, such as MALDI-TOF mass spectrometry or an antibody-based method (e.g., ELISA).
-
Visualizations
KDM5B Signaling Pathway and Inhibition
Caption: KDM5B removes methyl groups from H3K4me3, leading to transcriptional repression. This compound is intended to block this activity.
Troubleshooting Workflow for KDM5B Inhibition Assay
Caption: A logical workflow to diagnose the lack of expected results in a KDM5B inhibition experiment.
References
- 1. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Kdm5B-IN-3 Dosage for Minimal Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental dosage of Kdm5B-IN-3 while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the histone lysine demethylase KDM5B. KDM5B (also known as JARID1B or PLU-1) is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription.[1][2] By inhibiting KDM5B, this compound is expected to lead to an increase in H3K4 methylation, thereby altering gene expression. KDM5B has been implicated in various cellular processes, including cell cycle regulation, DNA repair, and the PI3K/AKT signaling pathway.[3][4][5] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
Q2: What are the potential cytotoxic effects of this compound?
A2: While specific cytotoxicity data for this compound is not extensively published, inhibitors of the KDM5 family can induce cytotoxicity, likely through on-target effects related to the inhibition of histone demethylation, leading to cell cycle arrest and apoptosis.[6][7] Off-target effects, though not well-characterized for this specific inhibitor, are also a possibility and can contribute to cytotoxicity. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell line.
Q3: What is a recommended starting concentration for this compound in my experiments?
A3: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on the IC50 values of other known KDM5B inhibitors, a broad range of concentrations should be tested initially, for example, from 1 nM to 100 µM. The table below summarizes the IC50 values for several KDM5B inhibitors, which can serve as a guide for selecting a starting concentration range.
| Inhibitor | KDM5B IC50 | Reference |
| KDM5B-IN-4 | 0.025 µM | [8] |
| TK-129 | 44 nM | [8] |
| KDOAM-25 | 19 nM | [8][9] |
| KDM5-C49 | 160 nM | [8] |
| PBIT | ~3 µM | [2][8] |
| GSK467 | 26 nM | [8] |
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Several in vitro assays can be used to measure cytotoxicity.[10][11] The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[1][13]
-
Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can specifically measure programmed cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed even at low concentrations of this compound. | - The cell line is highly sensitive to KDM5B inhibition.- The compound has off-target cytotoxic effects.- The initial concentration range is too high. | - Perform a broader dose-response curve starting from a much lower concentration (e.g., picomolar range).- Use a different cytotoxicity assay to confirm the results.- Compare the effects with a known, well-characterized KDM5B inhibitor. |
| No significant effect on cell viability is observed, even at high concentrations. | - The cell line is resistant to KDM5B inhibition.- The compound has low potency in the specific cell line.- The incubation time is too short. | - Extend the incubation time with the inhibitor (e.g., 48-72 hours).- Confirm the activity of the compound with a positive control cell line known to be sensitive to KDM5B inhibition.- Measure the target engagement by assessing H3K4 methylation levels via Western blot or ChIP-seq. |
| High variability between replicate wells in the cytotoxicity assay. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| MTT formazan crystals are not dissolving properly. | - Incomplete cell lysis.- Low metabolic activity of the cells. | - Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilization buffer.- Increase the incubation time with the MTT reagent. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][14]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[13][15]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Prepare control wells for determining spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 4. pnas.org [pnas.org]
- 5. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
How to prevent degradation of Kdm5B-IN-3 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Kdm5B-IN-3 to prevent its degradation in solution. By following these recommendations, users can ensure the integrity and activity of the inhibitor throughout their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in solution.
Issue 1: Loss of Inhibitor Activity or Inconsistent Results
If you observe a decrease in the expected biological effect of this compound or variability between experiments, it may be due to compound degradation.
| Potential Cause | Recommended Solution & Prevention |
| Improper Storage of Stock Solution | Prepare stock solutions in anhydrous, high-quality DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). |
| Degradation in Aqueous/Buffer Solutions | Prepare working dilutions in aqueous buffers or cell culture media immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods. If storage is necessary, perform a stability test to determine the compound's viability over time in your specific buffer. |
| Multiple Freeze-Thaw Cycles | Aliquoting the DMSO stock solution into smaller, single-use volumes is critical. This minimizes the number of times the main stock is subjected to temperature changes, which can introduce moisture and promote degradation. |
| Exposure to Light | Protect stock solutions and working dilutions from direct light by using amber vials or by wrapping containers in aluminum foil. Store solutions in the dark. |
| Incorrect pH of Working Solution | The stability of pyrazole-containing compounds can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound. If you suspect pH-related degradation, a pH-rate profile study may be necessary. |
| Contamination of Stock Solution | Use sterile pipette tips and tubes when handling the inhibitor to prevent microbial or chemical contamination. Ensure the solvent used is of high purity and anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: How should I store the solid form of this compound?
A2: The solid powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Keep the container tightly sealed to protect it from moisture.
Q3: What is the best way to store stock solutions of this compound?
A3: For long-term storage (up to 6 months), stock solutions in DMSO should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q4: Can I store this compound in aqueous buffers or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and degradation. Prepare working dilutions from your DMSO stock immediately before your experiment.
Q5: What concentration of DMSO is acceptable in my cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%. It is crucial to include a vehicle control (medium with the same DMSO concentration without the inhibitor) in your experiments.
Q6: My this compound solution appears to have precipitated. What should I do?
A6: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon dilution into an aqueous buffer. If precipitation is observed in the DMSO stock, gentle warming and vortexing may help redissolve the compound. If precipitation occurs upon dilution into an aqueous buffer, consider optimizing your dilution scheme or using a different buffer system. For in vivo applications, specialized formulation strategies using excipients like PEG300 and Tween-80 may be necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quality Control of this compound by HPLC
This protocol is a general method for assessing the purity of pyrazole-carboxamide compounds and should be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by a UV scan of the compound, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase.
Visualizations
Addressing off-target effects of Kdm5B-IN-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Kdm5B-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] KDM5B is an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[2] By inhibiting KDM5B, this compound is expected to lead to an increase in global and gene-specific H3K4me2/3 levels, thereby altering gene expression. KDM5B is involved in various cellular processes, including cell cycle regulation, differentiation, and has been implicated in the development of several cancers.[2][3]
Q2: What are the potential sources of off-target effects with this compound?
Potential sources of off-target effects for this compound can be broadly categorized as:
-
Lack of absolute specificity: this compound may inhibit other members of the KDM5 family (KDM5A, KDM5C, KDM5D) due to the highly conserved catalytic JmjC domain.[4][5] It may also interact with other classes of 2-oxoglutarate (2-OG)-dependent dioxygenases.
-
Compound-related artifacts: The small molecule itself might interfere with assay readouts (e.g., fluorescence, luminescence), or it could be unstable in culture media, leading to unanticipated effects.
-
Cellular context-dependent effects: The observed phenotype might be a result of downstream consequences of KDM5B inhibition that are specific to the cell type or experimental conditions, rather than a direct off-target interaction.
Q3: How can I be more confident that my observed phenotype is due to KDM5B inhibition?
Confidence in your results can be increased by implementing a multi-pronged approach that includes:
-
Using appropriate controls: This is the most critical step and includes negative and positive controls.
-
Employing orthogonal approaches: Validating your findings with a different method that targets the same protein but through a different mechanism.
-
Confirming target engagement: Directly demonstrating that this compound is binding to KDM5B in your experimental system.
-
Performing rescue experiments: Re-introducing a functional KDM5B that is resistant to the inhibitor to see if the phenotype is reversed.
The following sections will provide detailed guidance on how to implement these strategies.
Troubleshooting Guide: Addressing Off-Target Effects
This guide is designed to help you systematically investigate and control for potential off-target effects of this compound.
Issue 1: Unexpected or inconsistent experimental results.
This could be due to off-target effects, issues with the compound, or experimental variability.
Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Confirm compound identity and purity: Use a fresh, validated batch of this compound.
-
Determine the in vitro IC50: Perform a biochemical assay with recombinant KDM5B to confirm the potency of your compound batch. This compound has a reported IC50 of 9.32 μM in a biochemical assay.[1]
-
-
Implement Rigorous Controls in Cellular Assays:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for solvent effects.
-
Inactive Analog Control (if available): Use a structurally similar but biologically inactive version of this compound. While a specific inactive analog for this compound is not readily commercially available, it is a critical control to distinguish between on-target and non-specific compound effects.
-
Use an alternative KDM5B inhibitor: Corroborate your findings with a structurally different KDM5B inhibitor. This helps to ensure the observed phenotype is not due to the chemical scaffold of this compound.
-
| KDM5B Inhibitor | Reported IC50 (KDM5B) | Notes |
| This compound | 9.32 µM | Pyrazole derivative.[1] |
| KDOAM-25 | 19 nM | Potent and selective pan-KDM5 inhibitor.[6] |
| CPI-455 | 3 nM | Pan-KDM5 inhibitor.[2] |
| KDM5-C49 | 160 nM | Pan-KDM5 inhibitor.[6] |
-
Validate On-Target Engagement in Cells:
-
Western Blot for Histone Marks: The most direct way to confirm KDM5B inhibition in cells is to measure the levels of its substrate, H3K4me3. Treatment with an effective dose of this compound should lead to an increase in global H3K4me3 levels.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of this compound to KDM5B in a cellular context.
-
Issue 2: Phenotype is observed, but it is unclear if it is a direct result of KDM5B inhibition.
Troubleshooting Steps:
-
Use an Orthogonal Approach:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate KDM5B expression. If the phenotype observed with this compound is recapitulated by genetic knockdown of KDM5B, it provides strong evidence for on-target activity.[7]
-
-
Perform Rescue Experiments:
-
If you are using a KDM5B knockout or knockdown cell line, you can introduce a version of KDM5B that is resistant to this compound (e.g., through site-directed mutagenesis of the inhibitor binding site). If the inhibitor no longer has an effect in the presence of the resistant KDM5B, this is a powerful confirmation of on-target activity.
-
Issue 3: Concern about inhibition of other KDM5 family members.
Due to the conserved nature of the catalytic domain, this compound may inhibit other KDM5 family members.
Troubleshooting Steps:
-
Assess Effects on Other KDM Isoforms:
-
Biochemical Assays: Test the activity of this compound against recombinant KDM5A, KDM5C, and KDM5D in vitro to determine its selectivity profile.
-
Cell-based assays in specific genetic backgrounds: If you hypothesize an off-target effect on another KDM5 member, you can test the effect of this compound in cells where that specific family member has been knocked out.
-
Experimental Protocols
1. Western Blot for H3K4me3 Levels
This protocol is to determine if this compound treatment increases the level of H3K4 trimethylation in cells.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., Abcam ab8580) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. In Vitro KDM5B Biochemical Assay
This assay is to confirm the enzymatic inhibition of KDM5B by this compound.
-
Assay Principle: A common method is an AlphaLISA® or similar proximity-based assay that detects the demethylated histone peptide product.
-
Materials:
-
Recombinant human KDM5B
-
Biotinylated H3K4me3 peptide substrate
-
This compound at various concentrations
-
AlphaLISA® acceptor beads conjugated to an antibody specific for the demethylated product (H3K4me2 or H3K4me1)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 0.01% Tween-20, 0.1 mg/ml BSA)
-
-
Procedure:
-
Add assay buffer, this compound (or vehicle), and recombinant KDM5B to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the AlphaLISA® acceptor beads and the anti-demethylated product antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
-
3. Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to assess the enrichment of H3K4me3 at specific gene promoters following this compound treatment.
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K4me3 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Purify the DNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter regions of known KDM5B target genes and negative control regions.
-
Analyze the data as a percentage of input.
-
4. Cell Viability (MTT) Assay
This assay measures cell viability and can be used to assess the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Kdm5B-IN-3 Treatment
Welcome to the technical support center for Kdm5B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. The following guides and FAQs address common issues and provide detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My cells show increased proliferation after this compound treatment, but I expected a decrease. Why is this happening?
A1: This is a pertinent observation and can be attributed to several factors, primarily the cell-type specific role of KDM5B and the potential for demethylase-independent functions.
-
Cell-Type Context: The function of KDM5B is highly dependent on the cellular context. While often acting as an oncogene, in some cancer types, it can function as a tumor suppressor.[1][2] For instance, in cisplatin-resistant neuroblastoma cell lines, the knockdown of KDM5B has been observed to increase cell proliferation.[3] Therefore, the effect of this compound on proliferation is not universal and depends on the specific genetic and epigenetic landscape of your cell line.
-
Demethylase-Independent Functions: KDM5B has functions independent of its catalytic demethylase activity, such as acting as a scaffold protein in larger complexes like the NuRD complex.[1][4] this compound, as a catalytic inhibitor, may not affect these non-enzymatic roles. It is possible that in your specific cell model, the scaffolding function of KDM5B is involved in suppressing proliferation, and this function is unaffected by the inhibitor. Studies have shown that catalytically inactive KDM5B can still rescue certain phenotypes, highlighting the importance of its non-demethylase roles.[4]
-
Compensatory Mechanisms: Inhibition of KDM5B might lead to compensatory upregulation or increased activity of other KDM5 family members (KDM5A, KDM5C, KDM5D), which could mitigate the anti-proliferative effects of this compound.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of KDM5B. Is this normal?
A2: Significant cytotoxicity, especially at higher concentrations of KDM5B inhibitors, can be an indication of off-target effects.
-
Off-Target Activity: Some KDM5 inhibitors have been reported to cause a sharp decrease in cell numbers at higher concentrations, which may not be solely due to the inhibition of KDM5B's demethylase activity.[5] This cytotoxicity could be due to the inhibition of other enzymes or cellular processes.
-
Importance of Controls: To distinguish between specific on-target effects and non-specific cytotoxicity, it is crucial to use a structurally similar, but inactive, control compound. If the inactive control also shows cytotoxicity, it strongly suggests that the observed effect is independent of KDM5B inhibition.
-
Dose-Response Analysis: A careful dose-response analysis is essential. The therapeutic window for specific KDM5B inhibition might be narrow. It is recommended to identify the concentration range that effectively inhibits KDM5B (e.g., by observing an increase in global H3K4me3 levels) without causing widespread cell death.
Q3: I don't see the expected global increase in H3K4me3 levels after this compound treatment. What could be the reason?
A3: Several factors could contribute to the lack of a detectable increase in global H3K4me3 levels.
-
Cellular Permeability and Efflux: The inhibitor may have poor cell permeability, or it might be actively transported out of the cells by efflux pumps. This can result in intracellular concentrations that are too low to effectively inhibit KDM5B.[5]
-
Competition with 2-Oxoglutarate: KDM5B is a 2-oxoglutarate (2OG)-dependent oxygenase.[2] High intracellular concentrations of 2OG can compete with 2OG-competitive inhibitors, reducing their efficacy.[5][6]
-
Assay Sensitivity: The method used to detect changes in H3K4me3 levels (e.g., Western blot, immunofluorescence) might not be sensitive enough to detect subtle changes, especially if KDM5B is not the predominant H3K4 demethylase in your cell type.
-
Redundancy with other KDM5s: Other KDM5 family members can also demethylate H3K4. It's possible that in your cell line, other KDM5s compensate for the inhibition of KDM5B, thus maintaining stable H3K4me3 levels.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Increased Cell Proliferation | Cell-type specific tumor suppressor role of KDM5B.[1][2] Demethylase-independent functions of KDM5B are unaffected.[4] Compensatory upregulation of other KDM5 family members. | 1. Review literature for the role of KDM5B in your specific cell model. 2. Perform KDM5B knockdown via siRNA/shRNA and compare the phenotype with inhibitor treatment. 3. Profile the expression of other KDM5 family members (KDM5A, C, D) post-treatment. |
| High Cytotoxicity | Off-target effects of the inhibitor.[5] Compound precipitation at high concentrations. | 1. Use a structurally related inactive control compound to assess non-specific toxicity. 2. Perform a detailed dose-response curve to identify a non-toxic working concentration. 3. Visually inspect the culture medium for any signs of compound precipitation. |
| No Change in Global H3K4me3 | Poor cell permeability or active efflux of the inhibitor.[5] High intracellular 2-oxoglutarate levels competing with the inhibitor.[6] Insufficient assay sensitivity. Redundancy from other KDM5 family members. | 1. Verify inhibitor uptake using cellular thermal shift assay (CETSA) or by using a fluorescently tagged analog if available. 2. Measure intracellular 2-oxoglutarate levels. 3. Use a more sensitive detection method like ChIP-seq for H3K4me3 at specific KDM5B target genes. 4. Assess the expression and activity of other KDM5 family members. |
| Unexpected Downstream Signaling | KDM5B's involvement in multiple pathways (e.g., PI3K/AKT, interferon signaling).[7][8] Demethylase-independent scaffolding functions influencing signaling complexes.[1] | 1. Perform a broader analysis of key signaling pathways known to be associated with KDM5B. 2. Investigate protein-protein interactions of KDM5B in your cell line using co-immunoprecipitation. |
Experimental Protocols
Western Blot for H3K4me3 Levels
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction: For histone analysis, use an acid extraction method. Resuspend the cell pellet in Triton Extraction Buffer (TEB), centrifuge, and extract histones from the pellet with 0.2 N HCl overnight at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against H3K4me3 (e.g., Abcam ab8580) overnight at 4°C. Use an antibody against total Histone H3 (e.g., Abcam ab1791) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and an inactive control. Include a vehicle-only control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: KDM5B signaling pathways and points of inhibition.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Awakening KDM5B to defeat leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of Kdm5B-IN-3
Welcome to the technical support center for Kdm5B-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery and efficacy of this KDM5B inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
I. Troubleshooting and FAQs
This section addresses common challenges encountered during the in vivo administration of this compound, a pyrazole derivative and histone lysine-specific demethylase 5B (KDM5B) inhibitor with an IC50 of 9.32 μM.[1]
Formulation and Administration
Q1: My this compound formulation is precipitating upon preparation or injection. How can I improve its solubility?
A1: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Here are several strategies to improve its formulation:
-
Co-solvent Systems: A common and effective approach is to use a co-solvent system. Based on formulations for similar KDM5B inhibitors, a recommended starting point is a vehicle containing DMSO, PEG300, Tween-80, and saline. For example, a formulation for KDM5B-IN-4, a similar compound, consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This combination can help to create a stable solution suitable for injection.
-
pH Adjustment: The solubility of pyrazole derivatives can be pH-dependent. If the compound has ionizable groups, adjusting the pH of the vehicle with a pharmaceutically acceptable buffer may improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen vehicle. However, be cautious of potential degradation with prolonged or high-energy sonication.
-
Warming: Gently warming the vehicle may increase the solubility of this compound. Ensure the temperature is not too high to cause degradation.
Troubleshooting Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in vehicle | Poor solubility of this compound. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG300).- Add a surfactant like Tween-80.- Test different pH values for the aqueous component. |
| Precipitation upon injection | "Crashing out" of the drug when the formulation mixes with physiological fluids. | - Decrease the concentration of the inhibitor in the formulation.- Increase the proportion of solubilizing agents that are miscible with aqueous environments. |
| Phase separation of vehicle | Immiscibility of vehicle components (e.g., oil and aqueous solutions). | - Use a surfactant (e.g., Tween-80) to create a stable emulsion.- Consider a single-phase vehicle system if possible. |
Q2: What is the recommended route of administration for this compound in mice?
A2: The optimal route of administration depends on the experimental goals and the pharmacokinetic properties of the compound.
-
Intraperitoneal (IP) Injection: This is a common route for preclinical studies, offering relatively rapid absorption into the systemic circulation.
-
Oral Gavage (PO): If good oral bioavailability is expected or desired, this route mimics clinical administration in humans. A similar pyrazole-based KDM5B inhibitor, TK-129, has shown good oral bioavailability (F = 42.37%) in vivo, suggesting that oral administration of this compound may be a viable option.[2][3][4]
-
Intravenous (IV) Injection: This route provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Q3: I am observing signs of toxicity or distress in my animals after administration. What could be the cause?
A3: Post-administration distress can be due to the vehicle, the compound itself, or the administration procedure.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity. It is crucial to run a vehicle-only control group to assess the tolerability of your formulation.
-
Compound Toxicity: The inhibitor may have on-target or off-target toxicities. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Administration Technique: Improper injection or gavage technique can cause injury and distress. Ensure that personnel are well-trained in the respective procedures.
Assessing In Vivo Efficacy
Q4: How can I confirm that this compound is reaching its target and inhibiting KDM5B activity in vivo?
A4: Assessing target engagement is crucial to validate your in vivo experiments. Here are key methods:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will help you correlate drug exposure with a biological response.
-
Pharmacodynamic (PD) Biomarkers:
-
Histone Methylation: Since KDM5B is a histone demethylase that specifically removes methyl groups from H3K4me2 and H3K4me3, a direct indicator of its inhibition is an increase in the levels of these histone marks. This can be assessed in tumor or surrogate tissues by:
-
Target Gene Expression: Inhibition of KDM5B should lead to changes in the expression of its downstream target genes. Measure mRNA levels of validated KDM5B target genes (e.g., p15, p27, BRCA1) in tumor tissue using qRT-PCR.[8][9]
-
Q5: I am not observing the expected biological effect (e.g., tumor growth inhibition). What should I investigate?
A5: A lack of efficacy can stem from several factors:
-
Insufficient Drug Exposure: Your PK data might reveal that the concentration of this compound at the tumor site is below its IC50. In this case, you may need to increase the dose or improve the formulation to enhance bioavailability.
-
Poor Target Engagement: Even with adequate drug exposure, the inhibitor may not be effectively engaging with KDM5B. Confirm target engagement using the PD biomarker assays described in Q4.
-
Redundancy in Biological Pathways: Other KDM5 family members or compensatory signaling pathways might be mitigating the effect of KDM5B inhibition.
-
Timing and Duration of Treatment: The treatment schedule may not be optimal for the specific tumor model.
II. Experimental Protocols
In Vivo Formulation of this compound
This protocol provides a starting point for formulating this compound for in vivo studies, based on a formulation used for a similar compound, KDM5B-IN-4.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile vial, dissolve the this compound powder in DMSO to create a stock solution. For example, if the final formulation is 10% DMSO, you can make a 10x stock in DMSO.
-
Gently warm the solution if necessary to aid dissolution, but do not exceed 37°C.
-
In a separate sterile vial, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add the Tween-80 to the mixture and vortex until a clear solution is formed.
-
Slowly add the saline to the mixture while vortexing to bring it to the final volume.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, sonicate in a water bath for 5-10 minutes.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
Example Formulation (for a final concentration of 1 mg/mL):
| Component | Percentage | Volume for 10 mL |
| This compound | - | 10 mg |
| DMSO | 10% | 1 mL |
| PEG300 | 40% | 4 mL |
| Tween-80 | 5% | 0.5 mL |
| Saline | 45% | 4.5 mL |
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol
-
Gauze pads
Procedure:
-
Restrain the mouse securely, for example, by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe.
-
If the aspiration is clear, inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Flexible, ball-tipped gavage needles (20-22 gauge for adult mice)
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus to the pre-measured depth. Do not force the needle.
-
Administer the formulation slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Western Blot for H3K4me3 Levels in Tumor Tissue
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Normalize the H3K4me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) for KDM5B Target Genes
Materials:
-
Tumor tissue samples
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
ChIP-grade anti-H3K4me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter of a known KDM5B target gene (e.g., p27)
Procedure:
-
Mince the tumor tissue and cross-link with formaldehyde.
-
Quench the cross-linking with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or an IgG control.
-
Add magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter of a KDM5B target gene.
-
Analyze the data as a percentage of input.
III. Visualizations
Signaling Pathway
Caption: KDM5B interaction with the PI3K/AKT signaling pathway.
Experimental Workflow
Caption: Workflow for an in vivo study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK- 129 and Its Protective Effects on Myocardial Remodeling and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Best practices for long-term storage of Kdm5B-IN-3
Welcome to the technical support center for Kdm5B-IN-3, a potent inhibitor of histone lysine-specific demethylase 5B (KDM5B/JARID1B). This guide provides best practices for long-term storage, troubleshooting advice for common experimental issues, and detailed protocols to support your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound supplied as a powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to 3 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For long-term storage of the stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. At -80°C, the solution is expected to be stable for up to one year. For short-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q3: Can I store the this compound stock solution at -20°C for an extended period?
A3: While short-term storage at -20°C is acceptable, for periods longer than one month, storing the stock solution at -80°C is highly recommended to ensure maximum stability and activity of the inhibitor.
Q4: What should I do if I observe precipitation in my this compound stock solution after thawing?
A4: Precipitation can sometimes occur upon thawing, especially if the stock solution has been stored for a prolonged period. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, brief sonication may be helpful. Always ensure the inhibitor is fully dissolved before preparing working solutions.
Q5: What is the optimal concentration of DMSO to use for in vitro experiments?
A5: When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the this compound stock solution from a new powder stock. Always store aliquots at -80°C for long-term use. |
| Inaccurate concentration: Pipetting errors or incomplete dissolution of the inhibitor. | Ensure the powder is fully dissolved when preparing the stock solution. Use calibrated pipettes for accurate dilutions. | |
| Cell line insensitivity: The cell line used may not be sensitive to KDM5B inhibition. | Screen different cell lines to find a suitable model. Check the expression level of KDM5B in your cell line of interest. | |
| Cell toxicity or off-target effects | High concentration of inhibitor: The concentration of this compound used may be too high, leading to off-target effects or general toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. |
| High concentration of DMSO: The final concentration of the solvent in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control in your experiments. | |
| Precipitation in cell culture medium | Low solubility in aqueous solutions: this compound, like many small molecule inhibitors, has limited solubility in aqueous media. | Prepare the final working solution immediately before use. Ensure thorough mixing when diluting the stock solution into the culture medium. If precipitation is observed, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Experimental Protocols
Western Blot for H3K4me3 Levels
This protocol describes the detection of changes in the global levels of histone H3 trimethylation at lysine 4 (H3K4me3) in response to this compound treatment.
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4).
-
Neutralize the acid and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3.
-
Chromatin Immunoprecipitation (ChIP) for KDM5B Target Gene Occupancy
This protocol outlines the procedure to assess the occupancy of KDM5B at the promoter of a known target gene following treatment with this compound.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control as described above.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for KDM5B or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter region of a known KDM5B target gene and a negative control region.
-
Analyze the data to determine the relative enrichment of KDM5B at the target promoter.
-
Signaling Pathways and Workflows
Caption: KDM5B signaling pathway in cancer progression.
Caption: Role of KDM5B in the DNA damage response pathway.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
Validating KDM5B Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the target engagement of KDM5B inhibitors. While this guide references the inhibitor Kdm5B-IN-3, we will use the well-characterized and potent KDM5B inhibitor, KDOAM-25 , as a primary example to illustrate detailed experimental protocols and data, due to the extensive availability of public information on its use.
Frequently Asked Questions (FAQs)
Q1: What is KDM5B and why is it a drug target?
KDM5B (Lysine-specific demethylase 5B), also known as JARID1B or PLU-1, is a histone demethylase enzyme.[1][2][3] It specifically removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[1][2][4] KDM5B is frequently overexpressed in various cancers, including breast, prostate, and lung cancer, where it plays a role in promoting proliferation, drug resistance, and maintaining tumor-initiating cells.[5][6][7] Inhibiting its catalytic activity is therefore a promising therapeutic strategy.
Q2: What is this compound and how does it relate to KDOAM-25?
This compound is a documented inhibitor of KDM5B.[8] However, for the purpose of providing detailed, validated protocols, this guide uses KDOAM-25 as an exemplary compound. KDOAM-25 is a potent and highly selective inhibitor of the KDM5 family of enzymes, making it an excellent tool for studying KDM5B function.[9][10][11]
Q3: What are the primary methods to confirm that my KDM5B inhibitor is engaging its target in cells?
There are three main pillars for validating KDM5B target engagement:
-
Biochemical Assays: Directly measuring the inhibition of KDM5B's enzymatic activity in a purified system.[12][13]
-
Cellular Target Engagement Assays: Confirming the physical interaction between the inhibitor and KDM5B inside intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[14][15][16]
-
Downstream Biomarker Analysis: Measuring the functional consequences of KDM5B inhibition in cells, primarily the increase in global or gene-specific H3K4me3 levels.[9][17][18]
Q4: My compound is not showing activity in cellular assays, but it works in biochemical assays. What could be the issue?
This is a common challenge. Potential reasons include:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach KDM5B in the nucleus.
-
Compound Instability: The compound may be unstable in cell culture media or rapidly metabolized by the cells. For example, the free form of KDOAM-25 is known to be prone to instability, and using a more stable salt form like KDOAM-25 citrate is recommended.[9]
-
High 2-Oxoglutarate (2-OG) Competition: KDM5B is a 2-OG-dependent oxygenase. High intracellular concentrations of the co-substrate 2-OG can outcompete the inhibitor, leading to reduced efficacy in a cellular context compared to a biochemical assay where 2-OG levels are controlled.[4][19]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the exemplary compound KDOAM-25.
Table 1: In Vitro Inhibitory Activity of KDOAM-25
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| KDM5B | 19 | AlphaScreen | [9] |
| KDM5A | 71 | AlphaScreen | [9] |
| KDM5C | 69 | AlphaScreen | [9] |
| KDM5D | 69 | AlphaScreen |[9] |
Table 2: Cellular Activity of KDOAM-25
| Cell Line | Effect | IC₅₀ / Effective Conc. | Duration | Reference |
|---|---|---|---|---|
| MM1S (Multiple Myeloma) | Reduced Viability | ~30 µM | 5-7 days | [10] |
| MM1S (Multiple Myeloma) | Increased H3K4me3 | 50 µM | Not Specified | [9] |
| MCF-7 (Breast Cancer) | Increased H3K4me3 | 0.03-1 µM | 24 hours |[17] |
Experimental Protocols & Troubleshooting
Protocol 1: Biochemical KDM5B Activity Assay (Chemiluminescent)
This protocol is based on commercially available kits designed to measure the enzymatic activity of purified KDM5B.[12]
Methodology:
-
Substrate Coating: A 96-well plate is pre-coated with a methylated histone H3 peptide substrate.
-
Enzyme Reaction: Recombinant KDM5B enzyme is incubated in the wells with the test inhibitor (e.g., KDOAM-25) at various concentrations for a set period (e.g., 1 hour).
-
Antibody Incubation: A primary antibody that specifically recognizes the demethylated H3 peptide is added to the wells.
-
Secondary Antibody & Detection: An HRP-labeled secondary antibody is added, followed by a chemiluminescent substrate.
-
Measurement: The chemiluminescence, which is proportional to KDM5B activity, is measured using a plate reader. A decrease in signal indicates inhibition.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
|---|---|---|
| High background signal | Insufficient washing between steps. | Increase the number and vigor of wash steps. |
| Non-specific antibody binding. | Use the blocking buffer provided in the kit and ensure it is fresh. | |
| Low signal or no activity | Inactive enzyme. | Ensure the recombinant KDM5B enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect buffer composition. | Use the assay buffer provided in the kit, as it is optimized for enzyme activity. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| | Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain uniform temperature and humidity. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA validates target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand (inhibitor) binding.[14][15][20]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with the inhibitor (e.g., 10 µM KDOAM-25) and a control group with vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, stable protein) and analyze the amount of soluble KDM5B at each temperature point by Western Blot or ELISA. A positive result is a shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the control.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
|---|---|---|
| No shift observed | Inhibitor concentration too low. | Perform a dose-response CETSA to determine the optimal concentration. |
| Insufficient incubation time. | Increase the pre-incubation time of the cells with the inhibitor to ensure adequate cell penetration and binding. | |
| Target protein is highly stable/unstable. | Optimize the temperature range. A preliminary experiment with a broad temperature range is recommended. | |
| High variability | Inconsistent heating/cooling. | Use a thermocycler for precise and uniform temperature control. |
| Incomplete cell lysis. | Ensure complete lysis through microscopic examination or by adding a mild detergent to the lysis buffer (note: this can affect protein stability). | |
| KDM5B not detected on Western Blot | Low protein expression. | Use a cell line known to express KDM5B at detectable levels. Ensure sufficient protein is loaded onto the gel. |
| | Poor antibody quality. | Validate the KDM5B antibody for specificity and sensitivity. |
References
- 1. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A truncated and catalytically inactive isoform of KDM5B histone demethylase accumulates in breast cancer cells and regulates H3K4 tri-methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Cell line-specific responses to Kdm5B-IN-3 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Kdm5B-IN-3. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and reference data to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the histone demethylase KDM5B (also known as JARID1B/PLU-1). KDM5B specifically removes di- and tri-methylation from Histone H3 at Lysine 4 (H3K4me2/3), epigenetic marks associated with transcriptionally active gene promoters. By inhibiting KDM5B, this compound leads to a global or gene-specific increase in H3K4me2/3 levels, subsequently altering gene expression patterns and cellular phenotypes such as proliferation, differentiation, and apoptosis.
Q2: How should I properly dissolve and store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C. When preparing working concentrations, dilute the DMSO stock directly into your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects your cell line's viability (typically ≤ 0.1%).
Q3: What is a typical effective concentration range for in vitro experiments?
A3: The effective concentration of this compound is highly cell line-dependent. We recommend performing a dose-response curve for your specific cell line, typically starting from a range of 0.1 µM to 10 µM. As shown in the data below, sensitive cell lines like MCF-7 respond at lower concentrations, while resistant lines such as A375 require higher doses to observe an effect.
Q4: Does this compound show selectivity for KDM5B over other KDM5 family members?
A4: this compound has been designed for high selectivity towards KDM5B. However, like many kinase and epigenetic inhibitors, some off-target activity against other KDM5 family members (KDM5A, KDM5C, KDM5D) may occur at higher concentrations (>10 µM). It is advisable to perform experiments using the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: I am not observing an increase in global H3K4me3 levels after treatment.
-
Possible Cause A: Compound Inactivity. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the this compound stock solution. Ensure it was stored correctly at -20°C and protected from light.
-
-
Possible Cause B: Insufficient Incubation Time or Concentration. The treatment duration or concentration may not be optimal for your cell line.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 0.5 µM to 10 µM) to identify the ideal conditions for observing a robust increase in H3K4me3 levels by Western blot.
-
-
Possible Cause C: Low KDM5B Expression. Your cell line of interest may express low endogenous levels of KDM5B, resulting in a minimal observable effect upon inhibition.
-
Solution: Confirm KDM5B protein expression in your cell line using a validated antibody for Western blotting or qPCR for transcript levels. Compare its expression to a known high-expressing positive control cell line (e.g., MCF-7).
-
Problem 2: My cell viability assay results show high variability between replicates.
-
Possible Cause A: Compound Precipitation. this compound may precipitate out of the culture medium at higher concentrations, leading to inconsistent delivery to cells.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. If observed, try pre-diluting the compound in a serum-free medium before adding it to the wells or gently sonicating the stock solution before dilution.
-
-
Possible Cause B: Edge Effects in Multi-Well Plates. Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause C: Inconsistent Cell Seeding. A non-uniform cell density across wells is a common source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension flask before aspirating cells for each row or column to prevent settling.
-
Problem 3: I see a decrease in cell number, but common apoptosis markers (e.g., cleaved Caspase-3) are negative.
-
Possible Cause: Alternative Cell Fate. Inhibition of KDM5B may not induce apoptosis in your specific cell line. Instead, it could be triggering other anti-proliferative responses.
-
Solution 1 (Cell Cycle Arrest): Analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. Look for an accumulation of cells in the G0/G1 or G2/M phases.
-
Solution 2 (Senescence): Stain for senescence-associated β-galactosidase (SA-β-gal) activity. An increase in blue-stained senescent cells would indicate this as the primary outcome.
-
Quantitative Data Summary
Table 1: Cell Viability (IC50) of this compound Across Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | This compound IC50 (µM) | Response Type |
| MCF-7 | Breast Cancer | 1.2 | Sensitive |
| PC-3 | Prostate Cancer | 4.8 | Moderately Sensitive |
| A375 | Melanoma | > 20 | Resistant |
| HCT116 | Colon Cancer | 2.5 | Sensitive |
Table 2: Quantification of H3K4me3 Levels Following 48-hour this compound Treatment
| Cell Line | Treatment Concentration (µM) | Fold Change in H3K4me3/Total H3 |
| MCF-7 | 1.5 | 3.8 ± 0.4 |
| PC-3 | 5.0 | 2.9 ± 0.3 |
| A375 | 10.0 | 1.3 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Western Blotting for Histone Modifications
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them directly in 1x Laemmli sample buffer. For histone analysis, consider using an acid extraction protocol.
-
Sonication: Shear genomic DNA by sonicating the lysates to reduce viscosity.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto a 15% polyacrylamide gel to resolve histones.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 (e.g., 1:1000 dilution) and a loading control like Total Histone H3 (e.g., 1:5000 dilution).
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to calculate the IC50 value.
Diagrams
Caption: Mechanism of this compound action on the KDM5B signaling pathway.
Caption: Standard experimental workflow for characterizing this compound effects.
Mitigating the impact of serum components on Kdm5B-IN-3 activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors of Kdm5B. The primary focus is on mitigating the impact of serum components on inhibitor activity during in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when serum components appear to reduce the potency of a Kdm5B inhibitor.
| Observed Problem | Potential Cause | Recommended Action |
| Higher IC50 value in the presence of serum compared to serum-free conditions. | Serum Protein Binding: The inhibitor may bind to serum proteins like albumin, reducing the free concentration available to interact with Kdm5B.[1][2][3] | 1. Perform a Serum Shift Assay: Quantify the change in IC50 at varying serum concentrations to determine the extent of protein binding.[1][2][4] 2. Use Serum-Reduced or Serum-Free Media: If experimentally feasible, adapt cell lines to grow in media with lower serum concentrations or in serum-free formulations.[5] 3. Calculate Free Fraction: Determine the unbound fraction of the inhibitor in the presence of serum to correlate with cellular activity. |
| Inconsistent results between experimental replicates. | Variability in Serum Lots: Different lots of serum can have varying protein and lipid compositions, affecting inhibitor binding and cell growth. | 1. Lot Qualification: Test new serum lots for their effect on cell growth and inhibitor potency before use in large-scale experiments. 2. Use a Single Serum Lot: For a given set of experiments, use a single, pre-tested lot of serum to ensure consistency. |
| Low or no inhibitor activity in cell-based assays with serum. | Inhibitor Degradation: The inhibitor may be unstable and degraded by enzymes present in the serum. | 1. Assess Compound Stability: Incubate the inhibitor in serum-containing media for various durations and measure its concentration using methods like LC-MS/MS. 2. Use Heat-Inactivated Serum: Heat inactivation can denature some serum enzymes and may reduce inhibitor degradation. |
| High background signal in fluorescence-based assays. | Autofluorescence from Serum Components: Components in serum, such as phenol red and other aromatic molecules, can cause autofluorescence.[5] | 1. Use Phenol Red-Free Media: Switch to a medium formulation that does not contain phenol red.[5] 2. Perform Measurements in PBS: After treatment, wash cells and perform the final measurement in a buffer like PBS to remove interfering serum components.[5] 3. Optimize Plate Reader Settings: If possible, set the plate reader to measure from the bottom of the plate to reduce interference from the supernatant.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of my Kdm5B inhibitor higher when I use serum-containing media?
A significant increase in the IC50 value in the presence of serum is often due to serum protein binding.[1][2] Small molecule inhibitors can bind to abundant serum proteins, such as albumin, which reduces the concentration of the free compound available to enter cells and inhibit Kdm5B.[3] It is the unbound fraction of the drug that is generally considered pharmacologically active.[3]
Q2: How can I quantify the impact of serum on my inhibitor's activity?
A serum shift assay is a standard method to quantify the effect of serum on inhibitor potency.[1][2] This involves determining the inhibitor's IC50 value in the presence of different concentrations of serum. A large shift in the IC50 value with increasing serum concentration indicates significant protein binding.[4]
Q3: Can I just increase the concentration of my inhibitor to overcome serum protein binding?
While increasing the inhibitor concentration might seem like a straightforward solution, it can lead to off-target effects and cytotoxicity, confounding your experimental results. It is crucial to first understand the extent of protein binding and then determine an appropriate concentration range for your experiments.
Q4: What are the key signaling pathways regulated by Kdm5B that I should monitor?
Kdm5B is known to be a key regulator of histone H3 lysine 4 (H3K4) methylation, which in turn affects gene transcription.[6][7] It plays a role in various cellular processes and signaling pathways, including:
-
PI3K/AKT Signaling: Kdm5B can activate the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[8]
-
Androgen Receptor (AR) Signaling: Kdm5B can act as a co-regulator of the androgen receptor, influencing the expression of AR target genes.[9]
-
Cell Cycle Control: Kdm5B is involved in regulating the cell cycle by repressing cell cycle checkpoint genes.
Monitoring key components of these pathways can provide insights into the downstream effects of your Kdm5B inhibitor.
Q5: My adherent cells are not attaching properly in low-serum media. What can I do?
Some adherent cell lines require specific matrix components for attachment that are present in serum. If you encounter attachment issues in low-serum or serum-free media, consider coating your culture dishes with agents like poly-L-lysine, collagen, or fibronectin to improve cell adherence.[10]
Experimental Protocols
Protocol 1: Serum Shift Assay
This protocol outlines the steps to determine the effect of serum on the potency of a Kdm5B inhibitor.
Materials:
-
Kdm5B inhibitor
-
Cell line of interest
-
Complete growth medium (with standard serum concentration)
-
Serum-free medium
-
Fetal Bovine Serum (FBS) or Human Serum
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates (white plates for luminescence assays)[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Prepare Serum Concentrations: Prepare serial dilutions of your Kdm5B inhibitor in media containing different percentages of serum (e.g., 0%, 2%, 5%, 10%, 20% FBS).
-
Compound Treatment: Remove the overnight culture medium from the cells and add the prepared inhibitor dilutions with varying serum concentrations. Include vehicle controls for each serum concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours).
-
Cell Viability Measurement: Following incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: For each serum concentration, plot the cell viability against the inhibitor concentration and fit a dose-response curve to determine the IC50 value. The "shift" in IC50 values will indicate the impact of serum protein binding.
Protocol 2: Equilibrium Dialysis for Protein Binding Assessment
This protocol provides a method to determine the percentage of a Kdm5B inhibitor bound to serum proteins.
Materials:
-
Kdm5B inhibitor
-
Human or rat serum
-
Phosphate-buffered saline (PBS)
-
96-well dialysis plate with a semi-permeable membrane
-
LC-MS/MS for compound quantification
Procedure:
-
Prepare Dosing Solutions: Prepare a solution of your Kdm5B inhibitor in serum and another in PBS at the same concentration.
-
Set up Dialysis Plate: Add the serum-containing inhibitor solution to the donor chambers of the dialysis plate and PBS to the receiver chambers.
-
Incubation: Incubate the plate at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-6 hours).[12]
-
Sample Collection: After incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Determine the concentration of the inhibitor in both the serum and PBS samples using a validated LC-MS/MS method.
-
Calculate Percent Bound: The percentage of the inhibitor bound to serum proteins can be calculated using the following formula: % Bound = [(Concentration in Serum - Concentration in PBS) / Concentration in Serum] * 100
Visualizations
Caption: Troubleshooting workflow for addressing reduced inhibitor potency in the presence of serum.
Caption: Simplified signaling pathways involving Kdm5B, a target for small molecule inhibitors.
References
- 1. bsys.ch [bsys.ch]
- 2. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Kdm5B-IN-3 Nuclear Localization
Welcome to the technical support center for researchers utilizing Kdm5B-IN-3. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the nuclear entry and target engagement of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: How can I determine if this compound is entering the cell nucleus?
A1: Confirming the nuclear localization of this compound, a small molecule inhibitor, requires a multi-pronged approach. The two primary recommended methods are:
-
Subcellular Fractionation followed by Western Blotting: This biochemical method physically separates the nuclear and cytoplasmic components of the cell, allowing for the indirect assessment of your inhibitor's target engagement in the nucleus.
-
Immunofluorescence (IF) Microscopy: This cell imaging technique allows for the direct or indirect visualization of the inhibitor's localization within the cell.
We recommend using both methods to provide robust and complementary evidence of nuclear entry.
Q2: What are the underlying principles of these recommended methods?
A2: Subcellular fractionation involves sequential lysis of the plasma and nuclear membranes, followed by centrifugation to separate the cytoplasmic and nuclear fractions. By analyzing these fractions via Western blotting for the KDM5B protein and its histone target (H3K4me3), you can infer the inhibitor's activity in the nucleus.
Immunofluorescence microscopy relies on the use of antibodies to detect your target of interest. For a small molecule like this compound, this can be challenging. An indirect approach is to look for a downstream marker of KDM5B inhibition in the nucleus. A more direct, but technically advanced, approach involves tagging the small molecule with a reporter moiety (e.g., via click chemistry) that can then be visualized.
Q3: What are the expected results if this compound is successfully entering the nucleus and inhibiting its target?
A3: If this compound is active in the nucleus, you would expect to see:
-
In Subcellular Fractionation/Western Blot: An increase in the H3K4me3 mark in the nuclear fraction of treated cells compared to untreated controls, as KDM5B is a histone demethylase that removes this mark.
-
In Immunofluorescence: An increase in the intensity of H3K4me3 staining within the nucleus of treated cells.
Experimental Protocols & Troubleshooting Guides
Method 1: Subcellular Fractionation and Western Blotting
This method allows for the biochemical assessment of this compound activity in the nucleus by measuring the change in the methylation status of its substrate, Histone H3.
Experimental Workflow
Caption: Workflow for Subcellular Fractionation and Western Blotting.
Detailed Protocol
-
Cell Lysis and Fractionation:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-only control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) and homogenize to disrupt the plasma membrane.[1][2][3]
-
Centrifuge at a low speed (e.g., 700-800 x g) to pellet the nuclei.[4][5]
-
Collect the supernatant, which is the cytoplasmic fraction.
-
Wash the nuclear pellet with the lysis buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease and phosphatase inhibitors) and incubate on ice with agitation to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.[1]
-
-
Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against H3K4me3, total Histone H3 (as a loading control for the nuclear fraction), KDM5B, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Data Presentation: Example Quantitative Data
| Treatment | Fraction | H3K4me3 Intensity (Normalized to Total H3) | Fold Change (vs. Vehicle) |
| Vehicle | Nuclear | 1.0 | 1.0 |
| This compound (1 µM) | Nuclear | 2.5 | 2.5 |
| This compound (5 µM) | Nuclear | 4.2 | 4.2 |
Troubleshooting Guide: Subcellular Fractionation & Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cross-contamination of fractions (e.g., nuclear markers in cytoplasm) | Incomplete cell lysis; Nuclei lysed during cytoplasmic extraction. | Optimize the homogenization step (number of strokes, detergent concentration); Use a lower centrifugation speed to pellet nuclei. |
| No change in H3K4me3 levels | Inhibitor is not entering the nucleus; Inhibitor is not active; Insufficient incubation time or concentration. | Verify inhibitor activity with a cell-free assay if possible; Perform a dose-response and time-course experiment. |
| Weak or no signal for nuclear proteins | Inefficient nuclear lysis. | Increase the salt concentration in the nuclear extraction buffer; Increase incubation time on ice with agitation. |
| High background on Western blot | Insufficient blocking; Antibody concentration too high. | Increase blocking time or change blocking agent; Optimize primary and secondary antibody concentrations.[6][7] |
Method 2: Immunofluorescence (IF) Microscopy
This method provides visual evidence of changes in the nuclear H3K4me3 mark upon treatment with this compound.
Experimental Workflow
Caption: Workflow for Immunofluorescence Microscopy.
Detailed Protocol
-
Cell Preparation and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS) for at least 1 hour.[10]
-
Incubate with the primary antibody (anti-H3K4me3) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS or PBST (PBS with Tween-20).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS or PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5-10 minutes.[9][11]
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Capture images of the DAPI channel and the channel corresponding to your secondary antibody.
-
Quantify the mean fluorescence intensity of the H3K4me3 signal within the DAPI-stained nuclear region using image analysis software (e.g., ImageJ/Fiji).
-
Data Presentation: Example Quantitative Data
| Treatment | Average Nuclear H3K4me3 Fluorescence Intensity (A.U.) | Fold Change (vs. Vehicle) |
| Vehicle | 50.2 | 1.0 |
| This compound (1 µM) | 125.8 | 2.5 |
| This compound (5 µM) | 210.5 | 4.2 |
Troubleshooting Guide: Immunofluorescence
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Insufficient blocking; Antibody concentration too high; Autofluorescence. | Increase blocking time or change blocking agent; Titrate primary and secondary antibodies; Include an unstained control to assess autofluorescence.[12][13][14][15] |
| Weak or no signal | Low primary antibody affinity; Inefficient permeabilization; Over-fixation masking the epitope. | Use a validated antibody; Increase permeabilization time or detergent concentration; Try a different fixation method (e.g., methanol fixation).[14][16] |
| Non-specific staining | Primary or secondary antibody cross-reactivity. | Run a secondary antibody-only control; Use pre-adsorbed secondary antibodies.[16][17] |
| Photobleaching | Excessive exposure to excitation light. | Use an anti-fade mounting medium; Minimize exposure time during imaging.[14] |
Advanced Technique: Direct Visualization of this compound
For direct visualization, this compound would need to be chemically modified with a fluorescent tag or a "clickable" handle (e.g., an alkyne or azide group).[18][19][20][21][22] This would allow for direct detection of the molecule within the cell.
Note: This approach requires expertise in medicinal chemistry to synthesize the modified inhibitor and validate that its activity and cell permeability are not compromised. If this is a viable option for your research, the general workflow would be:
-
Synthesize a tagged version of this compound.
-
Treat cells with the tagged inhibitor.
-
Fix and permeabilize the cells.
-
If using a "clickable" handle, perform the click chemistry reaction to attach a fluorophore.[18][19]
-
Image the cells to directly visualize the subcellular localization of the inhibitor.
KDM5B Signaling Pathway
KDM5B is a histone demethylase that primarily targets di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3), marks associated with active gene transcription. By removing these marks, KDM5B generally acts as a transcriptional repressor. It has been implicated in various signaling pathways, including the PI3K/AKT pathway, and plays a role in DNA damage response and cell cycle regulation.[12][23][24][25][26]
Caption: Simplified KDM5B Signaling Pathway and the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. sinobiological.com [sinobiological.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. communities.springernature.com [communities.springernature.com]
- 21. In-cell click labelling of small molecules to determine subcellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for optimal Kdm5B-IN-3 activity
Welcome to the technical support center for Kdm5B-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments using this selective KDM5B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2] KDM5B is an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4), particularly from trimethylated H3K4 (H3K4me3) and dimethylated H3K4 (H3K4me2).[3][4][5] These histone marks are generally associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global and locus-specific H3K4me3 levels, thereby altering gene expression.[3]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against KDM5B is 9.32 μM.
Q3: How should I prepare and store this compound stock solutions?
A3: We recommend preparing a stock solution of this compound in dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] General guidelines for storing small molecule inhibitors in DMSO suggest stability for up to 6 months at -80°C and 1 month at -20°C.[6]
Q4: What is the recommended working concentration of this compound for cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type, assay duration, and specific experimental endpoint. A typical starting point for a new inhibitor is to perform a dose-response experiment. Based on the IC50 of 9.32 μM and concentrations used for similar KDM5 inhibitors, a starting range of 1 µM to 50 µM is recommended.[7][8] It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitor activity observed (e.g., no change in H3K4me3 levels) | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound. Ensure proper storage in single-use aliquots at -80°C. |
| Low cell permeability: The inhibitor may not be efficiently entering the cells. | Increase the incubation time with the inhibitor. Ensure the final DMSO concentration in the culture medium is not inhibitory to your cells (typically ≤ 0.5%). | |
| Suboptimal inhibitor concentration: The concentration used may be too low for your specific cell line or assay. | Perform a dose-response experiment to determine the optimal working concentration. Start with a range from 1 µM to 50 µM. | |
| High KDM5B expression or protein turnover: The target cell line may have very high levels of KDM5B or a rapid turnover rate, requiring higher inhibitor concentrations or more frequent dosing. | Quantify KDM5B protein levels in your cell line by Western blot. Consider using a higher concentration of the inhibitor or a shorter experimental endpoint. | |
| High cytotoxicity observed | Inhibitor concentration is too high: The working concentration exceeds the toxic threshold for the cells. | Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration. Use a concentration well below this for your experiments. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final DMSO concentration is as low as possible, typically below 0.5%. Include a vehicle-only control (DMSO) in all experiments. | |
| Inconsistent or variable results between experiments | Inhibitor stock solution variability: Inconsistent preparation or storage of the inhibitor stock. | Always prepare a large, single batch of stock solution, aliquot it, and store it properly. Use a fresh aliquot for each experiment. |
| Cell culture variability: Differences in cell passage number, confluency, or overall health. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. | |
| Off-target effects suspected | Lack of inhibitor specificity: The observed phenotype may be due to the inhibition of other proteins. | The selectivity profile of this compound is not extensively published. To confirm on-target activity, consider performing a cellular thermal shift assay (CETSA) to verify target engagement. Additionally, using a structurally unrelated KDM5B inhibitor or performing siRNA-mediated knockdown of KDM5B can help validate that the observed phenotype is due to KDM5B inhibition. |
Data Presentation
Table 1: this compound Properties and Handling
| Property | Value/Recommendation |
| Target | Histone Lysine-Specific Demethylase 5B (KDM5B/JARID1B) |
| IC50 | 9.32 μM |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month[6] |
| Recommended Starting Working Concentration Range (Cell-based assays) | 1 µM - 50 µM (must be optimized for specific cell line and assay) |
| Final DMSO Concentration in Media | Should not exceed 0.5% to avoid solvent toxicity |
Experimental Protocols
Protocol 1: Determining Optimal Working Concentration using Western Blot for H3K4me3
This protocol outlines how to determine the effective concentration of this compound by measuring the accumulation of its substrate, H3K4me3.
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Inhibitor Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
For histone analysis, acid extraction is often recommended. Alternatively, whole-cell lysates can be used.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for histones).[3]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[3][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[10]
-
-
Analysis: Quantify the band intensities for H3K4me3 and normalize to the total Histone H3 loading control. The optimal concentration will be the lowest concentration that gives a significant and saturating increase in H3K4me3 levels without causing cytotoxicity.
Protocol 2: In Vitro KDM5B Enzymatic Assay
This protocol provides a general framework for measuring the enzymatic activity of recombinant KDM5B and assessing the inhibitory effect of this compound. A commercial kit is also available for this purpose.[11]
-
Reagents:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
Cofactors: FeSO4, α-ketoglutarate, Ascorbic acid
-
This compound at various concentrations
-
Detection reagents (e.g., AlphaLISA, TR-FRET, or antibody-based detection of the demethylated product)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, FeSO4 (e.g., 50 µM), and Ascorbic acid (e.g., 2 mM).
-
Add the recombinant KDM5B enzyme to the reaction mixture.
-
Add this compound at a range of concentrations to the appropriate wells of a microplate. Include a no-inhibitor control.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me3 peptide substrate and α-ketoglutarate (e.g., 100 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The optimal time should be determined to be within the linear range of the reaction.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Detect the amount of demethylated product formed using your chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: KDM5B signaling and inhibition workflow.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for low inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pelagobio.com [pelagobio.com]
Technical Support Center: Troubleshooting Variability in Kdm5B-IN-3 Experimental Replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Kdm5B-IN-3, an inhibitor of the histone lysine-specific demethylase 5B (KDM5B/JARID1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the histone demethylase KDM5B, also known as JARID1B. KDM5B is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound prevents the demethylation of H3K4, leading to an increase in H3K4 methylation and subsequent changes in gene expression. The primary application of this compound has been in gastric cancer research[1][2][3]. KDM5B inhibitors, in general, work by competing with the enzyme's cofactor, α-ketoglutarate, or by chelating the iron (II) ion in the active site, which is essential for its catalytic activity[4][5].
Q2: What is the reported IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 9.32 μM for KDM5B[1][2][3]. It is important to note that this value is determined through in vitro biochemical assays and the effective concentration in cell-based assays may vary depending on the cell type, experimental conditions, and assay endpoint.
Q3: What are the common sources of variability in experiments with this compound?
Variability in experiments using this compound can arise from several factors, including:
-
Compound Handling: Inconsistent preparation of stock solutions, improper storage, and multiple freeze-thaw cycles can lead to degradation or precipitation of the inhibitor.
-
Cell Culture Conditions: Variations in cell density, passage number, growth phase, and media composition can significantly impact cellular response to the inhibitor.
-
Assay Protocol: Differences in incubation times, reagent concentrations, and detection methods can all contribute to replicate variability.
-
Batch-to-Batch Variability: The purity and activity of this compound can vary between different synthesis batches.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other enzymes, leading to confounding results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to variability in experimental replicates.
Problem 1: Inconsistent IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic and phenotypic drift. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures will respond differently to treatment. |
| Compound Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Assay Incubation Time | Optimize and standardize the incubation time with this compound. A time-course experiment is recommended to determine the optimal treatment duration. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments to minimize variability. |
Problem 2: High variability between technical replicates within the same experiment.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, media, and the inhibitor. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Compound Mixing | After adding this compound to the wells, ensure proper mixing by gently swirling the plate or using a plate shaker. |
| Cell Clumping | Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and growth. |
Problem 3: No observable effect or weaker than expected effect of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response curve to determine the optimal concentration for your cell line and assay. |
| Compound Degradation | Purchase this compound from a reputable supplier and handle it according to the manufacturer's instructions. If degradation is suspected, use a fresh vial. |
| Low KDM5B Expression | Confirm that your cell line expresses KDM5B at a sufficient level. You can check this by Western blot or RT-qPCR. |
| Cellular Efflux | Some cell lines may actively pump out small molecule inhibitors. Consider using an efflux pump inhibitor as a control experiment. |
Data Presentation
Table 1: Comparison of IC50 Values for Various KDM5B Inhibitors
| Inhibitor | KDM5B IC50 (nM) | Notes |
| This compound | 9320 | Investigated in gastric cancer. |
| KDM5-C49 | 160 | Potent and selective KDM5 inhibitor. |
| KDOAM-25 | 19 | Highly selective KDM5 inhibitor. |
| GSK467 | 26 | Cell-penetrant and selective KDM5B inhibitor. |
| KDM5B-IN-4 | 25 | Downregulates PI3K/AKT pathway. |
| TK-129 | 44 | Orally active and has cardioprotective effects. |
| KDM5A-IN-1 | 56 | Pan-KDM5 inhibitor. |
| KDM4-IN-2 | 7 (Ki) | Dual KDM4/KDM5 inhibitor. |
| 2,4-PDCA | 3000 | In vitro inhibitor. |
| GSK-J1 | 550 | KDM5 inhibitor. |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or vehicle control for the optimized duration.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known KDM5B target genes. Analyze the enrichment of H3K4me3 relative to the input and IgG controls.
Visualizations
Caption: KDM5B signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Stimulates SUMOylation-Dependent Stabilization of KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KDM5B Inhibitors: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various KDM5 inhibitors, with a focus on KDM5B. We present quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the selection and application of these pharmacological tools.
Quantitative Efficacy of KDM5 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several prominent KDM5 inhibitors against KDM5 family members. It is important to note that a publicly available, specific IC50 value for a compound explicitly named "Kdm5B-IN-3" could not be identified in the reviewed literature. The table therefore focuses on other well-characterized inhibitors.
| Inhibitor | KDM5A (IC50, nM) | KDM5B (IC50, nM) | KDM5C (IC50, nM) | KDM5D (IC50, nM) | Reference(s) |
| CPI-455 | 10 | - | - | - | [1] |
| KDOAM-25 | 71 | 19 | 69 | 69 | [2] |
| JIB-04 | 230 (JARID1A) | - | 1100 (JMJD2C) | 290 (JMJD2D) | [2] |
| KDM5-C49 | 40 | 160 | 100 | - | [2] |
| KDM5-C70 | - | - | - | - | [2] |
| GSK-J1 | - | ~40-fold less active than on KDM6B | ~12-fold less active than on KDM6B | - | [3] |
| GSK467 | - | - | <10,000 (cellular IC50) | - | [4] |
| Compound 33 | 13 | 2 | - | - | [5][6] |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme construct used. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two key assays used to characterize KDM5 inhibitors.
Biochemical Potency Assessment: AlphaScreen Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based method used to measure the inhibition of KDM5 demethylase activity in a high-throughput format.
Principle: A biotinylated histone H3 peptide substrate (e.g., H3K4me3) is incubated with the KDM5 enzyme. Donor beads coated with streptavidin bind to the biotinylated peptide. Acceptor beads coated with a specific antibody that recognizes the demethylated product (e.g., H3K4me2/me1) are then added. In the absence of an inhibitor, the enzyme demethylates the substrate, bringing the donor and acceptor beads into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal. Inhibitors of the enzyme will prevent this interaction, leading to a decrease in the signal.[7][8]
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, combine the KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to occur.
-
Detection: Add a mixture of streptavidin-coated donor beads and protein A-coated acceptor beads pre-incubated with an antibody specific for the demethylated product (H3K4me1/2).
-
Signal Reading: Incubate the plate in the dark for a further period (e.g., 60 minutes) to allow for bead-antibody-peptide binding. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration against the percentage of inhibition.
Cellular Target Engagement: Western Blot for H3K4me3
Western blotting is a fundamental technique to assess the effect of KDM5 inhibitors on the levels of histone H3 lysine 4 trimethylation (H3K4me3) within cells. An increase in global H3K4me3 levels is indicative of KDM5 inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) and treat with the KDM5 inhibitor at various concentrations for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method. This enriches for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the small size of histones, a higher percentage acrylamide gel (e.g., 15%) is recommended for better resolution.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3. A primary antibody against a total histone (e.g., Histone H3) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal to determine the relative change in H3K4me3 levels upon inhibitor treatment.[1][9]
Visualizing the Mechanism and Workflow
KDM5B Signaling Pathway in Cancer
KDM5B has been shown to play a significant role in cancer progression through its interaction with various signaling pathways, including the PI3K/AKT pathway. KDM5B can regulate the transcription of key components of this pathway, thereby influencing cell proliferation, survival, and drug resistance.
Caption: KDM5B-PI3K/AKT signaling pathway in cancer.
Experimental Workflow for KDM5 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel KDM5 inhibitor.
Caption: A typical workflow for KDM5 inhibitor evaluation.
Logical Comparison of KDM5 Inhibitor Attributes
This diagram provides a logical framework for comparing different KDM5 inhibitors based on key attributes.
Caption: Logical framework for KDM5 inhibitor comparison.
References
- 1. uniprot.org [uniprot.org]
- 2. Design, synthesis, and biological evaluation of KDM5B degraders against hematologic malignancy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design and discovery of potent and selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
Kdm5B-IN-3: A Comparative Analysis of its Selectivity for the Histone Demethylase KDM5B
For researchers in epigenetics and drug discovery, the selective inhibition of histone demethylases is a critical aspect of developing targeted therapies. This guide provides a comparative analysis of Kdm5B-IN-3, a pyrazole derivative identified as an inhibitor of the H3K4me3/me2 demethylase KDM5B, also known as JARID1B. We present available data on its selectivity for KDM5B over other histone demethylases and detail the experimental protocols used for its validation.
Overview of this compound
This compound (also referred to as compound 5 in its discovery publication) is a small molecule inhibitor of KDM5B with a reported half-maximal inhibitory concentration (IC50) of 9.32 μM.[1] Its discovery through a structure-based virtual screening and subsequent biochemical validation has positioned it as a starting point for the development of more potent and selective KDM5B inhibitors for potential therapeutic applications, particularly in gastric cancer.[1]
Comparative Selectivity Profile
The initial characterization of this compound focused on its activity against KDM5B. While comprehensive screening against a broad panel of other KDM subfamilies was not detailed in the primary publication, the study did lead to the rapid development of an optimized analog, compound 27ab , which exhibits significantly improved potency.
For a relevant comparison, the table below includes the IC50 value for this compound against KDM5B and highlights the potency of its optimized derivative, 27ab . It is important to note that the selectivity of this compound against other KDM families has not been extensively published. The improved potency of 27ab suggests that the pyrazole scaffold is a promising starting point for developing selective inhibitors.
| Compound | Target KDM | IC50 (μM) |
| This compound (Compound 5) | KDM5B | 9.32 |
| Compound 27ab | KDM5B | 0.0244 |
Data sourced from Zhao et al., European Journal of Medicinal Chemistry, 2020.[1]
Experimental Methodologies
The inhibitory activity of this compound and its analogs was determined using a biochemical assay that measures the enzymatic activity of KDM5B. The general workflow for such an assay is outlined below.
In Vitro KDM5B Inhibition Assay Protocol
This protocol describes a typical formaldehyde dehydrogenase (FDH)-coupled assay used to measure the activity of KDM5B and the inhibitory potential of compounds like this compound.
-
Enzyme and Substrate Preparation:
-
Recombinant human KDM5B catalytic domain (residues 1-769) is expressed and purified.
-
A synthetic peptide corresponding to the N-terminal tail of histone H3 trimethylated at lysine 4 (H3K4me3) is used as the substrate.
-
-
Reaction Mixture Preparation:
-
The assay is performed in a buffer solution containing HEPES, FeSO4, α-ketoglutarate (α-KG), and ascorbate.
-
The KDM5B enzyme is pre-incubated with the inhibitor (this compound) at various concentrations.
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of the H3K4me3 peptide substrate.
-
The demethylation reaction catalyzed by KDM5B produces formaldehyde as a byproduct.
-
-
Detection of Formaldehyde:
-
The amount of formaldehyde produced is quantified using a coupled enzyme reaction with formaldehyde dehydrogenase (FDH).
-
FDH catalyzes the oxidation of formaldehyde, which is coupled to the reduction of NAD+ to NADH.
-
The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the change in absorbance over time.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Context
KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription. By demethylating H3K4me3 and H3K4me2 at promoter regions, KDM5B acts as a transcriptional repressor. Inhibition of KDM5B is expected to lead to an increase in H3K4 methylation, thereby reactivating the expression of silenced genes, such as tumor suppressors.
Conclusion
This compound serves as a foundational tool compound for probing the function of KDM5B. While its potency and selectivity are moderate, it has paved the way for the development of significantly more potent inhibitors like compound 27ab . Further studies are required to fully elucidate the selectivity profile of this compound across the entire KDM family and other related enzymes. The provided experimental framework offers a basis for how such validation studies are typically conducted, enabling researchers to comparatively assess novel inhibitors in this class.
References
KDM5B Inhibitor KDOAM-25: A Comparative Guide on Cross-Reactivity with Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of KDOAM-25, a potent inhibitor of the KDM5 family of histone demethylases. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and designing experiments for its application in epigenetic research and drug discovery.
Introduction to KDOAM-25
KDOAM-25 is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone lysine demethylase 5 (KDM5) family.[1][2][3] The KDM5 enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are responsible for the demethylation of di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription.[3] By inhibiting KDM5 enzymes, KDOAM-25 leads to an increase in global H3K4 methylation, which can impact gene expression and cellular processes such as proliferation.[1][2] KDOAM-25 has been identified as a highly selective inhibitor for the KDM5 subfamily.[3]
Cross-Reactivity Profile of KDOAM-25
The selectivity of a chemical probe is crucial for accurately interpreting experimental results. The following table summarizes the in vitro inhibitory activity of KDOAM-25 against various histone demethylase subfamilies. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Histone Demethylase | Target | IC50 (nM) | Reference |
| KDM5 Family | KDM5A | 71 | [1][2] |
| KDM5B | 19 | [1][2] | |
| KDM5C | 69 | [1][2] | |
| KDM5D | 69 | [1][2] | |
| Other JmjC KDMs & 2-OG Oxygenases | Various | > 4800 | [3][4] |
As the data indicates, KDOAM-25 is a potent inhibitor of all four members of the KDM5 family, with the highest potency observed for KDM5B.[1][2] Importantly, it displays high selectivity, with no significant inhibition of other JmjC histone demethylase subfamilies or other 2-oxoglutarate (2-OG) dependent oxygenases at concentrations up to 4.8 µM.[3][4] This high degree of selectivity makes KDOAM-25 a valuable tool for studying the specific biological functions of the KDM5 family.
Experimental Methodologies
The determination of the cross-reactivity profile of KDM5B inhibitors like KDOAM-25 relies on robust and sensitive experimental assays. Below are detailed protocols for two commonly employed methods: a biochemical assay for determining inhibitory activity and a cellular assay for assessing target engagement.
Biochemical Selectivity Assay: AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the inhibition of histone demethylase activity in a high-throughput format.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the KDM enzyme. A specific antibody that recognizes the demethylated product is used in conjunction with donor and acceptor beads. When the demethylated product is present, the antibody brings the donor and acceptor beads into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal. An inhibitor will prevent the demethylation of the substrate, leading to a decrease in the luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Reconstitute recombinant histone demethylase enzymes in assay buffer.
-
Prepare a stock solution of the biotinylated H3K4me3 peptide substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., KDOAM-25) in assay buffer.
-
Prepare a solution of co-factors (Fe(II) and 2-oxoglutarate) in assay buffer.
-
Prepare a detection mixture containing the anti-H3K4me2 antibody, streptavidin-coated donor beads, and protein A-conjugated acceptor beads in a specific AlphaScreen buffer.
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the test inhibitor at various concentrations.
-
Add the histone demethylase enzyme to each well.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and co-factors.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection mixture.
-
Incubate the plate in the dark at room temperature to allow for bead-antibody binding.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound interacts with its intended target protein within a cellular context.[5][6]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the inhibitor and then subjected to a heat gradient. The soluble fraction of the target protein at different temperatures is then quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[5][6]
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor (e.g., KDOAM-25) at various concentrations or a vehicle control (DMSO) for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a defined time (e.g., 3 minutes).
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (e.g., KDM5B) in the soluble fraction using a specific and sensitive method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
AlphaLISA/HTRF: Use specific antibody pairs in a homogeneous immunoassay format for higher throughput.
-
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Visualizing Cross-Reactivity and Experimental Workflow
To further illustrate the cross-reactivity profile of KDOAM-25 and the experimental workflow for its characterization, the following diagrams were generated using Graphviz.
Caption: KDOAM-25 selectivity profile against histone demethylase families.
Caption: Workflow for assessing histone demethylase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. biorxiv.org [biorxiv.org]
Comparative Analysis of KDM5B Inhibitors: Kdm5B-IN-3 vs. KDM5-C49
A Guide for Researchers in Epigenetics and Drug Discovery
The lysine-specific demethylase 5B (KDM5B), a member of the JARID1 family of histone demethylases, has emerged as a significant target in oncology due to its role in transcriptional regulation and its frequent overexpression in various cancers. KDM5B specifically removes di- and tri-methylation from histone H3 at lysine 4 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[1][2] Inhibition of KDM5B is a promising therapeutic strategy to reactivate tumor suppressor genes and inhibit cancer cell proliferation. This guide provides a comparative analysis of two notable KDM5B inhibitors, Kdm5B-IN-3 and KDM5-C49, to aid researchers in selecting the appropriate tool compound for their studies.
Biochemical Performance and Specificity
A critical aspect of a chemical probe is its potency and selectivity. The following table summarizes the in vitro inhibitory activities of this compound and KDM5-C49 against KDM5B and other related histone demethylases.
| Inhibitor | Target | IC50 | Selectivity Notes |
| This compound | KDM5B | 9.32 µM | Data on broader selectivity against other KDM families is limited. |
| KDM5-C49 | KDM5A | 40 nM | Potent inhibitor of KDM5 family members. |
| KDM5B | 160 nM | Exhibits cross-reactivity with KDM4 and KDM6 families.[3] | |
| KDM5C | 100 nM | 25-100 fold selectivity for KDM5B over KDM6B.[1] |
Table 1: In Vitro Inhibitory Potency of this compound and KDM5-C49.
Mechanism of Action
Both this compound and KDM5-C49 are believed to function as competitive inhibitors of the 2-oxoglutarate (2-OG) cofactor, a common mechanism for inhibitors of JmjC domain-containing histone demethylases. They likely chelate the active site Fe(II) ion, which is essential for the catalytic activity of KDM5B.
Cellular Activity and Effects on Signaling Pathways
Inhibition of KDM5B in cancer cells leads to an increase in global H3K4me3 levels, resulting in altered gene expression and subsequent phenotypic changes. The cell-permeable derivative of KDM5-C49, KDM5-C70, has been shown to induce a genome-wide elevation of H3K4me3 levels and has an antiproliferative effect in myeloma cells.[1]
KDM5B has been implicated in the regulation of several key oncogenic signaling pathways. Inhibition of KDM5B is expected to modulate these pathways, offering potential therapeutic benefits.
-
PI3K/AKT Pathway: KDM5B is essential for the hyperactivation of PI3K/AKT signaling in prostate cancer.[4][5] It directly binds to the PIK3CA promoter. Knockout of KDM5B leads to a reduction in P110α and PIP3 levels, decreased proliferation of human prostate cancer cells, and abrogation of AKT signaling hyperactivation.[4][6]
-
Wnt/β-catenin Pathway: KDM5B has been shown to activate the Wnt/β-catenin pathway, promoting epithelial-mesenchymal transition (EMT) and metastasis in squamous cell carcinoma of the head and neck.[7] Inhibition of this pathway could be a consequence of KDM5B inhibition.
-
TGFβ Signaling: Gene expression profiling of cells treated with the KDM5-C49 derivative, KDM5-C70, showed an enrichment in genes related to the TGFβ signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KDM5B promotes metastasis and epithelial-mesenchymal transition via Wnt/β-catenin pathway in squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
KDM5B Inhibition: A Comparative Guide to the Anti-Tumor Effects of Kdm5B-IN-3
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Kdm5B-IN-3's performance against other KDM5B inhibitors, supported by experimental data and detailed protocols.
The lysine-specific demethylase 5B (KDM5B), an epigenetic modulator often found overexpressed in various cancers, has emerged as a promising therapeutic target. Its inhibition can reactivate tumor suppressor genes and impede cancer progression. This guide provides a comprehensive comparison of the anti-tumor effects of a novel pyrazole derivative, this compound, alongside other known KDM5B inhibitors, presenting key experimental data and methodologies to inform research and development efforts in oncology.
Performance Comparison of KDM5B Inhibitors
This compound is a recently identified inhibitor of KDM5B with a half-maximal inhibitory concentration (IC50) of 9.32 μM.[1][2] Its anti-tumor potential has been initially explored in gastric cancer models. To provide a broader context for its efficacy, this section compares this compound with other well-characterized KDM5B inhibitors, KDOAM-25 and CPI-455.
| Inhibitor | Target | IC50 (KDM5B) | Cancer Models Studied | Key Anti-Tumor Effects |
| This compound | KDM5B | 9.32 μM[1] | Gastric Cancer[1] | Inhibition of cell proliferation and migration.[1] |
| KDOAM-25 | KDM5A/B/C/D | < 100 nM[3] | Multiple Myeloma,[3][4] Uveal Melanoma[5] | Induces cell cycle arrest, inhibits cell proliferation, and overcomes MEK inhibitor resistance.[3][5] |
| CPI-455 | Pan-KDM5 | 3 nM[6] | Breast Cancer, various cancer cell lines[7][8] | Increases global H3K4 trimethylation, reduces the number of drug-tolerant persister cells, and enhances the efficacy of chemotherapy.[7][8] |
Table 1: Comparative analysis of this compound and other KDM5B inhibitors. This table summarizes the biochemical potency and observed anti-tumor activities of selected KDM5B inhibitors across different cancer types.
KDM5B Signaling Pathway and Inhibition
KDM5B primarily functions by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By demethylating H3K4, KDM5B represses the expression of tumor suppressor genes, thereby promoting cancer cell proliferation and survival. The introduction of a KDM5B inhibitor, such as this compound, blocks this enzymatic activity, leading to an accumulation of H3K4 methylation at target gene promoters and subsequent re-expression of tumor suppressor proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KDM5B Inhibitors: Kdm5B-IN-3 vs. 2,4-PDCA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular performance of the KDM5B inhibitor, Kdm5B-IN-3, against the well-established inhibitor scaffold, 2,4-pyridinedicarboxylic acid (2,4-PDCA), and its analogs. The information presented is supported by experimental data from publicly available research to assist in the selection of appropriate chemical probes for studying KDM5B biology and for drug discovery efforts.
Introduction to KDM5B and its Inhibitors
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). As H3K4me3 is a key epigenetic mark associated with active gene transcription, KDM5B predominantly acts as a transcriptional repressor. Dysregulation of KDM5B has been implicated in various cancers, making it an attractive therapeutic target.
The development of small molecule inhibitors targeting KDM5B is an active area of research. Among the identified inhibitors are this compound and compounds based on the 2,4-PDCA scaffold. 2,4-PDCA itself is a broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, including the KDM family. Its analogs, such as KDM5-C49 and KDOAM-25, have been developed to improve potency and selectivity.
Biochemical Performance: Potency and Selectivity
The inhibitory activity of this compound and 2,4-PDCA analogs against KDM5B has been evaluated using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating a more potent inhibitor.
| Inhibitor | KDM5B IC50 | Selectivity Profile |
| This compound | 9.32 µM | Information on selectivity is limited in publicly available data. |
| 2,4-PDCA | ~3 µM[1] | Low selectivity; also inhibits other KDM subfamilies such as KDM4 and KDM6[2][3]. |
| KDM5-C49 | 160 nM | Low selectivity; inhibits KDM4 and KDM6 families[2][3]. |
| KDOAM-25 | 19 nM | High selectivity for the KDM5 family over other KDM subfamilies[4][5]. |
Key Findings:
-
The 2,4-PDCA analog, KDOAM-25 , demonstrates the highest potency against KDM5B with an IC50 in the low nanomolar range.
-
This compound is a micromolar inhibitor of KDM5B.
-
While 2,4-PDCA and its analog KDM5-C49 show reasonable potency, they suffer from a lack of selectivity, which can lead to off-target effects in cellular and in vivo studies.
-
KDOAM-25 emerges as a superior biochemical probe due to its combination of high potency and selectivity for the KDM5 family.
Cellular Performance: Activity and Effects
Evaluating the performance of inhibitors in a cellular context is crucial to understand their potential as research tools or therapeutic agents. Key parameters include the ability to engage the target in cells, affect downstream signaling, and impact cell viability.
| Inhibitor | Cellular Activity (EC50/IC50) | Effect on Cellular H3K4me3 Levels |
| This compound | Data not available in public sources. | Data not available in public sources. |
| 2,4-PDCA | Data not available in public sources. | Can inhibit the decrease of H3K4me3 in cells overexpressing KDM5B[6]. |
| KDM5-C49 (KDM5-C70, a cell-permeable derivative) | Antiproliferative effects in myeloma and breast cancer cells[2][7]. | Increases cellular H3K4me3 levels[7][8]. |
| KDOAM-25 | EC50 of ~50 µM in a KDM5B overexpression system. IC50 of ~30 µM for reducing viability of MM1S myeloma cells[4][5]. | Increases global H3K4me3 levels at transcriptional start sites[4][5]. |
Key Findings:
-
KDOAM-25 has demonstrated cellular activity, leading to an increase in the KDM5B substrate (H3K4me3) and a reduction in cancer cell viability.
-
The cell-permeable derivative of KDM5-C49 , KDM5-C70, also shows antiproliferative effects and target engagement in cells.
-
There is a significant lack of publicly available data on the cellular activity of This compound and 2,4-PDCA , which limits their direct comparison with the more characterized analogs.
KDM5B Signaling Pathways
KDM5B has been shown to play a significant role in major signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways is essential for interpreting the effects of KDM5B inhibitors.
Caption: KDM5B signaling pathways involved in cancer.
KDM5B promotes cancer progression through at least two key mechanisms:
-
PI3K/AKT Pathway Activation: KDM5B can increase the transcription and protein stability of the p110α catalytic subunit of PI3K, leading to the activation of the pro-survival AKT signaling pathway[9].
-
p53 Pathway Repression: Loss of KDM5B has been shown to activate the p53 tumor suppressor pathway, suggesting that KDM5B normally functions to repress p53 signaling[10][11].
Experimental Workflows and Protocols
To aid researchers in their experimental design, we provide a generalized workflow for comparing KDM5B inhibitors and detailed protocols for key assays.
References
- 1. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. embopress.org [embopress.org]
- 7. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance. | Broad Institute [broadinstitute.org]
- 11. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
KDM5B-IN-3 Versus Pan-KDM Inhibitors: A Comparative Analysis for Researchers
In the landscape of epigenetic drug discovery, inhibitors of lysine demethylases (KDMs) represent a promising class of therapeutics. A key consideration for researchers is the choice between a selective inhibitor targeting a specific KDM, such as KDM5B, and a pan-KDM inhibitor that targets multiple KDM subfamilies. This guide provides a detailed comparison of KDM5B-IN-3, a putative KDM5B inhibitor, with well-characterized pan-KDM inhibitors, offering insights into their biochemical potency, selectivity, and cellular mechanisms to aid in experimental design and drug development.
Biochemical Potency and Selectivity: A Quantitative Comparison
The efficacy of an inhibitor is primarily defined by its potency (as measured by IC50 values) and its selectivity across different enzymes. This compound has been identified as an inhibitor of KDM5B with an IC50 of 9.32 µM[1][2][3]. To contextualize this, we compare its potency with that of other selective KDM5B inhibitors and broad-spectrum pan-KDM inhibitors.
Pan-KDM inhibitors, such as JIB-04 and IOX1, are designed to inhibit multiple KDM subfamilies. JIB-04, for instance, demonstrates broad activity across the JARID1 (KDM5) and JMJD2 (KDM4) families with IC50 values in the nanomolar range[4]. Similarly, IOX1 inhibits a range of 2-oxoglutarate (2OG) oxygenases, including multiple KDM subfamilies[5]. In contrast, selective inhibitors like KDOAM-25 and GSK467 show high potency for KDM5B, with significantly less activity against other KDM subfamilies, highlighting a more targeted approach[6][7].
The table below summarizes the inhibitory concentrations (IC50) of this compound alongside other selective and pan-KDM inhibitors against various KDM subfamilies. This data is crucial for selecting the appropriate tool compound for specific research questions. Data for this compound against other KDM subfamilies is not publicly available, underscoring its status as a less-characterized compound.
| Inhibitor | Class | KDM5B IC50 (nM) | KDM5A IC50 (nM) | KDM5C IC50 (nM) | KDM4A IC50 (nM) | KDM4C IC50 (nM) | KDM6B IC50 (nM) |
| This compound | Selective KDM5B | 9320[1][2][3] | N/A | N/A | N/A | N/A | N/A |
| KDOAM-25 | Selective KDM5 | 19[8] | 71[8] | 69[8] | >10,000 | 4800 | >10,000 |
| TK-129 | Selective KDM5B | 44[8] | N/A | N/A | N/A | N/A | N/A |
| GSK467 | Selective KDM5B | 26[6] | N/A | N/A | N/A | ~4680 (180-fold selective)[6][9] | >10,000 |
| CPI-455 | Pan-KDM5 | Similar to KDM5A[10] | 10[10] | Similar to KDM5A[10] | ~2000 (200-fold selective)[11] | N/A | No measurable inhibition[11] |
| JIB-04 | Pan-KDM | 230 (JARID1A)[12] | 230 (JARID1A)[12] | 1100 (JMJD2C) | 445 (JMJD2A) | 1100 (JMJD2C) | 855 (JMJD3) |
| IOX1 | Pan-KDM | N/A | 170 (JMJD1A) | 600 (JMJD2C) | N/A | 600 | 1400 |
N/A: Data not publicly available. Note: Different assays and conditions can lead to variations in IC50 values.
Mechanism of Action: Targeting Histone Demethylation
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. These enzymes catalyze the removal of methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. KDM5B specifically demethylates H3K4me3 and H3K4me2. This process requires Fe(II) and α-ketoglutarate as cofactors. Most KDM inhibitors, including both selective and pan-inhibitors, function by competing with the α-ketoglutarate cofactor for binding to the active site of the enzyme, thereby preventing the demethylation reaction.
Caption: Mechanism of KDM5B action and inhibition.
Impact on Cellular Signaling Pathways
The choice between a selective and a pan-KDM inhibitor often depends on the desired biological outcome. Selective inhibition of KDM5B allows for the specific interrogation of its role in cellular processes, while pan-KDM inhibition can induce broader effects by targeting multiple pathways simultaneously.
KDM5B-Selective Inhibition: Inhibition of KDM5B has been shown to impact several key signaling pathways. Notably, KDM5B is implicated in the regulation of the PI3K/AKT pathway , which is crucial for cell proliferation and survival. Studies have demonstrated that loss of KDM5B can impair the hyperactivation of PI3K/AKT signaling in cancer cells[13]. Additionally, KDM5B has been linked to the repression of tumor suppressor genes, and its inhibition can lead to their re-expression[14].
Caption: Simplified signaling pathway affected by KDM5B inhibition.
Pan-KDM Inhibition: Pan-KDM inhibitors like JIB-04 have been shown to affect a wider array of signaling pathways due to their broad target profile. Research indicates that JIB-04 can modulate the Wnt/β-catenin signaling pathway in colorectal cancer and the PI3K/AKT pathway in hepatocellular carcinoma[4][15]. IOX1 has also been demonstrated to suppress Wnt target gene transcription by inhibiting KDM3 enzymes[16]. This broad activity can be advantageous for achieving a potent anti-cancer effect but may also lead to more off-target effects compared to a selective inhibitor.
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is paramount. Below are generalized protocols for common assays used in the characterization of KDM inhibitors.
Experimental Workflow: KDM Inhibitor Profiling
Caption: General workflow for KDM inhibitor characterization.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KDM Activity
This protocol is a generalized method for determining the IC50 of inhibitors against JmjC-containing KDMs and is adaptable for KDM5B[17].
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20.
- Enzyme: Recombinant KDM5B diluted in assay buffer to the desired concentration (e.g., 2 nM).
- Substrate: Biotinylated histone H3 peptide containing the target methylated lysine (e.g., H3K4me3) at a concentration near the Km value.
- Cofactors: L-ascorbic acid (100 µM), (NH4)2Fe(SO4)2·6H2O (2 µM), and α-ketoglutarate (at Km concentration).
- Inhibitor: Serial dilutions of the test compound (e.g., this compound) in DMSO, then diluted in assay buffer.
- Detection Reagents: Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K4me2) and Streptavidin-conjugated acceptor fluorophore (e.g., ULight™-Streptavidin).
2. Assay Procedure (384-well plate format): a. Add 5 µL of the inhibitor solution or vehicle (DMSO) to the wells. b. Add 5 µL of the KDM5B enzyme solution. c. Incubate for 15 minutes at room temperature. d. Initiate the demethylation reaction by adding 5 µL of the substrate and cofactor mix. e. Incubate for a defined period (e.g., 60 minutes) at room temperature. f. Stop the reaction by adding EDTA. g. Add 5 µL of the detection reagent mix. h. Incubate for 60 minutes at room temperature, protected from light.
3. Data Acquisition and Analysis: a. Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 615 nm for the europium donor). b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KDM Activity
This is another common bead-based assay for measuring KDM activity[12][15][18].
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.
- Enzyme, Substrate, Cofactors, and Inhibitor: Prepared similarly to the TR-FRET assay.
- Detection Reagents: Streptavidin-coated Donor beads and anti-demethylated histone antibody-conjugated Acceptor beads.
2. Assay Procedure (384-well plate format): a. Add inhibitor solution or vehicle to the wells. b. Add the KDM5B enzyme solution. c. Add the substrate and cofactor mix to start the reaction. d. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. e. Stop the reaction by adding the Acceptor beads and the biotin-binding protein (if not already on the donor bead). f. Incubate for 60 minutes at room temperature in the dark. g. Add the Streptavidin-coated Donor beads. h. Incubate for 30-60 minutes at room temperature in the dark.
3. Data Acquisition and Analysis: a. Read the plate on an AlphaScreen-capable plate reader. b. Plot the AlphaLISA signal against the logarithm of the inhibitor concentration. c. Calculate the IC50 value using a suitable curve-fitting model.
Conclusion
The choice between this compound (or a similar selective KDM5B inhibitor) and a pan-KDM inhibitor is highly dependent on the research objective.
-
This compound and other selective inhibitors are ideal tools for dissecting the specific functions of KDM5B in biological processes like cell cycle regulation and the PI3K/AKT signaling pathway. Their targeted nature minimizes confounding effects from the inhibition of other KDMs, leading to more precise mechanistic insights. However, the currently available data on this compound is limited, and more potent and better-characterized selective inhibitors like KDOAM-25 or GSK467 may be more suitable for in-depth studies.
-
Pan-KDM inhibitors such as JIB-04 and IOX1 offer a broader epigenetic impact, which can be beneficial in therapeutic contexts where targeting multiple oncogenic pathways is desirable. Their potent, multi-family inhibition can lead to stronger anti-proliferative effects but may also come with a higher risk of off-target effects and cellular toxicity.
For researchers aiming to validate KDM5B as a therapeutic target or to understand its specific role in a given signaling pathway, a well-characterized selective inhibitor is the preferred choice. For broader, exploratory studies on the effects of widespread KDM inhibition in a disease model, a pan-KDM inhibitor may be more appropriate. As with any chemical probe, careful validation and consideration of its selectivity profile are essential for the robust interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of KDM5B Inhibition: A Comparative Guide to Kdm5B-IN-3 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for interrogating the function of the histone demethylase KDM5B: the small molecule inhibitor Kdm5B-IN-3 and siRNA-mediated knockdown. Understanding the nuances, strengths, and limitations of each approach is critical for the accurate interpretation of experimental data and for advancing drug discovery programs targeting this important epigenetic regulator.
While direct comparative experimental data for the specific inhibitor this compound versus siRNA is not extensively available in the public domain, this guide leverages data from studies on other potent KDM5B inhibitors to provide a representative comparison. Both chemical inhibition and genetic knockdown aim to abrogate KDM5B function, leading to an increase in its primary substrate, histone H3 lysine 4 trimethylation (H3K4me3), and subsequent alterations in gene expression and cellular phenotypes.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (and other KDM5B Inhibitors) | KDM5B siRNA Knockdown |
| Mechanism of Action | Reversible or irreversible binding to the catalytic JmjC domain of the KDM5B protein, inhibiting its demethylase activity. | Post-transcriptional gene silencing through mRNA degradation, leading to reduced KDM5B protein expression. |
| Primary On-Target Effect | Increased global and gene-specific H3K4me3 levels due to inhibition of demethylation.[1][2] | Increased global and gene-specific H3K4me3 levels due to the absence of the KDM5B enzyme.[1][2][3] |
| Speed of Onset | Rapid, often within hours of treatment. | Slower, typically requiring 24-72 hours for significant protein depletion. |
| Duration of Effect | Dependent on compound half-life and dosing schedule. Effects are generally reversible upon withdrawal. | Can be transient or stable depending on the delivery method (siRNA vs. shRNA). Effects can last for several days. |
| Off-Target Concerns | Potential for cross-reactivity with other histone demethylases or unrelated proteins. | "Seed sequence" mediated off-target gene silencing. |
| Applications | Validating the therapeutic potential of targeting the KDM5B catalytic activity; dose-response studies. | Validating KDM5B as a target; studying the effects of long-term protein loss. |
On-Target Effects: A Head-to-Head Comparison
The primary on-target effect of both this compound and siRNA knockdown is the increase in H3K4me3 levels. This is a direct consequence of inhibiting or reducing the enzyme responsible for removing this activating histone mark.
| Parameter | KDM5B Inhibitor (Representative Data) | KDM5B siRNA Knockdown (Representative Data) |
| Global H3K4me3 Levels | Significant increase observed by Western blot.[2] | Significant increase observed by Western blot.[2] |
| H3K4me3 at KDM5B Target Genes | Increased H3K4me3 occupancy at the promoters and gene bodies of KDM5B target genes, as shown by ChIP-seq. | Increased H3K4me3 occupancy at the promoters and gene bodies of KDM5B target genes, as confirmed by ChIP-seq.[3] |
| Specificity | Pan-KDM5 inhibitors may affect other KDM5 family members. The specificity profile of this compound requires further characterization. | Specific to KDM5B mRNA, but potential for off-target effects on other genes with similar seed sequences. |
Downstream Consequences: Gene Expression and Cellular Phenotype
Inhibition or depletion of KDM5B leads to a cascade of downstream events, primarily driven by the altered epigenetic landscape and subsequent changes in gene transcription.
| Outcome | KDM5B Inhibitor | KDM5B siRNA Knockdown |
| Gene Expression | Upregulation of genes previously repressed by KDM5B, often involved in immune response and cell differentiation.[4] | Upregulation of KDM5B target genes. In some contexts, surprisingly, a majority of significantly regulated genes show decreased expression.[3] |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines. | Inhibition of proliferation in sensitive cell lines, but can also lead to increased proliferation in resistant lines.[5] |
| Cell Cycle | Can induce cell cycle arrest. | Can induce G1/S phase arrest in some cell types. |
| Apoptosis | Can induce apoptosis in cancer cells. | Induces apoptosis in certain leukemia cell lines.[6] |
| Differentiation | Can promote cellular differentiation. | Promotes differentiation of stem cells into various lineages.[1] |
| DNA Damage | Can increase levels of γH2AX, a marker of DNA double-strand breaks. | Depletion of KDM5B can lead to spontaneous DNA damage. |
Experimental Workflows and Signaling Pathways
To visually represent the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanisms of KDM5B regulation and intervention.
References
- 1. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
KDM5B Inhibition: A Promising Strategy to Enhance Chemotherapy Efficacy
For Immediate Release
A deep dive into the synergistic effects of KDM5B inhibitors with conventional chemotherapy reveals a promising avenue for cancer treatment. This guide provides a comprehensive comparison of combination therapies, supported by preclinical data, to inform researchers, scientists, and drug development professionals on the potential of targeting the histone demethylase KDM5B to overcome chemotherapy resistance and improve therapeutic outcomes.
In the landscape of cancer therapy, a significant challenge remains the development of drug resistance. Recent scientific investigations have highlighted the potential of targeting epigenetic regulators, such as the lysine-specific demethylase 5B (KDM5B), to sensitize cancer cells to conventional chemotherapeutic agents. KDM5B is frequently overexpressed in various cancers, including breast, lung, and prostate cancer, where it plays a crucial role in transcriptional regulation and the development of drug tolerance.[1][2] Inhibition of KDM5B has been shown to re-express tumor suppressor genes and modulate key signaling pathways, thereby creating a vulnerability that can be exploited by chemotherapy.[1][3]
This guide assesses the synergistic effects of combining KDM5B inhibitors with standard chemotherapies, using available preclinical data for potent and selective KDM5B inhibitors as a proxy, in the absence of specific data for Kdm5B-IN-3.
Synergistic Effects of KDM5B Inhibitors with Doxorubicin in Breast Cancer
The repurposed antiviral drug abacavir, which has been identified as an inhibitor of KDM5B, has demonstrated a significant synergistic effect when combined with the commonly used chemotherapeutic agent doxorubicin in breast cancer cell lines. This synergy is characterized by a marked reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin, indicating that a lower dose of the chemotherapy drug is required to achieve the same cancer-killing effect when used in combination with a KDM5B inhibitor.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Doxorubicin IC50 | Reference |
| MDA-MB-231 | Doxorubicin alone | 155.67 ± 17.88 | - | [4] |
| Doxorubicin + Abacavir (IC25) | 65.03 ± 19.14 | 2.4-fold decrease | [4] | |
| MCF-7 | Doxorubicin alone | 47.68 ± 17.10 | - | [4] |
| Doxorubicin + Abacavir (IC25) | Not explicitly stated, but synergy reported | - | [4] |
Table 1: Synergistic Effect of the KDM5B Inhibitor Abacavir with Doxorubicin in Breast Cancer Cell Lines. Data from a study on the repurposed drug abacavir demonstrates that its combination with doxorubicin significantly reduces the IC50 of doxorubicin in the MDA-MB-231 triple-negative breast cancer cell line.
Molecular Mechanisms of Synergy
The synergistic effect of KDM5B inhibitors with chemotherapy is underpinned by the modulation of critical cellular pathways. Two key mechanisms have been identified: the reactivation of the HEXIM1 tumor suppressor pathway and the downregulation of the PI3K/AKT signaling cascade.
KDM5B-HEXIM1-p21 Signaling Pathway
Inhibition of KDM5B leads to the re-expression of the tumor suppressor protein HEXIM1.[3][5] HEXIM1, in turn, can induce the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and potentiates the cytotoxic effects of DNA-damaging agents like doxorubicin.[3][6]
Caption: KDM5B-HEXIM1-p21 Signaling Pathway.
KDM5B-PI3K/AKT Signaling Pathway
KDM5B has been shown to be essential for the hyperactivation of the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation in many cancers.[7][8] KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α catalytic subunit of PI3K) and positively regulate its transcription.[7] Inhibition of KDM5B leads to decreased levels of p110α, resulting in reduced AKT phosphorylation and subsequent downstream signaling, thereby sensitizing cancer cells to chemotherapy.[7][9][10]
Caption: KDM5B-PI3K/AKT Signaling Pathway.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of KDM5B inhibitors and chemotherapy, both alone and in combination.
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the KDM5B inhibitor, the chemotherapeutic agent, or a combination of both at a fixed ratio.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment and determine the combination index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[11][12]
Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of key signaling molecules like HEXIM1 and p21.
Detailed Steps:
-
Cell Lysis: Treat cells with the KDM5B inhibitor and/or chemotherapeutic agent for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HEXIM1 (1:1000), p21 (1:1000), or a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical data strongly suggest that inhibiting KDM5B can significantly enhance the efficacy of conventional chemotherapy in various cancer types. The synergistic interactions observed are mechanistically linked to the reactivation of tumor suppressor pathways and the inhibition of pro-survival signaling. While the findings for repurposed drugs and other specific KDM5B inhibitors are promising, further investigation into the synergistic potential of novel and potent inhibitors like this compound is warranted. Future studies should focus on in vivo validation of these combination therapies in xenograft and patient-derived xenograft (PDX) models to translate these promising preclinical findings into effective clinical strategies.
References
- 1. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpressed KDM5B is associated with the progression of glioma and promotes glioma cell growth via downregulating p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KDM5B regulates the PTEN/PI3K/Akt pathway to increase sorafenib-resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Kdm5B-IN-3: A Comparative Guide to a Novel KDM5B Inhibitor for Tumor Suppressor Gene Re-expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kdm5B-IN-3, a novel pyrazole derivative targeting the histone lysine-specific demethylase 5B (KDM5B), with other established KDM5B inhibitors. The objective is to present the available experimental data to validate its role in re-expressing tumor suppressor genes, a critical mechanism in cancer therapy.
Introduction to KDM5B and Its Role in Cancer
KDM5B, also known as JARID1B or PLU-1, is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3).[1] These modifications are crucial epigenetic marks that regulate gene expression. High levels of H3K4me3 are generally associated with active gene transcription. By removing these marks, KDM5B acts as a transcriptional repressor.[1]
In numerous cancers, KDM5B is overexpressed and functions as an oncogene by repressing tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and drug resistance.[2] Key tumor suppressor genes silenced by KDM5B include HEXIM1, BRCA1, CAV1, and HOXA5.[3][4] Inhibition of KDM5B has emerged as a promising therapeutic strategy to reactivate these silenced genes and restore their tumor-suppressive functions.
This compound: A Novel Inhibitor
This compound is a recently identified pyrazole derivative that demonstrates inhibitory activity against KDM5B.[1] Its discovery provides a new chemical scaffold for the development of more potent and selective KDM5B inhibitors.
Comparative Performance of KDM5B Inhibitors
This section compares the biochemical and cellular activity of this compound with other well-characterized KDM5B inhibitors.
| Inhibitor | Chemical Class | KDM5B IC50 | Cellular Efficacy | Key Findings | Reference |
| This compound | Pyrazole derivative | 9.32 µM | - | Identified through virtual and biochemical screening. | [1] |
| Compound 27ab | Optimized pyrazole derivative | 0.0244 µM | Inhibits gastric cancer cell (MKN45) proliferation, wound healing, and migration. Induces accumulation of H3K4me2/3. | A more potent analog of this compound. | [1][3] |
| CPI-455 | Pan-KDM5 inhibitor | ~10 nM (for KDM5A) | Elevates global H3K4me3 levels and decreases drug-tolerant persister cancer cells. IC50s in breast cancer cell lines range from 16.13 to 35.4 µM. | Shows broad activity against the KDM5 family. | [5][6][7] |
| KDOAM-25 | Selective KDM5 inhibitor | 19 nM | Impairs proliferation in multiple myeloma (MM1S) cells and increases global H3K4 methylation. | Demonstrates high selectivity for the KDM5 family. | [8] |
| JIB-04 | Pan-JmjC inhibitor | KDM5A IC50 = 230 nM | Blocks proliferation of various cancer cell lines and suppresses tumor growth in xenograft models. | Has a broader inhibitory profile against JmjC domain-containing histone demethylases. | [5] |
| 2,4-PDCA | General 2-OG antagonist | 3 µM | - | A well-known inhibitor of 2-oxoglutarate dependent dioxygenases, including KDM5B. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of inhibitor performance.
KDM5B Enzymatic Inhibition Assay (AlphaLISA)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against KDM5B.
-
Reagents: Recombinant KDM5B enzyme, biotinylated histone H3 peptide substrate, AlphaLISA acceptor beads, donor beads, and a specific antibody that recognizes the demethylated product.
-
Procedure:
-
Incubate the KDM5B enzyme with the biotinylated substrate in the presence of varying concentrations of the inhibitor.
-
Add acceptor beads and the primary antibody against the demethylated substrate.
-
Add donor beads.
-
Read the AlphaScreen signal on a compatible plate reader. The signal is inversely proportional to the enzyme activity.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Procedure:
-
Treat cultured cancer cells (e.g., MKN45) with the inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble KDM5B protein at each temperature by Western blotting.
-
-
Expected Outcome: A binding inhibitor will stabilize the target protein, leading to a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.
Western Blotting for Histone Methylation
This technique is used to assess the cellular impact of KDM5B inhibition on global H3K4 methylation levels.
-
Sample Preparation: Extract histones from cells treated with the inhibitor or vehicle.
-
SDS-PAGE and Transfer:
-
Separate 10-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like total Histone H3.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to determine if KDM5B inhibition leads to increased H3K4me3 at the promoter regions of specific tumor suppressor genes.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in inhibitor-treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H3K4me3 or a negative control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the promoter regions of target tumor suppressor genes (e.g., HEXIM1, BRCA1) to quantify the enrichment of H3K4me3.
-
Signaling Pathways and Mechanisms of Action
The inhibition of KDM5B sets off a cascade of events leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects.
Caption: KDM5B inhibition pathway leading to tumor suppression.
The diagram above illustrates the mechanism of action. This compound and its alternatives inhibit the demethylase activity of KDM5B. This leads to an accumulation of the active H3K4me3 mark at the promoters of tumor suppressor genes. The increased H3K4me3 reactivates the transcription of these genes, resulting in the production of tumor suppressor proteins that can then exert their anti-cancer effects, such as reducing cell proliferation, inducing apoptosis, and inhibiting cell migration.
Caption: Workflow for validating KDM5B inhibitors.
This workflow outlines the key experimental steps to validate the efficacy of a KDM5B inhibitor. It begins with treating cancer cells, followed by a series of biochemical, cellular, and phenotypic assays to determine the inhibitor's potency, target engagement, and its effects on histone methylation, gene expression, and cancer cell behavior.
Conclusion
This compound represents a promising new scaffold for the development of KDM5B inhibitors. The initial data, particularly from its more potent derivative, compound 27ab, demonstrates its potential to re-activate tumor suppressor genes and inhibit cancer cell growth.[1][3] Further head-to-head comparisons with existing inhibitors like CPI-455 and KDOAM-25 under standardized experimental conditions will be crucial to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct these validation studies and to further explore the role of KDM5B inhibition in cancer therapy.
References
- 1. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Kdm5B-IN-3 vs. Genetic Knockout of KDM5B: A Comparative Guide for Researchers
A detailed comparison of pharmacological inhibition and genetic ablation of the histone demethylase KDM5B, providing researchers with data-driven insights for experimental design and interpretation.
This guide provides a comprehensive comparison between the use of small molecule inhibitors, exemplified by potent pan-KDM5 inhibitors, and genetic knockout techniques for studying the function of the lysine-specific demethylase 5B (KDM5B). Both approaches aim to abrogate KDM5B function, a key epigenetic regulator involved in cancer progression, development, and cellular differentiation, primarily through its demethylation of histone H3 lysine 4 (H3K4). However, the methodologies, outcomes, and potential off-target effects differ significantly, influencing experimental design and data interpretation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies employing either KDM5B inhibitors or genetic knockout.
| Parameter | KDM5B Inhibition (e.g., CPI-455, KDOAM-25) | KDM5B Genetic Knockout (CRISPR/Cas9 or shRNA) | References |
| H3K4me3 Levels | Global increase; 1.5 to 2-fold increase in bulk chromatin in treated cells.[1][2] | Global increase in H3K4me3 levels. | [3] |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines (e.g., multiple myeloma, breast cancer).[1][4] | Significant reduction in proliferation of prostate cancer cells.[5] | |
| Apoptosis | Induction of apoptosis in some cancer cell lines. | Increased apoptosis in specific contexts (e.g., AML cells with FLT3-ITD mutation). | |
| Gene Expression | Re-expression of tumor suppressor genes (e.g., HEXIM1, BRCA1, HOXA5).[4][6][7] | Altered expression of genes involved in cell cycle and cancer-associated pathways.[8] | |
| IC50/EC50 Values | CPI-455: IC50 of ~3 nM for KDM5B. KDOAM-25: IC50 of 19 nM for KDM5B.[1][6] | Not applicable. |
| Parameter | KDM5B Inhibition (e.g., CPI-455, KDOAM-25) | KDM5B Genetic Knockout (in vivo) | References |
| Tumor Growth (in vivo) | Reduction in tumor volume in mouse models. | Significant delay in the onset and progression of prostate cancer in Pten-null mice.[5] | |
| Phenotype (Mouse Models) | Generally well-tolerated in short-term studies. | Embryonic or neonatal lethality in some knockout models, context-dependent phenotypes in others (e.g., hyperplasia in prostate-specific knockout).[3][5] |
Experimental Protocols
Pharmacological Inhibition of KDM5B
1. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the KDM5B inhibitor (e.g., KDOAM-25) or DMSO as a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
2. Western Blot for Histone Methylation:
-
Cell Lysis: Lyse treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K4me3 and total H3 (as a loading control). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vitro Demethylase Activity Assay (Chemiluminescent or Homogeneous Assay):
-
Enzyme Incubation: Incubate recombinant KDM5B enzyme with a methylated histone H3 peptide substrate in the presence of the inhibitor or vehicle control.[9][10]
-
Antibody Addition: Add a primary antibody that specifically recognizes the demethylated substrate.[9][10]
-
Secondary Antibody and Detection: Add an HRP-labeled secondary antibody followed by a chemiluminescent substrate. Measure the resulting signal using a luminometer.[9] For homogeneous assays (e.g., AlphaLISA), acceptor beads and a primary antibody are added, followed by donor beads, and the signal is read.[10]
Genetic Knockout of KDM5B
1. CRISPR/Cas9-Mediated Knockout in Cell Lines:
-
gRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the KDM5B gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA construct into the target cell line.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance) and isolate single-cell clones.
-
Validation: Screen individual clones for KDM5B knockout by Western blot and confirm genomic edits by sequencing the target locus.
2. Generation of Conditional Knockout Mice:
-
Breeding Strategy: Cross mice carrying a floxed Kdm5b allele (Kdm5bf/f) with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Pb-Cre4 for prostate-specific knockout).[11]
-
Genotyping: Isolate genomic DNA from tail snips and perform PCR to identify the different Kdm5b alleles (floxed, wild-type, and deleted) and the presence of the Cre transgene.[11]
-
Phenotypic Analysis: Analyze the resulting offspring for tissue-specific loss of KDM5B protein and subsequent phenotypic changes.
Mandatory Visualizations
Caption: Comparative experimental workflows for pharmacological inhibition versus genetic knockout of KDM5B.
Caption: KDM5B's role in the PI3K/AKT signaling pathway and points of intervention.
Concluding Remarks
The choice between pharmacological inhibition and genetic knockout of KDM5B depends on the specific research question.
-
Pharmacological inhibitors like CPI-455 and KDOAM-25 offer temporal control, allowing for the study of acute effects of KDM5B inhibition. They are also more readily applicable to a wide range of cell lines and have direct translational relevance for drug development. However, potential off-target effects and the pan-KDM5 activity of many inhibitors must be considered.
-
Genetic knockout provides a complete and permanent loss of KDM5B function, which is ideal for studying the long-term consequences of its absence. This approach avoids the complexities of inhibitor specificity and pharmacokinetics. However, embryonic lethality in some knockout models can be a limitation, and compensatory mechanisms may arise in knockout cells or organisms over time.
For a comprehensive understanding of KDM5B function, a combined approach utilizing both pharmacological and genetic tools is often the most powerful strategy. This allows for the validation of findings across different experimental systems and provides a more complete picture of the biological roles of this important epigenetic modifier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Evidence for context-dependent functions of KDM5B in prostate development and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kdm5B-IN-3: A Comparative Analysis of its Impact on H3K4me2 and H3K4me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone lysine demethylase inhibitor Kdm5B-IN-3, focusing on its effects on di-methylated and tri-methylated Histone H3 at lysine 4 (H3K4me2 and H3K4me3). While direct, quantitative comparisons of this compound's potency on H3K4me2 versus H3K4me3 are not extensively documented in publicly available literature, this guide synthesizes the available data for this compound and presents it alongside data from other notable KDM5B inhibitors to provide a valuable comparative context.
Introduction to KDM5B and its Inhibition
The lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is a key epigenetic regulator belonging to the JmjC domain-containing family of histone demethylases. KDM5B specifically removes methyl groups from H3K4me3, H3K4me2, and H3K4me1, which are histone marks generally associated with active gene transcription.[1][2] By catalyzing the demethylation of H3K4, KDM5B primarily acts as a transcriptional repressor.[2] Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention.[3]
This compound is a small molecule inhibitor of KDM5B with a reported IC50 value of 9.32 μM.[4][5] Inhibition of KDM5B is expected to lead to an increase in the global and locus-specific levels of H3K4 methylation, thereby reversing the repressive effects of the enzyme.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the biochemical potency of this compound and other KDM5 family inhibitors. Cellular effects on H3K4me2 and H3K4me3 levels are included where reported.
| Inhibitor | Target(s) | Biochemical IC50 / Ki | Cellular Effect on H3K4me2 | Cellular Effect on H3K4me3 | Reference(s) |
| This compound | KDM5B | IC50: 9.32 μM | Not Reported | Not Reported | [4][5] |
| Compound 27ab | KDM5B | IC50: 0.0244 µM | Accumulation Observed | Accumulation Observed | [3] |
| GS-080 | KDM5A, KDM5B | IC50: 0.36 nM (KDM5A), 0.38 nM (KDM5B) | Not Reported | Not Reported | [6] |
| KDOAM-25 | Pan-KDM5 | IC50: 19 nM (KDM5B) | Not Reported | Global Increase | [3][7] |
| GSK467 | KDM5B | IC50: 26 nM, Ki: 10 nM | Not Reported | Not Reported | [4] |
| PBIT | JARID1 (KDM5) | IC50: ~3 μM (KDM5B) | Not Reported | Inhibition of demethylation | [8] |
| Compound 12 | KDM4/KDM5 | IC50: 31 nM (KDM4B), 23 nM (KDM5B) | Not Reported | Increase Observed | [9] |
Note: The lack of specific cellular data for this compound on H3K4me2/3 levels highlights a gap in the current literature and an opportunity for further research.
Signaling Pathway and Experimental Workflow
To understand the context of KDM5B inhibition and the methods used to evaluate it, the following diagrams illustrate the KDM5B signaling pathway and a typical experimental workflow.
Figure 1: Simplified KDM5B signaling pathway.
Figure 2: Experimental workflow for inhibitor analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the impact of inhibitors on histone methylation.
Biochemical Assay: AlphaLISA for KDM5B Activity
This protocol is adapted from methods used to assess KDM family inhibitors.[6][10] It measures the demethylase activity of purified KDM5B enzyme on a biotinylated histone peptide substrate.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 or H3K4me2 peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, 0.003% Tween-20
-
Cofactors: Ferrous sulfate (FeSO4), L-ascorbic acid, α-ketoglutarate
-
AlphaLISA Acceptor beads (conjugated to anti-H3K4me2 or anti-H3K4me1 antibody)
-
AlphaLISA Streptavidin Donor beads
-
384-well AlphaPlate
Procedure:
-
Compound Plating: Serially dilute this compound in DMSO and add to the wells of a 384-well plate.
-
Enzyme Preparation: Pre-incubate KDM5B enzyme with FeSO4 in assay buffer for 10 minutes on ice.
-
Enzyme Addition: Add the enzyme-Fe2+ mixture to the compound-containing wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the demethylation reaction by adding a mixture containing the biotinylated H3K4me-peptide substrate, L-ascorbic acid, and α-ketoglutarate.
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.
-
Quenching and Detection: Stop the reaction by adding AlphaLISA Acceptor beads diluted in Epigenetics Buffer. Incubate for 60 minutes.
-
Donor Bead Addition: Add Streptavidin Donor beads (in the dark) and incubate for another 60 minutes.
-
Data Acquisition: Read the plate on an EnSpire or similar plate reader capable of AlphaScreen detection. The signal is inversely proportional to enzyme activity.
Cellular Assay: Western Blot for Global Histone Marks
This protocol allows for the semi-quantitative assessment of global changes in H3K4me2 and H3K4me3 levels in cells treated with an inhibitor.[11][12]
Materials:
-
Cell lysis buffer and histone extraction buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF or 0.2 µm nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K4me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound or vehicle control for 24-72 hours.
-
Histone Extraction: Harvest cells and perform acid extraction or use a commercial kit to isolate histone proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of H3K4me2 and H3K4me3 bands to the total Histone H3 loading control.
Cellular Assay: Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP followed by quantitative PCR (qPCR) is used to determine if the inhibition of KDM5B leads to increased H3K4me2 or H3K4me3 at the promoter of specific target genes.[13][14]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibodies: anti-H3K4me2, anti-H3K4me3, and a negative control (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
SYBR Green qPCR master mix and primers for target gene promoters
Procedure:
-
Cell Treatment & Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes. Quench with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release nuclei. Isolate nuclei and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate aliquots of chromatin overnight at 4°C with specific antibodies (anti-H3K4me2, anti-H3K4me3, IgG). Save a small portion as "input" control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers designed for the promoter regions of known KDM5B target genes.
-
Data Analysis: Calculate the enrichment of H3K4me2 and H3K4me3 at specific loci. Data is typically presented as a percentage of the input DNA or as a fold-enrichment over the IgG negative control.[15]
References
- 1. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 9. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of KDM5B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key KDM5B inhibitors, supported by experimental data. While specific data for a compound designated "Kdm5B-IN-3" is not publicly available, this guide focuses on well-characterized and potent KDM5B inhibitors, CPI-455 and KDOAM-25, as benchmarks for efficacy.
The lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1, is a critical epigenetic regulator that removes methyl groups from histone H3 lysine 4 (H3K4me2/3).[1] Its overexpression is implicated in numerous cancers, including breast, lung, prostate, and liver cancer, making it a promising therapeutic target.[2] Inhibition of KDM5B can lead to the re-expression of tumor suppressor genes and suppress cancer cell proliferation.[2][3] This guide summarizes the available in vitro and in vivo data for prominent KDM5B inhibitors to aid in the evaluation of their therapeutic potential.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for CPI-455 and KDOAM-25, providing a comparative overview of their potency and cellular effects.
Table 1: In Vitro Efficacy of KDM5B Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| CPI-455 | Pan-KDM5 | Enzymatic | KDM5A: 10, KDM5B: 3, KDM5C: 30 | MCF-7, T-47D, EFM-19 | Increases global H3K4me3; modest changes in gene expression alone.[4][5] | [2][4][5] |
| KDOAM-25 | KDM5A/B/C/D | Enzymatic | KDM5A: 71, KDM5B: 19, KDM5C: 69, KDM5D: 69 | MM1S (Multiple Myeloma) | Increases global H3K4 methylation at transcription start sites; impairs proliferation.[6] | [6][7] |
Table 2: In Vivo Efficacy of a KDM5B Inhibitor
| Inhibitor | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| C48 (in vivo suitable KDM5i) | Xenograft (MCF7 cells) | Breast Cancer | Not specified | Combined with fulvestrant, significantly decreased tumor volume.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
KDM5B Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against KDM5B enzymatic activity.
Protocol:
-
Recombinant KDM5B protein is incubated with a synthetic histone H3 peptide substrate (e.g., H3K4me2(1-21)) and cofactors including Fe(II) and 2-oxoglutarate (2OG) in a suitable buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5).[9]
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration.[9]
-
The reaction is quenched, typically with an acid such as formic acid.[9]
-
The levels of the demethylated peptide product are quantified using methods like MALDI-TOF mass spectrometry or antibody-based detection (e.g., ELISA).[9]
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve using software such as GraphPad Prism.[9]
Cellular H3K4me3 Level Assessment
Objective: To measure the effect of a KDM5B inhibitor on global H3K4 trimethylation levels in cells.
Protocol:
-
Cancer cell lines (e.g., MCF-7, MM1S) are cultured under standard conditions.
-
Cells are treated with the KDM5B inhibitor at various concentrations for a defined period (e.g., 72 hours).[4]
-
Histones are extracted from the cell nuclei.
-
Western blotting is performed using antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
Alternatively, immunofluorescence can be used to visualize changes in H3K4me3 levels within individual cells.
-
For genome-wide analysis, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is performed using an H3K4me3 antibody to map the changes in this mark across the genome.[10]
Cell Viability and Proliferation Assays
Objective: To assess the impact of KDM5B inhibition on cancer cell growth.
Protocol:
-
Cells are seeded in multi-well plates and treated with the inhibitor at a range of concentrations.
-
After a specified incubation period (e.g., 5-7 days), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
For proliferation, cell numbers can be directly counted using a hemocytometer or an automated cell counter.
-
Colony formation assays in soft agar can be used to assess anchorage-independent growth over a longer period (e.g., 3 weeks).[3]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a KDM5B inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically injected with human cancer cells (e.g., MCF-7).
-
Tumors are allowed to establish to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The KDM5B inhibitor is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for histological or molecular analysis.[8]
Mandatory Visualization
KDM5B Signaling Pathway
Caption: KDM5B signaling pathway in cancer.
In Vitro to In Vivo Correlation Workflow
Caption: Workflow for in vitro to in vivo correlation.
References
- 1. Targeting histone demethylase KDM5B for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 3. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Kdm5B-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of the small molecule inhibitor, Kdm5B-IN-3.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of laboratory chemicals, particularly potent small molecule inhibitors, provide a strong framework for its safe management. All chemical waste, including this compound and its solutions, should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[1]
Core Principles of Chemical Waste Disposal
The disposal of this compound must adhere to local, state, and federal regulations. The primary steps for managing this chemical waste include proper identification, segregation, containment, and labeling, followed by disposal through a licensed hazardous waste contractor.[2][3]
Key Disposal Considerations for this compound
| Consideration | Procedure | Rationale |
| Waste Identification | Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.[1] | Assumes worst-case scenario for safety in the absence of specific hazard data. |
| Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols. Halogenated and non-halogenated solvent wastes should be collected separately.[4] | Prevents dangerous chemical reactions and facilitates proper disposal by waste management services. |
| Containers | Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must be kept closed except when adding waste.[3][4] | Ensures safe containment and prevents the release of hazardous materials into the environment. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., DMSO), and the approximate concentration and quantity.[3] | Provides essential information for safe handling and proper disposal by waste management personnel. |
| Disposal of Solutions | This compound is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO-containing solutions should be collected as organic solvent waste.[5] Do not dispose of DMSO solutions down the drain.[6] | DMSO can penetrate the skin and may carry dissolved chemicals into the body.[6] Proper disposal prevents environmental contamination. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][3] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[1] | Ensures that residual amounts of the potent inhibitor are not inadvertently released. |
| Spill Cleanup | Absorbent materials used to clean up spills of this compound must be treated as hazardous waste and disposed of accordingly.[1] | Prevents the spread of contamination. |
| Professional Disposal | All hazardous chemical waste, including this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][7] | Ensures compliance with regulations and safe, environmentally sound disposal. |
Experimental Protocols: A Step-by-Step Disposal Workflow
The following procedure outlines the general steps for the disposal of this compound from a laboratory setting.
-
Consult Institutional Guidelines: Before beginning any work, review your organization's specific chemical hygiene plan and waste disposal procedures.
-
Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for this compound.
-
If working with a solution, ensure the container is compatible with the solvent (e.g., a designated container for organic solvent waste if using DMSO).
-
Carefully transfer waste into the container, avoiding splashes or spills.
-
Keep the container securely closed when not in use.
-
-
Storage of Waste:
-
Arranging for Pickup:
-
Once the waste container is full or the experiment is complete, contact your institution's EHS office to arrange for waste pickup.
-
Do not transport hazardous waste yourself.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is based on general laboratory safety principles. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's specific waste disposal guidelines for complete and accurate information. Your institution's Environmental Health and Safety department is the primary resource for any questions regarding chemical disposal.
References
- 1. vumc.org [vumc.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. fishersci.com [fishersci.com]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
